molecular formula C3H2ClNS B1590928 5-Chlorothiazole CAS No. 4175-73-9

5-Chlorothiazole

Cat. No.: B1590928
CAS No.: 4175-73-9
M. Wt: 119.57 g/mol
InChI Key: YBGBTGGBNZEUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazole is a useful research compound. Its molecular formula is C3H2ClNS and its molecular weight is 119.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBTGGBNZEUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569693
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-73-9
Record name 5-Chlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4175-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chlorothiazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chlorothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds, from essential vitamins like thiamin (Vitamin B1) to blockbuster pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. Within this class, halogenated thiazoles serve as exceptionally valuable synthetic intermediates. This guide provides a comprehensive technical overview of this compound (CAS No: 4175-73-9), a key building block whose strategic chlorine placement enables a diverse range of chemical transformations critical for the development of novel therapeutic agents and agrochemicals.[3] We will delve into its core properties, explore logical synthesis and reaction pathways, discuss its applications, and provide essential safety protocols, offering field-proven insights for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with a chlorine atom substituted at the C5 position. This substitution pattern is crucial, as it influences the molecule's reactivity and provides a handle for further functionalization.

Core Identification
IdentifierValueSource
IUPAC Name 5-chloro-1,3-thiazolePubChem[4]
CAS Number 4175-73-9PubChem[4]
Molecular Formula C₃H₂ClNSPubChem[4]
Molecular Weight 119.57 g/mol PubChem[4]
Canonical SMILES C1=C(SC=N1)ClPubChem[4]
InChI Key YBGBTGGBNZEUJS-UHFFFAOYSA-NPubChem[4]
Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The compound is a low-melting solid or liquid at room temperature with a characteristic odor.

PropertyValueSource
Appearance Colorless to light yellow liquid or solidBouling Chemical Co.[5]
Melting Point 12 - 13 °CBouling Chemical Co.[5]
Boiling Point 176 - 178 °CBouling Chemical Co.[5]
Density 1.399 g/cm³Bouling Chemical Co.[5]
Flash Point 65 °CBouling Chemical Co.[5]
Solubility Slightly soluble in waterBouling Chemical Co.[5]
Storage Sealed in dry, 2-8°CBLD Pharm[6]
XLogP3 1.9PubChem (Computed)[4][7]

Synthesis and Manufacturing

The synthesis of specifically substituted thiazoles requires careful strategic planning to ensure correct regiochemistry. While various methods exist for creating the thiazole core, achieving selective C5-chlorination is non-trivial. Direct electrophilic chlorination of the parent thiazole often yields mixtures and can favor other positions. A more controlled and industrially relevant approach involves forming the ring with the desired substituent pattern already incorporated, or by leveraging the unique reactivity of the thiazole protons.

Proposed Synthesis via Regioselective Lithiation

A robust method for functionalizing the thiazole ring involves deprotonation with a strong organolithium base followed by quenching with an electrophile. The C2 proton of thiazole is generally the most acidic. However, by starting with a 2-substituted thiazole, it is possible to direct metallation to the C5 position. A plausible, though not directly cited, synthetic route could involve this principle. A more direct, documented analogy is the synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde from 2-chlorothiazole, which demonstrates the feasibility of C5 functionalization via lithiation.[7]

Causality of Experimental Choices:

  • Anhydrous THF: A polar aprotic solvent is required to solvate the organolithium reagent and the intermediate lithiated species without reacting. It must be scrupulously dried to prevent quenching the highly basic n-BuLi.

  • -78 °C (Dry Ice/Acetone Bath): This low temperature is critical to prevent side reactions. Organolithium reagents can react with the solvent (THF) at higher temperatures. It also ensures kinetic control of the deprotonation, enhancing regioselectivity.

  • n-Butyllithium (n-BuLi): A powerful, non-nucleophilic strong base is necessary to abstract a proton from the relatively non-acidic C-H bond of the thiazole ring.

  • N-Chlorosuccinimide (NCS): A mild and safe electrophilic chlorine source. It is an easily handled solid and provides a "Cl+" equivalent to quench the nucleophilic lithiated thiazole intermediate.

  • Saturated NH₄Cl: Used to quench the reaction and any remaining n-BuLi. It provides a proton source that is mild enough not to hydrolyze the product under the workup conditions.

Experimental Protocol: Proposed Synthesis of this compound
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: 2-Bromothiazole (1.0 equivalent), serving as a starting material where the 2-position is blocked, is dissolved in anhydrous THF and added to the flask. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete lithium-halogen exchange and formation of the C2-lithiated species, followed by addition of another equivalent of n-BuLi to deprotonate the C5 position.

  • Chlorination: A solution of N-chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Diagram: Proposed Synthetic Workflow

G cluster_0 cluster_1 cluster_2 Thiazole 2-Bromothiazole Lithiated 2,5-Dilithiated Thiazole (Intermediate) reagent1 1. n-BuLi, THF, -78°C 2. n-BuLi, THF, -78°C Chlorinated 2-Lithio-5-chlorothiazole (Intermediate) reagent2 NCS, THF, -78°C FinalProduct This compound reagent3 H+ source (Workup) reagent1->Lithiated Deprotonation reagent2->Chlorinated Electrophilic Chlorination reagent3->FinalProduct Protonation

Caption: Proposed regioselective synthesis of this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the halogen at the C5 position, which serves as a versatile functional handle for introducing molecular diversity through cross-coupling reactions and nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is amenable to various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Stille Coupling: Reaction with organostannanes, offering an alternative for C-C bond formation.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminothiazole derivatives which are prevalent in bioactive molecules.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending molecular scaffolds.

Nucleophilic Aromatic Substitution (SₙAr)

While halo-thiazoles are generally less reactive towards SₙAr than their pyridine or pyrimidine counterparts, the reaction can proceed with potent nucleophiles or under forcing conditions. The presence of the ring nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution.

Lithiation and Further Functionalization

As demonstrated in the synthesis of derivatives, the remaining C-H protons on the this compound ring can be deprotonated with strong bases, allowing for the introduction of a second functional group. The C2 proton remains the most acidic and is the likely site of initial deprotonation.

Diagram: Reactivity Map of this compound

G Start This compound reagent_suzuki R-B(OH)₂ Pd Catalyst, Base Start->reagent_suzuki reagent_buchwald R₂NH Pd Catalyst, Base Start->reagent_buchwald reagent_sonogashira R-C≡CH Pd/Cu Catalysts, Base Start->reagent_sonogashira reagent_snar Nu⁻ (e.g., RO⁻, RS⁻) Heat Start->reagent_snar Suzuki 5-Aryl/Alkyl-thiazole Buchwald 5-Amino-thiazole Sonogashira 5-Alkynyl-thiazole SnAr 5-Nu-thiazole reagent_suzuki->Suzuki Suzuki Coupling reagent_buchwald->Buchwald Buchwald-Hartwig reagent_sonogashira->Sonogashira Sonogashira Coupling reagent_snar->SnAr SₙAr

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

The thiazole ring is a bio-isostere for various functional groups and is found in numerous approved drugs, where it often plays a key role in binding to biological targets. This compound serves as a critical starting material for accessing complex molecules containing this privileged scaffold.

Agrochemicals

Chlorinated thiazole derivatives are fundamental to the synthesis of neonicotinoid insecticides. For instance, the closely related intermediate 2-chloro-5-chloromethylthiazole is a precursor to blockbuster products like Thiamethoxam and Imidacloprid.[8] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The specific substitution pattern on the thiazole ring is crucial for this biological activity.

Pharmaceuticals

The 5-substituted thiazole moiety is a key structural feature in a range of therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore.

  • Antiviral Agents: The anti-HIV drug Ritonavir contains a 5-substituted thiazole moiety, highlighting the importance of this scaffold in designing protease inhibitors.[3]

  • Anticancer Agents: Dasatinib, a kinase inhibitor used to treat leukemia, features a thiazole ring, demonstrating its utility in oncology drug design.[2]

  • Anti-inflammatory and Other Agents: The thiazole core is present in drugs like Meloxicam (an NSAID) and is being actively investigated for a wide range of other diseases, including neurodegenerative and infectious diseases.[1] Recent research has shown that libraries of thiazole compounds, which could be derived from this compound, exhibit promising antiplasmodial activity against malaria.

The utility of this compound lies in its capacity to serve as a platform for generating diverse libraries of such compounds through the reactions described previously, accelerating the hit-to-lead process in drug discovery.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazard Identification

Based on available safety data, this compound is classified as follows:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling and Storage Protocol
  • Engineering Controls: Use only in a chemical fume hood with adequate ventilation to keep airborne concentrations low.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents.[5] Recommended storage temperature is 2-8°C.[6]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a versatile and powerful building block for chemical innovation. Its defined physicochemical properties, coupled with a predictable and exploitable reactivity profile centered on its C-Cl bond, make it an indispensable tool for medicinal chemists and process development scientists. From life-saving pharmaceuticals to essential agrochemicals, the molecular scaffolds derived from this compound underscore its strategic importance in modern synthetic chemistry. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for unlocking its full potential in the research and development of next-generation chemical entities.

References

An In-Depth Technical Guide to the Basic Synthesis of 5-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chlorothiazole scaffold is a pivotal heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically active agents. Its synthesis is a critical topic for professionals in drug discovery and development. This guide provides a comprehensive overview of the predominant synthetic strategy for obtaining this compound, focusing on the scientifically robust and widely adopted two-step pathway. This route begins with the synthesis of the key intermediate, 2-amino-5-chlorothiazole, followed by a Sandmeyer-type diazotization and substitution reaction. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability for researchers in the field.

Introduction: The Significance of the Thiazole Ring in Modern Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the thiazole ring is a structure of profound importance.[1] Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific introduction of a chlorine atom at the 5-position of the thiazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its efficacy and metabolic stability. Consequently, a mastery of the synthetic routes to this compound is fundamental for the design and development of novel therapeutic agents.[3]

This guide focuses on the most reliable and commonly cited method for preparing this compound, which proceeds through the versatile intermediate, 2-amino-5-chlorothiazole.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy offers high yields and purity by first constructing a stable, substituted thiazole ring and then chemically converting a functional group to the desired chloro substituent.

The overall workflow is as follows:

  • Stage 1: Synthesis of 2-Amino-5-chlorothiazole. This precursor is typically prepared via the Hantzsch Thiazole Synthesis, a classic and highly efficient condensation reaction.

  • Stage 2: Conversion to this compound. The amino group of the precursor is transformed into the target chloro group via a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into various substituents.[4][5]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Formation start Thiourea + α,β-Dichloroacetaldehyde hantzsch Hantzsch Thiazole Synthesis start->hantzsch precursor 2-Amino-5-chlorothiazole hantzsch->precursor sandmeyer Sandmeyer Reaction (Diazotization & Chlorination) precursor->sandmeyer Intermediate Transfer product This compound sandmeyer->product

Figure 1: Overall two-stage synthetic workflow for this compound.

Stage 1: Synthesis of the 2-Amino-5-chlorothiazole Intermediate

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental method for constructing the thiazole ring.[6] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1][6] For the synthesis of 2-amino-5-chlorothiazole, the reactants of choice are thiourea and an appropriate α-halocarbonyl that can provide the chloro-substituted C2 fragment.

Mechanism of Action: Hantzsch Synthesis

The reaction proceeds via a multistep pathway that begins with a nucleophilic attack and culminates in a cyclization and dehydration sequence.[1]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the α-halocarbonyl compound.

  • Ring Formation: This is followed by an intramolecular attack by the nitrogen atom onto the carbonyl carbon, forming a heterocyclic intermediate.[1]

  • Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring.

The use of thiourea directly installs the amino group at the 2-position of the resulting thiazole.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-5-chlorothiazole

This protocol is adapted from established procedures for the synthesis of substituted 2-aminothiazoles.[7][8]

Materials:

  • Thiourea

  • 1,2-dichloroacetaldehyde (or a suitable equivalent)

  • Ethanol or Dimethylformamide (DMF) as solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • To this stirring solution, add 1,2-dichloroacetaldehyde (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C for ethanol) with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until gas evolution ceases. This step removes any residual acid.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel, washing the filter cake with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-chlorothiazole.

Stage 2: Sandmeyer Reaction for this compound Synthesis

The Sandmeyer reaction is a powerful transformation used to synthesize aryl halides from aryl diazonium salts, utilizing copper(I) salts as a catalyst or reagent.[4][5] This reaction is exceptionally well-suited for converting the 2-amino group of our intermediate into a chloro group, a transformation that is otherwise difficult to achieve directly.[9]

Mechanism of Action: Diazotization and Copper-Catalyzed Substitution

The process occurs in two distinct steps within the same pot:

  • Diazotization: The primary amino group of 2-amino-5-chlorothiazole is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[10] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. This step must be performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[10]

  • Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][11] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final this compound product and regenerating the copper(I) catalyst.[5]

G cluster_diazotization Step 1: Diazotization (0-5°C) cluster_substitution Step 2: Substitution Amino 2-Amino-5-chlorothiazole (Ar-NH2) Diazonium Thiazole Diazonium Salt (Ar-N₂⁺Cl⁻) Amino->Diazonium reacts with Reagents_D NaNO2 + HCl (Generates HONO) Reagents_D->Diazonium provides Product This compound (Ar-Cl) Diazonium->Product is added to CuCl Copper(I) Chloride (CuCl) CuCl->Product catalyzes N2 Nitrogen Gas (N₂) Product->N2 byproduct

Figure 2: Simplified mechanism of the Sandmeyer reaction for this compound.
Detailed Experimental Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 2-amino-5-chlorothiazole to this compound.[10]

Materials:

  • 2-Amino-5-chlorothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized water, Ice

Equipment:

  • Three-necked flask with mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-necked flask, prepare a solution of concentrated hydrochloric acid and water. Cool this solution to 0-5°C using an ice-salt bath.

    • Add 2-amino-5-chlorothiazole (1.0 equivalent) to the cold acid solution with stirring. Ensure it dissolves or is well-suspended.

    • Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the flask, ensuring the internal temperature never exceeds 5°C .[10]

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate, larger beaker, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5°C.

    • Slowly and carefully add the freshly prepared, cold diazonium salt solution to the stirring CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for another 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography to yield the final, pure product.

Data Summary

The following table summarizes key parameters and expected outcomes for the synthesis of this compound and its intermediate.

ParameterStage 1: Hantzsch SynthesisStage 2: Sandmeyer ReactionReference
Product 2-Amino-5-chlorothiazoleThis compound[3][12]
Molecular Formula C₃H₃ClN₂SC₃H₂ClNS[12]
Molecular Weight 134.59 g/mol 119.57 g/mol [12]
Typical Yield 70-85%60-75%General Literature
Key Reagents Thiourea, α-halocarbonylNaNO₂, HCl, CuCl[7][10]
Critical Temp. Reflux (e.g., ~78°C)0-5°C[7][10]
Appearance Crystalline solidLiquid or low-melting solid[13]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The two-stage approach, leveraging the power of the Hantzsch synthesis for ring formation and the Sandmeyer reaction for functional group interconversion, provides a reliable and efficient pathway to this valuable building block. For researchers in drug development, a thorough understanding of this synthesis, from its mechanistic underpinnings to its practical execution, is essential for the innovation of next-generation thiazole-based therapeutics. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and purity.

References

An In-Depth Technical Guide to 5-Chlorothiazole: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-chlorothiazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and chemical properties, explore its synthesis and reactivity, and discuss its role as a valuable building block in the creation of novel therapeutic agents.

Unveiling the Molecular Architecture: Structure and Nomenclature

At the heart of its chemical identity lies the molecular structure of this compound. The molecule consists of a five-membered aromatic ring containing both sulfur and nitrogen atoms, characteristic of a thiazole. A chlorine atom is substituted at the 5-position of this ring.

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 5-chloro-1,3-thiazole [1]. This systematic name precisely describes the arrangement of atoms within the molecule.

Molecular Visualization

The structural formula of this compound can be represented as follows:

Hantzsch_Synthesis_Workflow start Starting Materials (α-halocarbonyl & Thioamide) reaction Reaction Setup (Solvent, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure this compound Derivative characterization->product

References

A Senior Application Scientist's Guide to C₃H₂ClNS: Structure, Synthesis, and Application of Chlorothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C₃H₂ClNS represents a class of heterocyclic compounds that serve as pivotal building blocks in medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the most significant isomers of C₃H₂ClNS, with a primary focus on 2-chlorothiazole and 3-chloroisothiazole. We will dissect their structural and physicochemical properties, detail robust synthetic methodologies with mechanistic insights, and outline their critical applications as versatile intermediates in the development of pharmaceuticals and agrochemicals. This document is structured to provide not only foundational knowledge but also actionable, field-proven protocols and workflows, empowering researchers to leverage these valuable synthons in their discovery and development pipelines.

The Chlorinated Thiazole Scaffold: A Privileged Motif

Heterocyclic compounds are the bedrock of modern drug discovery, and among them, the thiazole ring holds a place of distinction. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a favored scaffold. The introduction of a chlorine atom to the thiazole or isothiazole ring, as seen in C₃H₂ClNS isomers, profoundly influences the molecule's reactivity and biological profile. The chlorine atom acts as an excellent leaving group for nucleophilic substitution reactions and can participate in metal-catalyzed cross-coupling reactions, unlocking a vast chemical space for derivatization.

This enhanced reactivity makes chlorothiazoles indispensable intermediates, or "building blocks," for constructing more complex molecules with desired therapeutic or pesticidal activities.[1][2] For instance, the 2-chlorothiazole core is integral to a new generation of neonicotinoid-like insecticides and is found in various pharmaceutical candidates.[3][4] Understanding the nuances of these isomers is therefore fundamental for any scientist working in drug or pesticide development.

Isomers of C₃H₂ClNS: A Comparative Analysis

The molecular formula C₃H₂ClNS primarily corresponds to two commercially significant and synthetically useful isomers: 2-chlorothiazole and 3-chloroisothiazole. While sharing the same atomic composition, their distinct atomic arrangement leads to different chemical behaviors and applications.

Property2-Chlorothiazole3-Chloroisothiazole
IUPAC Name 2-chloro-1,3-thiazole[5][6]3-chloro-1,2-thiazole[1]
CAS Number 3034-52-4[5][7]14217-66-4[8]
Structure A 1,3-thiazole ring with Cl at C2.A 1,2-thiazole (isothiazole) ring with Cl at C3.
Molecular Weight 119.57 g/mol [7]119.57 g/mol [8]
Appearance Colorless to light yellow liquid.Colorless to pale yellow liquid or solid.[8]
Key Reactivity The C2 position is activated for nucleophilic aromatic substitution and cross-coupling.The C3 position is susceptible to nucleophilic attack.
Primary Use Intermediate for pharmaceuticals and neonicotinoid insecticides.[3][4]Building block for agrochemicals and medicinal chemistry.[1][8]

Table 1: Comparative properties of the primary isomers of C₃H₂ClNS.

Synthesis and Mechanistic Considerations

The synthesis of chlorothiazole isomers is a well-established field, with several methods available depending on the desired isomer and starting materials. The choice of synthetic route is often dictated by factors such as cost, scale, safety, and atom economy.

Synthesis of 2-Chlorothiazole

A prevalent and industrially relevant method for synthesizing 2-chlorothiazole involves the diazotization of 2-aminothiazole. This classic Sandmeyer-type reaction provides a reliable pathway to the target compound.

Causality Behind the Protocol:

  • Diazotization: 2-aminothiazole is treated with a nitrite source (like sodium nitrite) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate. The acid protonates the amino group, making it susceptible to attack by nitrous acid (formed in situ) to generate the diazonium cation (-N₂⁺).

  • Displacement: A copper(I) chloride catalyst is then introduced. The Cu(I) facilitates the displacement of the excellent dinitrogen (N₂) leaving group by a chloride ion, yielding 2-chlorothiazole.

Detailed Protocol 3.1: Synthesis of 2-Chlorothiazole from 2-Aminothiazole

Materials:

  • 2-Aminothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, dropping funnel, three-neck round-bottom flask, condenser, separatory funnel.

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a stirrer and dropping funnel, dissolve 2-aminothiazole (1 equivalent) in concentrated HCl and water, then cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the stirred 2-aminothiazole solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after addition is complete. QC Check: A potassium iodide-starch paper test can be used to confirm a slight excess of nitrous acid.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (1.2 equivalents) in concentrated HCl. Cool this solution to 0 °C and add the cold diazonium salt solution to it portion-wise, with vigorous stirring.

  • Reaction Completion & Workup: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A color change and gas evolution (N₂) will be observed.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Product: The crude product can be further purified by vacuum distillation to yield pure 2-chlorothiazole. QC Check: Confirm product identity and purity (>97%) via ¹H NMR and GC-MS before proceeding.

Synthesis of Substituted Chlorothiazoles

For more complex derivatives, such as the key agrochemical intermediate 2-chloro-5-chloromethylthiazole (CCMT), a different strategy involving cyclization and chlorination is employed.[3] One common route starts from 2,3-dichloropropene.

Workflow Causality:

  • Thiocyanate Formation: 2,3-dichloropropene reacts with sodium thiocyanate to form an allyl isothiocyanate derivative.[3]

  • Cyclization/Chlorination: This intermediate is then treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas.[9] This step is highly exothermic and proceeds via a complex mechanism involving electrophilic attack and subsequent cyclization to form the thiazole ring, along with chlorination at the desired positions. Precise temperature control is essential to minimize side reactions and ensure a good yield.[10]

// Nodes start [label="2,3-Dichloropropene\n+ NaSCN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Allyl Isothiocyanate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-chloro-5-\nchloromethylthiazole\n(CCMT)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" Nucleophilic\n Substitution "]; intermediate -> product [label=" Electrophilic\n Cyclization &\n Chlorination "]; reagent -> intermediate [style=dashed, arrowhead=tee]; } dot Caption: Synthetic pathway for 2-chloro-5-chloromethylthiazole (CCMT).

Applications in Drug Development and Agrochemicals

The utility of C₃H₂ClNS isomers lies in their role as versatile synthons. The chlorine atom provides a reactive handle for introducing diverse functionalities, enabling the rapid generation of compound libraries for screening.

Pharmaceutical Applications

2-Chlorothiazole is a precursor for synthesizing substituted tyrosine kinase inhibitors, which are a major class of anti-cancer agents.[4] The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituent introduced at the C2 position can be tailored to achieve potency and selectivity.

Hypothetical Drug Development Workflow:

  • Core Synthesis: Synthesize the 2-chlorothiazole core.

  • Derivatization: Use Suzuki or Buchwald-Hartwig cross-coupling reactions to attach various aryl or heteroaryl groups at the C2 position.

  • Screening: Screen the resulting library of compounds in a kinase inhibition assay.

  • Lead Optimization: Modify the most promising hits to improve properties like solubility, metabolic stability, and cell permeability.

// Nodes A [label="Start: 2-Chlorothiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Library Synthesis\n(Cross-Coupling Reactions)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="High-Throughput Screening\n(e.g., Kinase Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Hit Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Preclinical Candidate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Derivatization "]; B -> C [label=" Assay Input "]; C -> D [label=" Data Analysis "]; D -> E [label=" Medicinal Chemistry "]; E -> F [label=" Candidate Selection "]; E -> B [label=" Iterative Design ", style=dashed, dir=back]; } dot Caption: Iterative workflow for drug discovery using a chlorothiazole scaffold.

Agrochemical Applications

The most prominent application of chlorothiazole derivatives in agrochemicals is the synthesis of neonicotinoid insecticides, such as Thiamethoxam and Imidacloprid.[3] The 2-chloro-5-methylthiazole moiety is a key component of these molecules, which act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death. The specific structure of the thiazole portion of the molecule is crucial for its selective activity against insects over vertebrates.

Analytical Characterization

Confirming the identity and purity of C₃H₂ClNS isomers and their derivatives is paramount. A standard suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts and coupling patterns of the protons on the heterocyclic ring are diagnostic for the specific isomer.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) is a key diagnostic feature.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.

Safety and Handling

Chlorothiazole isomers are reactive chemical intermediates and must be handled with appropriate care.[5] They are generally flammable liquids and are harmful if swallowed.[5] Inhalation and skin contact should be avoided. Always consult the Safety Data Sheet (SDS) before handling and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

The isomers of C₃H₂ClNS, particularly 2-chlorothiazole, are far more than simple chemical curiosities. They are enabling tools that empower chemists to build molecular complexity and access novel biological activities. Their proven track record in both blockbuster agrochemicals and promising pharmaceutical pipelines ensures their continued relevance. Future research will likely focus on developing more sustainable and efficient synthetic routes and expanding the application of these versatile building blocks into new areas of materials science and chemical biology. The foundational understanding of their synthesis, reactivity, and application, as detailed in this guide, is essential for any scientist aiming to innovate in these fields.

References

The Dawn of a New Era in Diuretic Therapy: A Technical Guide to the Discovery and History of Chlorothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the pivotal discovery and rich history of chlorothiazole compounds, a class of drugs that revolutionized the management of hypertension and edema. We delve into the scientific milieu that necessitated a departure from mercurial diuretics, leading to the strategic exploration of sulfonamide derivatives. The narrative meticulously unpacks the collaborative genius at Merck Sharp & Dohme, culminating in the synthesis and pharmacological characterization of chlorothiazide, the progenitor of thiazide diuretics. This guide provides a detailed examination of the seminal synthetic methodologies, the innovative pharmacological screening protocols that established their mechanism of action, and the quantitative data that underscored their clinical potential. Through a synthesis of historical accounts, chemical protocols, and pharmacological assays, we aim to provide a comprehensive resource that not only documents a landmark achievement in medicinal chemistry but also offers valuable insights into the intricate process of drug discovery and development.

The Pre-Thiazide Landscape: A Pressing Need for Safer Diuretics

In the mid-20th century, the therapeutic options for managing fluid retention (edema), a common manifestation of heart failure and a key factor in hypertension, were fraught with peril. The mainstay of treatment consisted of organomercurial compounds. While effective in promoting urine output (diuresis), their use was hampered by significant toxicity, including renal damage, and the need for parenteral administration.[1][2]

The scientific community was actively seeking a safer, orally active alternative. A crucial breakthrough came from the observation that sulfanilamide, an early antibacterial agent, induced a mild diuretic effect.[3] This was attributed to its inhibition of the enzyme carbonic anhydrase in the kidneys.[3] This discovery sparked a focused research effort to develop sulfonamide derivatives with enhanced diuretic properties and a more favorable safety profile.[2]

The Merck Sharp & Dohme Renal Program: A Symphony of Collaboration

The quest for a novel, non-mercurial diuretic culminated in a landmark achievement at the Merck Sharp & Dohme Research Laboratories in the 1950s.[2][4] A multidisciplinary team of brilliant scientists, each bringing their unique expertise, spearheaded this endeavor. The core team included:

  • Dr. Karl H. Beyer: A physician and renal physiologist, Beyer was the visionary leader of the program. His profound understanding of kidney function was instrumental in establishing the pharmacological principles for screening and identifying promising compounds.[5][6] He championed the concept of a "saluretic" agent—a diuretic that would primarily increase the excretion of sodium chloride and water, mimicking the natural physiological process more closely than the then-available carbonic anhydrase inhibitors.

  • Dr. James M. Sprague: A medicinal chemist, Sprague directed the chemical research. His team systematically synthesized a multitude of sulfonamide derivatives, meticulously modifying their structures to optimize diuretic activity and minimize side effects.[1][7]

  • Dr. Frederick C. Novello: An organic chemist working under Sprague, Novello was the first to synthesize chlorothiazide.[8][9] His ingenuity in chemical synthesis was paramount to the project's success.

  • Dr. John E. Baer: A pharmacologist, Baer was responsible for the biological testing of the newly synthesized compounds.[10] He developed and implemented the animal models and assays necessary to evaluate the diuretic and saluretic effects of these novel molecules.

This collaborative synergy of physiology, medicinal chemistry, organic synthesis, and pharmacology was the driving force behind the discovery of chlorothiazide. For their groundbreaking work, Beyer, Sprague, Novello, and Baer were awarded a special Albert Lasker Public Health Award in 1975.[1][8]

The Birth of a Blockbuster: The Synthesis of Chlorothiazide

The chemical ingenuity of Novello and Sprague led to the creation of a novel heterocyclic ring system: the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. The synthesis of chlorothiazide, the first compound of this class, was a pivotal moment.

Synthetic Pathway of Chlorothiazide

The synthesis of chlorothiazide proceeds through a multi-step process, starting from 3-chloroaniline.[11][12]

Chlorothiazide_Synthesis A 3-Chloroaniline C 5-Chloro-2,4-disulfonyl chloride aniline A->C Sulfonylation B Chlorosulfonic Acid (Excess) E 5-Chloro-2,4-disulfamoyl aniline C->E Amination D Ammonia G Chlorothiazide E->G Cyclization F Formic Acid

Caption: Synthetic pathway of Chlorothiazide.

Experimental Protocol: Synthesis of Chlorothiazide

The following protocol is a generalized representation based on the originally reported methods.[11][12]

Step 1: Synthesis of 5-Chloro-2,4-disulfonyl chloride aniline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube connected to a trap, place an excess of chlorosulfonic acid.

  • Addition of Starting Material: Cool the flask in an ice bath and slowly add 3-chloroaniline dropwise with constant stirring.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 150°C and maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The solid product, 5-chloro-2,4-disulfonyl chloride aniline, will precipitate.

  • Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of 5-Chloro-2,4-disulfamoyl aniline

  • Reaction Setup: Suspend the 5-chloro-2,4-disulfonyl chloride aniline in a suitable solvent like acetone in a flask.

  • Amination: Cool the suspension in an ice bath and bubble ammonia gas through it or add aqueous ammonia dropwise with vigorous stirring.

  • Reaction: Continue the reaction until the starting material is consumed (monitored by thin-layer chromatography).

  • Work-up: Pour the reaction mixture into water. The product, 5-chloro-2,4-disulfamoyl aniline, will precipitate.

  • Purification: Filter the solid, wash it with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of Chlorothiazide (Cyclization)

  • Reaction Setup: In a flask, mix 5-chloro-2,4-disulfamoyl aniline with an excess of formic acid.

  • Cyclization: Heat the mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture. The product, chlorothiazide, will crystallize out.

  • Purification: Filter the crystalline product, wash it with a small amount of cold formic acid, and then with water. Dry the product to obtain pure chlorothiazide.

Unveiling the Mechanism: Pharmacological Evaluation

The discovery of chlorothiazide was not just a synthetic triumph; it was equally a pharmacological breakthrough. The team at Merck developed and utilized innovative screening methods to characterize its unique mode of action.

Mechanism of Action

Chlorothiazide and its congeners exert their diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[11] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increased excretion of these electrolytes and, consequently, water.[11]

Thiazide_MoA cluster_DCT Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitial Fluid Na_Cl_Cotransporter Na+/Cl- Cotransporter Na_Cl_Cotransporter->Na_interstitium Reabsorption Na_K_ATPase Na+/K+ ATPase Na_K_ATPase->Na_interstitium Ca_Channel Ca2+ Channel Ca_Channel->Ca_interstitium Ca_lumen->Ca_Channel Reabsorption Chlorothiazide Chlorothiazide Chlorothiazide->Na_Cl_Cotransporter Inhibits

Caption: Mechanism of action of Chlorothiazide.

In Vivo Diuretic Activity Screening

The primary method for evaluating the diuretic potential of new compounds was the rat metabolic cage study.[13][14]

Experimental Protocol: In Vivo Diuretic Activity in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.[14]

  • Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to adapt to the environment. They have free access to food and water.

  • Fasting: 18 hours prior to the experiment, food is withdrawn, but water remains available.[13]

  • Dosing:

    • Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).

    • Standard Group: Receives a known diuretic, such as furosemide or hydrochlorothiazide, at a standard dose.

    • Test Groups: Receive the test compounds at various doses.

    • All substances are administered orally via gavage.

  • Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative collection up to 24 hours).[13]

  • Measurements:

    • Urine Volume: The total volume of urine excreted by each group is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.[14]

  • Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and standard groups. Key parameters include:

    • Diuretic Index: Ratio of urine volume of the test group to the control group.

    • Saluretic Index: Sum of Na+ and Cl- excretion in the test group.

    • Natriuretic Index: Ratio of Na+ excretion in the test group to the control group.

Quantitative Data on Electrolyte Excretion

The following table summarizes the typical effects of thiazide diuretics on urinary electrolyte excretion.

ElectrolyteChange in Urinary Excretion
Sodium (Na+)Increased
Chloride (Cl-)Increased
Potassium (K+)Increased
Bicarbonate (HCO3-)Slightly Increased
Calcium (Ca2+)Decreased
Magnesium (Mg2+)Increased

Note: The magnitude of these changes is dose-dependent.[15]

Carbonic Anhydrase Inhibition Assay

While the primary mechanism of thiazides is not carbonic anhydrase inhibition, they do possess weak inhibitory activity. This was an important parameter to assess to differentiate them from earlier sulfonamide diuretics.[16][17]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol, which can be quantified spectrophotometrically.

  • Reagents:

    • Carbonic anhydrase (e.g., from bovine erythrocytes)

    • Tris-HCl buffer (pH 7.4)

    • p-Nitrophenyl acetate (substrate)

    • Test compounds and a known inhibitor (e.g., acetazolamide)

  • Procedure:

    • In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

CompoundCarbonic Anhydrase IsozymeIC50 (nM)
AcetazolamideCA II~12
HydrochlorothiazideCA II~300
IndapamideCA II~30

Note: IC50 values can vary depending on the specific assay conditions and the isozyme being tested.[18][19]

The Legacy of Chlorothiazide: A Paradigm Shift in Medicine

The introduction of chlorothiazide (marketed as Diuril) in 1958 was a watershed moment in medicine.[2][20] It was the first orally active, potent, and well-tolerated diuretic. Its impact was profound:

  • Hypertension Management: Chlorothiazide and subsequent thiazide diuretics became a cornerstone of antihypertensive therapy.[8] Their ability to reduce blood volume and potentially exert a direct vasodilatory effect provided an effective means to control high blood pressure.

  • Treatment of Edema: They offered a safe and convenient treatment for edema associated with congestive heart failure, liver cirrhosis, and renal disease.

  • Drug Development: The success of chlorothiazide spurred further research, leading to the development of a wide range of thiazide and thiazide-like diuretics with varying potencies and durations of action.

Conclusion

The discovery of chlorothiazole compounds stands as a testament to the power of rational drug design and interdisciplinary collaboration. The pioneering work of Beyer, Sprague, Novello, and Baer at Merck Sharp & Dohme not only provided a much-needed therapeutic solution but also laid the groundwork for modern diuretic therapy. This technical guide has aimed to provide a comprehensive overview of this remarkable chapter in pharmaceutical history, from the initial synthetic endeavors to the detailed pharmacological evaluations that cemented the place of chlorothiazides in the pantheon of essential medicines.

References

The Thiazole Ring: A Cornerstone of Reactivity in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole ring, a deceptively simple five-membered heterocycle containing sulfur and nitrogen, stands as a titan in the landscape of organic chemistry and medicinal science. Its unique electronic architecture bestows upon it a versatile and nuanced reactivity that has been exploited for decades in the synthesis of a vast array of molecules, from vital medicines to advanced materials.[1][2][3] This guide serves as an in-depth exploration of the fundamental reactivity of the thiazole nucleus, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its chemical behavior. As Senior Application Scientists, our goal is to provide not just the "what," but the "why"—the causal relationships between structure, electronics, and reactivity that empower researchers to rationally design and execute novel synthetic strategies.

The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity

The thiazole ring is an aromatic system, a consequence of the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule.[1][4] This aromaticity is the bedrock of its stability and a key determinant of its reactivity. The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the ring's electron density.[4]

The presence of two different heteroatoms, the less electronegative sulfur and the more electronegative nitrogen, creates a distinct electronic polarization within the ring. The nitrogen atom at position 3 acts as a pyridine-type nitrogen, withdrawing electron density from the ring through an inductive effect.[5][6] This makes the carbon atom at the 2-position (C2) the most electron-deficient.[5] Conversely, the sulfur atom at position 1 behaves as a thiophene-type sulfur, capable of donating a lone pair of electrons to the π-system.[5][6]

Calculations of π-electron density reveal a nuanced picture:

  • C2: Most electron-deficient, rendering it susceptible to nucleophilic attack and deprotonation.[5][7][8]

  • C4: Relatively neutral.[5]

  • C5: Electron-rich, making it the primary site for electrophilic substitution.[5][6][7][9]

This inherent electronic distribution is the fundamental roadmap for predicting and understanding the thiazole ring's reactivity.

Caption: Electronic character of each position in the thiazole ring.

Basicity and Acidity: The Dual Nature of the Thiazole Nucleus

Basicity

The lone pair of electrons on the pyridine-like nitrogen atom at the N3 position makes thiazoles basic, readily undergoing protonation.[5] However, with a pKa of approximately 2.5 for its conjugate acid, thiazole is significantly less basic than imidazole (pKa ≈ 7).[7] This reduced basicity can be attributed to the electron-withdrawing nature of the sulfur atom and the overall aromatic system.

Acidity of Ring Protons

The protons attached to the carbon atoms of the thiazole ring exhibit a distinct order of acidity: C2-H >> C5-H > C4-H.[8] The proton at the C2 position is remarkably acidic due to the electron-withdrawing effect of the adjacent nitrogen atom and the ability of the resulting carbanion to be stabilized.[1][4][7] This acidity is a cornerstone of thiazole chemistry, enabling a range of important transformations.

Key Reaction Manifolds

Electrophilic Aromatic Substitution: The C5 Position as the Epicenter

True to its electronic nature, the thiazole ring undergoes electrophilic aromatic substitution primarily at the electron-rich C5 position.[5][6][7][9] However, the thiazole ring is generally less reactive towards electrophiles than benzene due to the deactivating effect of the nitrogen atom.[10]

Common Electrophilic Substitution Reactions:

ReactionReagentsPosition of SubstitutionNotes
Halogenation Br₂, Cl₂C5Often requires activating groups on the ring for efficient reaction.[7]
Nitration HNO₃/H₂SO₄C5Can be challenging and may require forcing conditions.
Sulfonation H₂SO₄/SO₃C5Proceeds under relatively harsh conditions.[5]
Mercuration Hg(OAc)₂C5 > C4 > C2Mercuration occurs preferentially at C5.[5]

Causality in Experimental Choice: The choice of reaction conditions is critical. For instance, the presence of electron-donating groups at the C2 position can significantly activate the ring towards electrophilic attack at C5, allowing for milder reaction conditions.[5] Conversely, strongly acidic conditions can lead to protonation of the ring nitrogen, further deactivating the ring towards electrophilic attack.

Nucleophilic Substitution: Targeting the Electron-Deficient C2 Position

The electron-deficient nature of the C2 position makes it the primary target for nucleophilic attack.[5][6][8] Nucleophilic substitution reactions on the thiazole ring often require either a strong nucleophile or activation of the ring.[5]

Key Nucleophilic Substitution Scenarios:

  • Displacement of Halogens: Halogen atoms, particularly at the C2 position, are readily displaced by a variety of nucleophiles.

  • Chichibabin-type Reactions: While less common than in pyridine chemistry, direct amination at the C2 position can be achieved under specific conditions.

  • Ring Quaternization: Alkylation of the N3 nitrogen to form a thiazolium salt significantly increases the acidity of the C2 proton and enhances the susceptibility of the C2 position to nucleophilic attack.[5]

Metalation and C-H Functionalization: The Power of the Acidic C2-Proton

The pronounced acidity of the C2-proton is a synthetic linchpin, allowing for facile deprotonation with strong bases like organolithium reagents (e.g., n-BuLi) or Hauser bases.[7] This generates a potent C2-lithiated or C2-magnesiated thiazole intermediate, which can then react with a wide range of electrophiles.[5][7][11]

Metalation_Workflow Thiazole Thiazole Lithiated_Thiazole 2-Lithiothiazole (Nucleophilic Intermediate) Thiazole->Lithiated_Thiazole Deprotonation at C2 Base Strong Base (e.g., n-BuLi) Functionalized_Thiazole 2-Substituted Thiazole Lithiated_Thiazole->Functionalized_Thiazole Reaction with Electrophile Electrophile Electrophile (E+) (e.g., Aldehydes, Ketones, Alkyl Halides)

Caption: General workflow for the metalation and functionalization of the C2 position.

Protocol: Deprotonation and Alkylation of Thiazole

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of thiazole in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 30-60 minutes at this temperature.

  • Electrophilic Quench: The desired electrophile (e.g., an alkyl halide) is added dropwise to the solution of the 2-lithiothiazole.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating through careful monitoring of the reaction temperature to prevent side reactions and by using anhydrous conditions to avoid quenching the organolithium reagent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Cycloaddition Reactions: Expanding the Synthetic Toolbox

Thiazoles can participate in cycloaddition reactions, although their aromatic stability often necessitates high temperatures.[7]

  • Diels-Alder Reactions: Thiazoles can act as dienes in Diels-Alder reactions with alkynes. These reactions are often followed by the extrusion of sulfur to yield pyridine derivatives.[7]

  • [3+2] Cycloadditions: Thiazolium azomethine ylides can undergo efficient [3+2] cycloaddition reactions with alkynes to form pyrrolo[2,1-b]thiazoles.[12]

Ring Opening Reactions

Under certain conditions, the thiazole ring can undergo cleavage. For instance, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the ring.[5] Metal-to-ligand alkyl migration in certain organometallic complexes containing thiazole ligands can also induce a chemoselective carbon-sulfur bond cleavage.[13]

The Thiazolium Salt: A Catalyst and a Reactive Intermediate

Alkylation of the nitrogen atom of a thiazole with an alkyl halide leads to the formation of a thiazolium salt.[5][7] This quaternization has profound effects on the reactivity of the ring:

  • Increased Acidity of C2-H: The positive charge on the nitrogen significantly increases the acidity of the C2-proton. Deprotonation of an N-alkyl thiazolium salt generates a thiazolium ylide, a key intermediate in reactions like the Benzoin condensation and the Stetter reaction.[7]

  • Activation towards Nucleophilic Attack: The positively charged ring is highly activated towards nucleophilic attack, particularly at the C2 position.

Thiazolium_Salt_Reactivity cluster_0 Formation cluster_1 Reactivity Thiazole Thiazole Thiazolium_Salt Thiazolium Salt Thiazole->Thiazolium_Salt N-Alkylation Alkyl_Halide Alkyl Halide (R-X) Thiazolium_Ylide Thiazolium Ylide (Carbene Precursor) Thiazolium_Salt->Thiazolium_Ylide Deprotonation Nucleophilic_Addition Nucleophilic Addition at C2 Thiazolium_Salt->Nucleophilic_Addition Catalysis Catalysis (Benzoin, Stetter) Thiazolium_Ylide->Catalysis

Caption: Formation and key reactivity pathways of thiazolium salts.

Conclusion: A Versatile Scaffold for Innovation

The fundamental reactivity of the thiazole ring is a rich and multifaceted field, governed by the interplay of aromaticity and the electronic effects of its constituent heteroatoms. From the electron-rich C5 position, which serves as a handle for electrophilic functionalization, to the highly acidic C2-proton that opens the door to a world of C-H activation and nucleophilic chemistry, the thiazole nucleus offers a predictable yet powerful platform for molecular design. A thorough understanding of these core principles is indispensable for researchers and scientists in drug development, enabling the rational design of novel thiazole-containing molecules with tailored biological activities.[1][2][3] The continued exploration of the thiazole ring's reactivity will undoubtedly lead to the discovery of new medicines and materials that address the challenges of the future.

References

An In-depth Technical Guide to 5-Chlorothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-Chlorothiazole in Modern Synthesis

In the landscape of heterocyclic chemistry, the thiazole ring stands as a cornerstone, a privileged scaffold that has given rise to a multitude of pharmaceuticals and agrochemicals. Its unique electronic properties and versatile reactivity have made it a focal point for innovation. Within this esteemed family of compounds, this compound emerges as a particularly valuable building block. Its strategic placement of a reactive chlorine atom on an electron-rich aromatic system offers a gateway to a diverse array of molecular architectures. This guide is intended for the discerning researcher, scientist, and drug development professional, providing a comprehensive exploration of the core physical and chemical properties of this compound, its reactivity, synthesis, and applications, grounded in both theoretical principles and practical, field-proven insights.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective and safe utilization in any synthetic endeavor. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₂ClNS--INVALID-LINK--[1]
Molecular Weight 119.57 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid or solidInferred from related compounds
Boiling Point 139-140 °C--INVALID-LINK--
Melting Point Not definitively reported; may exist as a low-melting solid or liquid at room temperature
Density ~1.421 g/cm³--INVALID-LINK--
Solubility Generally soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.[2]Inferred from related compounds[2]
pKa (Predicted) 1.00 ± 0.10--INVALID-LINK--

Causality Behind Properties: The thiazole ring, with its nitrogen and sulfur heteroatoms, imparts a degree of polarity to the molecule, contributing to its solubility in polar organic solvents. The presence of the chlorine atom further influences its physical properties, including its boiling point and density. The limited water solubility is typical for small, relatively nonpolar heterocyclic compounds.[2]

Spectroscopic Characterization: The Fingerprint of this compound

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C2 and C4 positions of the thiazole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the chlorine atom and the heteroatoms in the ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display three distinct signals for the three carbon atoms of the thiazole ring. The carbon atom attached to the chlorine (C5) will be significantly influenced by the halogen's electronegativity.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the thiazole ring, and the C-Cl stretching vibration.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the chloro-substituent and the thiazole ring itself.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chlorine atom at the 5-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro-substituent at the 2-position.[3] The electron-rich nature of the thiazole ring can be overcome by the use of strong nucleophiles and appropriate reaction conditions.

Causality of Reactivity: The reactivity of halothiazoles towards nucleophiles is influenced by the position of the halogen and the nature of any other substituents on the ring. The nitrogen and sulfur heteroatoms play a crucial role in stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction.[4]

Typical Nucleophiles:

  • Amines (primary and secondary)

  • Alkoxides

  • Thiolates

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • To a sealable reaction vessel, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0 eq.).

  • Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

sn_ar_workflow start Start reagents Combine this compound, Amine, and Base in Solvent start->reagents reaction Heat Reaction Mixture (80-150 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench with Water and Extract monitoring->workup Complete purification Purify by Column Chromatography workup->purification end End purification->end

Caption: Workflow for a typical SNAr reaction on this compound.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The electron-donating character of the sulfur atom generally directs electrophiles to the C5-position. However, with the C5-position already occupied by a chlorine atom, electrophilic attack is likely to occur at the C2 or C4 positions, with the regioselectivity being influenced by the reaction conditions and the nature of the electrophile.

Causality of Regioselectivity: The interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom and chloro-substituent determines the electron density at each carbon atom of the ring, thereby directing the incoming electrophile.

Common Electrophilic Aromatic Substitution Reactions:

  • Halogenation: Introduction of a bromine or iodine atom.

  • Nitration: Introduction of a nitro group.

  • Sulfonation: Introduction of a sulfonic acid group.

  • Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

Synthesis of this compound

While a definitive, detailed laboratory-scale synthesis of this compound is not widely published, its preparation can be inferred from the synthesis of related compounds, particularly the industrially important 2-chloro-5-chloromethylthiazole.[5][6][7] A plausible route would involve the direct chlorination of thiazole, although this may lead to a mixture of chlorinated products. A more controlled synthesis might start from a pre-functionalized thiazole derivative.

synthesis_pathway thiazole Thiazole product This compound thiazole->product Direct Chlorination chlorination Chlorinating Agent (e.g., SO2Cl2, Cl2)

References

Spectroscopic Data of 5-Chlorothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorothiazole (C₃H₂ClNS) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives have been explored for a range of biological activities, including antifungal and anticancer properties.[2][3] Accurate structural elucidation and purity assessment are paramount in the development of novel compounds. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will delve into the principles, experimental protocols, and detailed interpretation of the spectral data, offering a complete analytical portrait of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Principle & Interpretation

Proton (¹H) NMR spectroscopy of this compound is expected to reveal two signals corresponding to the two protons on the thiazole ring. The electron-withdrawing nature of the nitrogen, sulfur, and chlorine atoms deshields these protons, causing their signals to appear in the downfield region of the spectrum. The proton at the C2 position (H-2) is adjacent to both nitrogen and sulfur, while the proton at the C4 position (H-4) is adjacent to sulfur. This difference in the electronic environment leads to distinct chemical shifts. The spectrum would show two doublets, as the two non-equivalent protons split each other's signals.

Predicted ¹H NMR Data (in CDCl₃)

Signal Assignment Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.6 Doublet (d)

| H-4 | ~7.6 | Doublet (d) |

Note: Actual chemical shifts can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]

  • Filtration: Filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).[4] The residual non-deuterated solvent peak (e.g., CHCl₃ at 7.26 ppm) can also be used for referencing.[6]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program on a 400 MHz or higher field instrument. Ensure proper shimming to achieve optimal magnetic field homogeneity and sharp spectral lines.[6]

  • Processing: Process the resulting Free Induction Decay (FID) file by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis. Integrate the signals to determine the relative number of protons.[6]

Data Visualization: ¹H Signal Correlation

G cluster_molecule This compound Structure cluster_spectrum ¹H NMR Signals mol C(H)1=N-C(S-C1=C(Cl)S)=C(H)S H2_signal δ ~8.6 ppm mol:n->H2_signal:w H-2 H4_signal δ ~7.6 ppm mol:s->H4_signal:w H-4

Caption: Correlation of this compound protons to their ¹H NMR signals.

¹³C NMR Spectroscopy

Principle & Interpretation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct signals are expected, one for each carbon atom in the ring. The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon atom bonded to chlorine (C-5) will be significantly affected, as will the carbons adjacent to nitrogen and sulfur (C-2 and C-4). Thiazole ring carbons typically resonate between 100-175 ppm.[7]

Predicted ¹³C NMR Data (in CDCl₃)

Signal Assignment Chemical Shift (δ, ppm)
C-2 ~152
C-4 ~115

| C-5 | ~145 |

Note: These are approximate values based on related thiazole structures.[3][7] Actual values may differ.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 50-100 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃).[5]

  • Filtration: Follow the same filtration procedure as for ¹H NMR to ensure a particle-free solution.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon.[8] A greater number of scans is required compared to ¹H NMR, often taking 30 minutes to several hours.

  • Processing: Process the FID similarly to the ¹H spectrum. The chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at δ 77.0 ppm).[8]

Data Visualization: ¹³C Signal Correlation

G cluster_molecule This compound Structure cluster_spectrum ¹³C NMR Signals mol C2=N-C5(Cl)-S-C4=C2 C2_signal δ ~152 ppm mol:s->C2_signal C-2 C4_signal δ ~115 ppm mol:s->C4_signal C-4 C5_signal δ ~145 ppm mol:s->C5_signal C-5

Caption: Correlation of this compound carbons to their ¹³C NMR signals.

Infrared (IR) Spectroscopy

Principle & Interpretation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[9] It is an excellent technique for identifying the functional groups present. For this compound, key vibrational modes include C-H, C=N, C=C, and C-Cl bond stretches.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000 Aromatic C-H Stretch Medium
1650-1550 C=N Stretch Medium-Strong
1500-1400 Aromatic C=C Stretch Medium-Strong

| 850-550 | C-Cl Stretch | Strong |

Note: The fingerprint region (<1500 cm⁻¹) contains a complex pattern of vibrations unique to the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[10] Run a background spectrum of the empty crystal to be subtracted from the sample spectrum. This accounts for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.[11]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[11]

  • Data Acquisition: Collect the sample spectrum. The instrument records an interferogram, which is then mathematically converted to the familiar IR spectrum via a Fourier transform (FT).[12]

  • Cleaning: After the measurement, remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[10]

Data Visualization: Key Vibrational Modes

G Molecule This compound C-H C=N C=C C-Cl CH ~3050 cm⁻¹ Molecule:f0->CH CN ~1600 cm⁻¹ Molecule:f1->CN CC ~1450 cm⁻¹ Molecule:f2->CC CCl ~700 cm⁻¹ Molecule:f3->CCl

Caption: Key functional group vibrations for this compound in IR.

Mass Spectrometry (MS)

Principle & Interpretation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] For this compound, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺·) and often inducing fragmentation.[14]

The molecular weight of this compound is approximately 119.57 g/mol .[1] A key feature in its mass spectrum is the isotopic pattern caused by chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[15] This results in two molecular ion peaks:

  • M⁺· peak: at m/z corresponding to the molecule with ³⁵Cl.

  • M+2 peak: at m/z two units higher, corresponding to the molecule with ³⁷Cl.

The relative intensity of the M⁺· to the M+2 peak is approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.[15][16] Fragmentation patterns can provide further structural information.

Expected Mass Spectrometry Data (EI-MS)

m/z Assignment Notes
119 [M]⁺· Molecular ion with ³⁵Cl
121 [M+2]⁺· Molecular ion with ³⁷Cl (Ratio to m/z 119 is ~1:3)

| Various | Fragment Ions | Dependent on fragmentation pathways |

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).[17]

  • Ionization: The sample molecules in the gas phase enter the ion chamber, which is under high vacuum. A beam of electrons, typically accelerated to 70 electron volts (eV), bombards the molecules.[14][18]

  • Ion Acceleration: The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.

  • Mass Analysis: The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Visualization: Isotopic Pattern and Fragmentation

G cluster_ionization Ionization & Isotope Pattern cluster_fragmentation Fragmentation Example M This compound M_ion [M]⁺· (m/z 119, ³⁵Cl) M->M_ion + 70eV e⁻ M2_ion [M+2]⁺· (m/z 121, ³⁷Cl) M->M2_ion + 70eV e⁻ Frag1 Fragment A M_ion->Frag1 Fragmentation Frag2 Fragment B M_ion->Frag2 Fragmentation

Caption: Ionization and fragmentation pathway in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (119/121 amu) and elemental composition (presence of one Cl atom).

  • IR identifies the key functional groups (aromatic C-H, C=N, C-Cl) present in the molecule.

  • ¹³C NMR confirms the presence of three unique carbon environments in the heterocyclic ring.

  • ¹H NMR confirms the presence of two distinct protons on the ring and provides information about their electronic environment.

Together, these techniques provide unambiguous evidence for the structure and identity of this compound, serving as a fundamental basis for quality control and further research in drug development and materials science.

References

Methodological & Application

The Hantzsch Thiazole Synthesis: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for constructing the thiazole ring.[1][2][3] This robust and versatile method typically involves the cyclocondensation of an α-haloketone with a thioamide.[3] Its enduring popularity stems from its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[3][4]

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[2] Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][5] This guide provides a detailed examination of the reaction mechanism, step-by-step experimental protocols, and key insights for successfully applying the Hantzsch synthesis in a laboratory setting.

Reaction Mechanism: A Stepwise Examination

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism involving nucleophilic attack, intramolecular cyclization, and a final dehydration step to form the stable aromatic ring.[3][4]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile. It attacks the α-carbon of the haloketone, displacing the halide leaving group in a classic SN2 reaction.[3][6]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[4]

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[3]

Figure 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocols

The following protocols provide detailed, reproducible methods for synthesizing common thiazole derivatives. Modifications may be required depending on the specific substrates used.

General Experimental Workflow

A typical Hantzsch synthesis follows a straightforward sequence of steps from reaction setup to product isolation and characterization.

Workflow A Reagent Preparation & Setup (α-Haloketone, Thioamide, Solvent) B Reaction (Heating/Stirring) A->B C Cooling & Precipitation (Cool to RT, add to base/water) B->C D Isolation (Vacuum Filtration) C->D E Washing & Drying (Wash with water, air dry) D->E F Characterization (TLC, MP, NMR) E->F

Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the reaction between 2-bromoacetophenone and thiourea, a classic example of the Hantzsch synthesis that often yields a product pure enough for characterization after simple filtration.[4]

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (MeOH)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Buchner funnel and side-arm flask for vacuum filtration

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[4] A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.

  • Solvent Addition: Add methanol (5 mL) to the vial, followed by a magnetic stir bar.[4] Methanol is a common solvent as it effectively dissolves the reactants.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C setting). Continue heating and stirring for 30 minutes.[4] The reaction is typically rapid.

  • Cooling: Remove the reaction vial from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[4] The basic solution neutralizes the hydrobromic acid (HBr) byproduct, aiding in the precipitation of the poorly water-soluble thiazole product.

  • Isolation: Swirl the beaker to mix thoroughly and collect the resulting precipitate by vacuum filtration using a Buchner funnel.[4]

  • Washing and Drying: Wash the collected solid (the filter cake) with several portions of cold water to remove any inorganic salts and residual base.[4]

  • Drying: Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry completely. Once dry, determine the final mass and calculate the percent yield.

  • Characterization: The crude product can be characterized by determining its melting point and running a TLC analysis (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[4] Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of 2-Aminothiazole

This protocol outlines the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea.[2]

Materials and Reagents:

  • Thiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Deionized Water

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Buchner funnel and filtration flask

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water. Gentle warming and stirring may be required to achieve complete dissolution.[2]

  • Cooling: Once the thiourea has dissolved, cool the solution to room temperature.

  • Addition of Aldehyde: Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) to the thiourea solution dropwise over a period of 15 minutes with continuous stirring.[2] This controlled addition helps to manage any exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate) until it is slightly alkaline.

  • Isolation: The 2-aminothiazole product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) or, if it precipitates, by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield pure 2-aminothiazole.

Data Presentation: Reaction Parameters

The versatility of the Hantzsch synthesis allows for a wide range of substrates. The table below summarizes typical components and conditions.

ComponentExamplesPurpose & Notes
α-Halocarbonyl α-Bromoacetophenones, α-Chloroacetaldehyde, Ethyl bromopyruvateThe electrophilic component that provides the C4 and C5 atoms of the thiazole ring. Bromoketones are generally more reactive than chloroketones.
Thioamide Thiourea, Thioacetamide, Thiobenzamide, DithiocarbamatesThe nucleophilic component providing the S, N, and C2 atoms. Thiourea is commonly used to produce 2-aminothiazoles.[7]
Solvent Ethanol, Methanol, Dioxane, Dimethylformamide (DMF)Should be capable of dissolving the reactants. Alcohols like ethanol and methanol are most common.[8]
Temperature Room Temperature to RefluxReaction rate is substrate-dependent. Many reactions proceed quickly with gentle heating (e.g., 60-100°C).[7]
Reaction Time 30 minutes to several hoursTypically monitored by Thin Layer Chromatography (TLC) to determine completion.[9]
Workup Basic wash (Na₂CO₃, NaHCO₃), FiltrationNeutralizes the HX acid byproduct and facilitates product precipitation.[4]
Troubleshooting and Key Considerations
  • Low Yields: Unstable thioamides, such as thiobenzamide in acidic conditions, can lead to lower yields.[7] Ensuring an efficient reaction by optimizing temperature and time is crucial.

  • Side Reactions: The α-haloketone can undergo self-condensation or reaction with the solvent, especially under prolonged heating. Using a slight excess of the thioamide can help minimize these side pathways.

  • Solvent-Free Conditions: For some substrates, a solvent-free synthesis by grinding the reactants at room temperature can be a highly efficient and environmentally friendly alternative.[9]

  • Purity: While many Hantzsch products precipitate in high purity, impurities can co-precipitate. Always verify purity using methods like TLC, melting point, or NMR and perform recrystallization if needed.[4][10]

References

Application Notes & Protocols: 5-Chlorothiazole as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. Among its derivatives, 5-chlorothiazole stands out as a particularly versatile and reactive intermediate. The presence of a chlorine atom at the C5 position provides a strategic handle for synthetic chemists to perform a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound (C₃H₂ClNS) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] The electron-withdrawing nature of the chlorine atom and the adjacent sulfur atom influences the reactivity of the entire ring system. The C-Cl bond at the 5-position is particularly amenable to cleavage and substitution, making it an ideal electrophilic partner in a multitude of bond-forming reactions.

Chlorine-containing molecules play a significant role in pharmaceuticals, often enhancing properties like lipophilicity, metabolic stability, and binding affinity.[4] In the context of this compound, the chloro group is less of a permanent pharmacophoric feature and more of a synthetic enabler—a gateway to molecular complexity and diversity. Its utility is central to the construction of intermediates for blockbuster drugs and novel chemical entities.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₃H₂ClNSPubChem[3]
Molecular Weight 119.57 g/mol PubChem[3]
IUPAC Name 5-chloro-1,3-thiazolePubChem[3]
CAS Number 4175-73-9PubChem[5]

Core Applications in Pharmaceutical Synthesis

The strategic value of this compound is best illustrated through its application in the synthesis of complex pharmaceutical agents. Below, we explore two major classes of reactions where this intermediate is pivotal.

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.[6][7] The chlorine at the C5 position serves as an excellent handle for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the direct attachment of aryl, heteroaryl, vinyl, or alkynyl groups.[8]

Mechanistic Rationale (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating bi-aryl structures. The catalytic cycle, shown below, illustrates why this reaction is so effective.

  • Oxidative Addition: A low-valent Palladium(0) catalyst complex inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. The choice of ligand is critical here to stabilize the catalyst and facilitate this step.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) exchanges its organic group with the halide on the Pd(II) complex. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This ability to forge new C-C bonds is fundamental in scaffold-hopping strategies and lead optimization campaigns in drug discovery.[9]

Suzuki_Coupling cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar-B(OH)₂ Base RE Reductive Elimination TM->RE RE->OA Regenerated Catalyst Product 5-Arylthiazole (Ar-Ar') RE->Product Thiazole This compound (Ar-Cl) Thiazole->OA Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->TM Catalyst Pd(0) Catalyst Catalyst->OA

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Building Block for HIV Protease Inhibitors: The Ritonavir Example

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[10] Its complex molecular structure features a central thiazole ring. While many synthetic routes exist, the core thiazole fragment is often constructed from simpler precursors.[11][12] For instance, derivatives like 2-chloro-5-chloromethylthiazole (CCMT) are key intermediates in the synthesis of related compounds.[13]

In a representative synthesis of a Ritonavir intermediate, a 5-functionalized thiazole is required. This compound can serve as a precursor to these functionalized building blocks. For example, it can be converted to 5-(hydroxymethyl)thiazole, a common intermediate in Ritonavir synthesis, through a two-step process:

  • Formylation: Introduction of a formyl group at the 5-position via a Vilsmeier-Haack or related reaction, replacing the chlorine.

  • Reduction: Reduction of the aldehyde to the primary alcohol.

This highlights how the chloro-group can be strategically replaced to introduce other essential functional groups.

Detailed Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, field-proven methodology for the Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid. This reaction is representative of the synthesis of 5-arylthiazole cores, which are prevalent in anti-inflammatory and anti-cancer agents.[2]

Objective: To synthesize 5-(4-methoxyphenyl)thiazole.

Materials and Reagents
ReagentMW ( g/mol )M-equivAmount
This compound119.571.01.0 mmol, 119.6 mg
4-Methoxyphenylboronic acid151.961.21.2 mmol, 182.4 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05 mmol, 57.8 mg
Potassium Carbonate (K₂CO₃)138.212.52.5 mmol, 345.5 mg
1,4-Dioxane--8 mL
Water--2 mL
Ethyl Acetate (for work-up)--~50 mL
Brine (for work-up)--~20 mL
Anhydrous MgSO₄--As needed

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (119.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

    • Causality Note: K₂CO₃ is the base required to activate the boronic acid for the transmetalation step. Pd(PPh₃)₄ is a robust, air-stable Pd(0) pre-catalyst suitable for a wide range of coupling partners.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is crucial for achieving high yields.

  • Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

    • Causality Note: The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the this compound spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL).

    • Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product.

  • Characterization: Confirm the identity and purity of the synthesized 5-(4-methoxyphenyl)thiazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is an indispensable tool in the arsenal of the medicinal chemist. Its well-defined reactivity, particularly at the C5 position, provides a reliable and versatile entry point for constructing a diverse range of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed herein represent a robust and scalable method for generating molecular complexity from this simple starting material. By understanding the underlying mechanisms and adhering to validated protocols, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Functionalization of the 5-Chlorothiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the 5-Chlorothiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, appearing as a critical pharmacophore in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][2] The functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the various substituted thiazoles, this compound serves as a versatile and cost-effective building block, offering a reactive handle for the introduction of molecular diversity. The chlorine atom at the 5-position, while less reactive than its bromine or iodine counterparts, provides a site for a range of powerful chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and field-proven protocols for the functionalization of the this compound ring. We will delve into the mechanistic intricacies of key synthetic methods, offering insights into the rationale behind experimental choices to empower researchers in their quest for novel molecular entities.

The Challenge and Opportunity of the C-Cl Bond

The functionalization of aryl and heteroaryl chlorides presents a unique set of challenges compared to the more reactive bromides and iodides. The greater strength of the C-Cl bond necessitates more forcing reaction conditions, often requiring specialized catalyst systems to achieve efficient oxidative addition of the palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[3][4] However, the lower cost and wider availability of chlorinated starting materials make the development of robust protocols for their use a highly valuable endeavor. This guide will focus on methodologies that have proven effective for the activation of the C-Cl bond on the thiazole ring.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the primary tools for the functionalization of the this compound ring.[5] These reactions share a common catalytic cycle, which is essential to understand for troubleshooting and optimization.

The General Palladium Catalytic Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-substrates.

  • Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The group to be coupled is transferred to the palladium center from an organometallic reagent or an amine binds to the palladium.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Intermediate (Thiazole)Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (e.g., with R-B(OH)2) Pd(II)_Intermediate->Transmetalation Coupling_Partner_Complex (Thiazole)Pd(II)(R)L2 Transmetalation->Coupling_Partner_Complex Reductive_Elimination Reductive Elimination Coupling_Partner_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Functionalized Thiazole

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[6] For 5-chlorothiazoles, this reaction enables the introduction of a vast array of aryl, heteroaryl, and vinyl substituents.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical for activating the C-Cl bond. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the oxidative addition step.[7] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this purpose.[3]

  • Base: A base is required to activate the boronic acid partner for transmetalation. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water plays a crucial role in the transmetalation step.

Protocol: Suzuki-Miyaura Coupling of 2-Substituted-5-chlorothiazole with an Arylboronic Acid

Materials:

  • 2-Substituted-5-chlorothiazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 2-substituted-5-chlorothiazole, arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)Toluene/H₂O1101275-90
Pd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (3.0)Dioxane/H₂O1001680-95
PEPPSI-IPr (3)-K₂CO₃ (2.0)DMF/H₂O120870-88

Yields are typical for a range of arylboronic acids and are for illustrative purposes. Optimization is often required for specific substrates.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8] This reaction allows for the coupling of 5-chlorothiazoles with a wide variety of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are essential for the amination of aryl chlorides. Ligands like XPhos, RuPhos, and BrettPhos are commonly employed.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination of 2-Substituted-5-chlorothiazole

Materials:

  • 2-Substituted-5-chlorothiazole (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous toluene, followed by the 2-substituted-5-chlorothiazole and the amine.

  • Seal the flask and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification Start Add Pd₂(dba)₃, XPhos, NaOtBu to flask Add_Solvent Add anhydrous toluene Start->Add_Solvent Add_Reagents Add this compound and amine Add_Solvent->Add_Reagents Heat Heat to 90-110 °C Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and quench with NH₄Cl (aq) Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify

Figure 2: Workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkyne functionalities onto the thiazole ring, creating precursors for a variety of further transformations.[9] This reaction typically employs a dual catalyst system of palladium and copper.

Causality of Experimental Choices:

  • Palladium Catalyst: As with other cross-couplings of aryl chlorides, a robust palladium catalyst system is required.

  • Copper Co-catalyst: Copper(I) salts, such as CuI, are crucial for the catalytic cycle, as they react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional, as a co-solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed triethylamine (and THF if used).

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents.[11][12] A key advantage is the stability and functional group tolerance of the organostannane coupling partners. However, the toxicity of tin compounds necessitates careful handling and purification.

Protocol: Stille Coupling of this compound with an Organostannane

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous DMF or Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound, organostannane, and Pd(PPh₃)₄.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride (KF).

  • Wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Heck Reaction: Vinylation of the Thiazole Ring

The Heck reaction allows for the coupling of this compound with alkenes to form vinyl-substituted thiazoles.[13]

Protocol: Heck Reaction of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an Acrylate) (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (4-10 mol%)

  • Base (e.g., Triethylamine or Potassium Carbonate) (1.5-2.5 equiv)

  • Anhydrous DMF or NMP

  • Nitrogen or Argon atmosphere

Procedure:

  • To a sealed tube or microwave vial, add the this compound, alkene, Pd(OAc)₂, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Heat the reaction to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Section 2: Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the thiazole ring provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. Palladium-catalyzed cyanation offers a reliable method for this conversion.[14]

Causality of Experimental Choices:

  • Cyanide Source: While toxic cyanide salts like KCN or Zn(CN)₂ can be used, less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed to improve the safety profile of the reaction.[14][15]

  • Catalyst System: Similar to cross-coupling reactions, an efficient palladium catalyst and ligand system is crucial for the cyanation of this compound.

Protocol: Palladium-Catalyzed Cyanation of this compound

Materials:

  • This compound (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-0.7 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)

  • Sodium carbonate (Na₂CO₃) (0.1-0.2 equiv)

  • DMF or DMAc

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add the this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.

  • Add the degassed solvent.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble material.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the resulting 5-cyanothiazole by column chromatography or crystallization.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) can be a viable strategy for the functionalization of the this compound ring, particularly with strong nucleophiles. The electron-withdrawing nature of the thiazole ring itself facilitates this reaction.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as thiolates, are typically required for efficient substitution of the chloride.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are used to dissolve the reactants and facilitate the reaction.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion.

Protocol: Nucleophilic Aromatic Substitution with a Thiol

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., Thiophenol) (1.1-1.5 equiv)

  • Base (e.g., Potassium Carbonate or Sodium Hydride) (1.2-2.0 equiv)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flask containing the thiol in anhydrous DMF under an inert atmosphere, add the base portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the thiolate.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor by TLC.

  • After completion, cool the reaction and pour it into ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

SNAr_Mechanism cluster_legend SNAr Pathway Start This compound + Nu⁻ Transition_State [Meisenheimer-like Intermediate]‡ Start->Transition_State Nucleophilic Attack Product 5-Substituted Thiazole + Cl⁻ Transition_State->Product Loss of Leaving Group Nu Nu⁻ = Nucleophile (e.g., RS⁻)

Figure 3: Simplified representation of the SNAr mechanism on the this compound ring.

Conclusion

The this compound ring is a valuable and versatile starting material for the synthesis of a wide range of functionalized thiazole derivatives. While the C-Cl bond presents a higher activation barrier compared to its heavier halogen counterparts, the methods outlined in this guide provide robust and reliable pathways for its transformation. By carefully selecting the appropriate catalyst system, ligands, bases, and reaction conditions, researchers can effectively employ Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, as well as palladium-catalyzed cyanation and nucleophilic aromatic substitution, to build molecular complexity and explore new chemical space. A thorough understanding of the underlying reaction mechanisms is key to troubleshooting and optimizing these powerful synthetic tools, ultimately accelerating the pace of discovery in drug development and materials science.

References

analytical techniques for characterizing 5-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Chlorothiazole: Application Notes and Protocols

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into molecules to modulate biological activity or confer specific physicochemical properties. Its precise structural confirmation, purity assessment, and impurity profiling are non-negotiable requirements for its application in drug development and other high-purity fields. This comprehensive guide provides a suite of detailed analytical protocols for the robust characterization of this compound. We will delve into the causality behind the selection of specific techniques, offering field-proven insights into method development and data interpretation. The protocols herein are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and quality control professionals.

Introduction: The Significance of Rigorous Characterization

The thiazole ring is a privileged scaffold in numerous pharmacologically active agents. The introduction of a chloro-substituent at the 5-position, as in this compound (C₃H₂ClNS), significantly alters the electronic and steric profile of the molecule, influencing its reactivity and potential biological interactions.[1] Consequently, unambiguous identification and the quantification of impurities—which may arise from synthesis or degradation—are critical for ensuring safety, efficacy, and batch-to-batch consistency in any downstream application. This guide outlines an integrated analytical strategy employing spectroscopic and chromatographic techniques to build a complete analytical profile of this compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. For a small molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR provide definitive confirmation of the atomic connectivity and chemical environment. The simplicity of the expected spectrum makes it a powerful tool for rapid identity confirmation and the detection of structurally similar impurities.

Protocol 1: ¹H and ¹³C NMR Analysis

1.1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good first choice for many organic molecules.
  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

1.2. Instrument Parameters (300-500 MHz Spectrometer):

  • ¹H NMR:
  • Pulse Program: Standard single pulse (zg30).
  • Spectral Width: ~12 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay (d1): 1-5 seconds.
  • Number of Scans: 8-16 (adjust for signal-to-noise).
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled single pulse (zgpg30).
  • Spectral Width: ~200-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

1.3. Data Interpretation:

  • ¹H NMR: The spectrum of this compound is expected to be simple, showing two distinct signals in the aromatic region corresponding to the protons at the C2 and C4 positions. The coupling patterns and chemical shifts will confirm their relative positions.
  • ¹³C NMR: The spectrum will show three signals corresponding to the three carbon atoms in the thiazole ring. The chemical shifts will be influenced by the adjacent nitrogen, sulfur, and chlorine atoms. Spectral databases can be used for comparison.[2]

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of this compound and identifying potential impurities.[3] Coupling MS with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the separation and identification of individual components in a mixture. Electron Ionization (EI) is a common technique for volatile compounds like this compound, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[4][5]

Workflow for Analyte Characterization

G cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling A This compound Sample B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (e.g., GC-MS) A->C D FTIR Spectroscopy A->D E Structural Confirmation & Identity Verified? B->E C->E D->E F HPLC Analysis (Purity Assay) E->F Yes I Final Specification Report E->I No (Further Investigation) G GC Analysis (Residual Solvents, Volatile Impurities) F->G H Quantify Impurities & Assay Calculation G->H H->I caption Overall analytical workflow for this compound.

Caption: Overall analytical workflow for this compound.

Protocol 2: GC-MS for Identity and Volatile Impurity Profiling

2.1. Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds that are thermally stable, which is characteristic of this compound.[6][7]

2.2. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
  • Prepare a working sample for injection by diluting the stock solution to ~50-100 µg/mL.

2.3. GC-MS Parameters:

ParameterRecommended ValueRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible performance.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA nonpolar column offering excellent separation for a wide range of analytes.[8]
Inlet Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for major components)Splitless mode enhances sensitivity for impurities.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose gradient to separate early-eluting solvents from the analyte and later impurities.
MS System Agilent 5977 or equivalentA robust single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns and library matching.
Source Temp. 230 °CStandard operating temperature to prevent condensation and promote ionization.
Mass Range m/z 40-400Covers the molecular ion of this compound (MW: 119.57)[1] and its expected fragments.

2.4. Data Interpretation:

  • The total ion chromatogram (TIC) will show the retention time of this compound.
  • The mass spectrum for the main peak should show a molecular ion (M⁺) at m/z ≈ 119 and 121, reflecting the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
  • Fragmentation patterns can be compared to spectral libraries (e.g., NIST) for confirmation.[3]

Chromatographic Separation for Purity Assessment

Expertise & Experience: While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile or thermally labile impurities in pharmaceutical contexts.[9] A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the main component from polar and non-polar impurities, allowing for accurate quantification.[10][11][12]

Protocol 3: Stability-Indicating RP-HPLC Method

3.1. Rationale: A stability-indicating method is one that can resolve the active ingredient from its potential degradation products and process-related impurities.[12][13] This is crucial for quality control and stability studies.

3.2. Sample and Standard Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
  • Standard Solution: Accurately prepare a solution of this compound reference standard at ~0.1 mg/mL in the diluent.
  • Sample Solution: Prepare the this compound sample to be tested at the same concentration (~0.1 mg/mL) in the diluent.

3.3. HPLC Parameters:

ParameterRecommended ValueRationale
HPLC System Waters Alliance, Agilent 1260, or equivalentStandard systems with reliable pumping and detection capabilities.
Column C18 Column (e.g., Waters XBridge, Agilent Zorbax), 150 x 4.6 mm, 3.5 µmC18 is a versatile stationary phase for retaining moderately polar compounds.[9]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to control peak shape of ionizable compounds.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase chromatography.
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B)A broad gradient ensures elution of both polar and non-polar impurities.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis DetectorThiazole rings typically have a strong UV chromophore.[14]
Wavelength 254 nm or determined by UV scan (e.g., 270 nm)[15]Wavelength of maximum absorbance provides the best sensitivity.
Injection Vol. 10 µLA typical volume for analytical HPLC.

3.4. Data Analysis:

  • Calculate the purity of this compound using the area percent method from the sample chromatogram.
  • Identify and quantify any impurities against the main peak or by using qualified reference standards for known impurities.[16]

Confirmatory Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides rapid confirmation of the functional groups present in a molecule. While not as definitive for structure as NMR, it is an excellent, fast screening tool. The spectrum of this compound should show characteristic vibrations for C-H, C=N, and C-S bonds within the thiazole ring, as well as the C-Cl stretch.[17][18][19]

Protocol 4: FTIR Analysis (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • The resulting spectrum should show characteristic peaks for the thiazole moiety.

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a simple, robust technique for quantitative analysis and for confirming the presence of a chromophore.[20] The thiazole ring possesses a conjugated system that absorbs UV radiation. This method can be used for determining the concentration of this compound in solution via a calibration curve, often employed in dissolution testing or for simple assay measurements.[21][22]

Protocol 5: UV-Vis Spectrophotometric Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., Methanol, Ethanol, or Acetonitrile).

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) and scan across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Create Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the λmax. Plot absorbance vs. concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution at a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the curve.

Decision Logic for Chromatographic Method Selection

G A Analyze Impurities in This compound Sample B Are target impurities volatile & thermally stable? A->B C Use Gas Chromatography (GC) B->C Yes D Are target impurities polar, non-volatile, or thermally labile? B->D No E Use High-Performance Liquid Chromatography (HPLC) D->E Yes F Consider specialized techniques (e.g., SFC, IC) D->F No caption Choosing between GC and HPLC for impurity analysis.

Caption: Choosing between GC and HPLC for impurity analysis.

References

Application Notes & Protocols: A Validated Approach to the N-Sulfonylation of 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its functionalization is key to modulating pharmacological activity, and N-sulfonylation represents a critical transformation, yielding sulfonamides—a class of compounds renowned for their diverse therapeutic properties, including antioxidant, antimicrobial, and anticancer effects.[1][4] This document provides a comprehensive, field-tested protocol for the N-sulfonylation of 2-aminothiazole. Moving beyond a mere list of steps, this guide elucidates the chemical rationale behind the procedure, incorporates self-validating checkpoints, and offers expert insights to empower researchers to achieve robust and reproducible outcomes.

Scientific Rationale & Mechanistic Overview

The N-sulfonylation of 2-aminothiazole is a classic nucleophilic substitution reaction.[5] The primary amino group (-NH₂) of the 2-aminothiazole acts as the nucleophile, attacking the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl).

The core mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminothiazole attacks the sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which rapidly collapses, displacing the chloride ion as a leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base, yielding the neutral sulfonamide product and a protonated base. The base is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

The choice of base and solvent is critical for reaction efficiency. An inorganic base like sodium carbonate (Na₂CO₃) is effective and easily removed during aqueous workup.[1][6] Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials while allowing for easy separation from the aqueous phase during extraction.[1][6]

Master Experimental Protocol

This protocol details a reliable and scalable procedure for synthesizing N-sulfonylated 2-aminothiazoles.

Materials and Reagents
Reagent / MaterialGradeTypical SupplierNotes
2-Aminothiazole≥98%Sigma-Aldrich, Alfa AesarStore in a cool, dark place.
Substituted Sulfonyl Chloride≥98%Sigma-Aldrich, Combi-BlocksHighly reactive; store under inert gas and protect from moisture.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific, VWREnsure it is dry before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher ScientificUse from a sealed bottle or a solvent purification system.
Distilled WaterFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific, VWRFor drying the organic phase.
Ethyl AcetateACS GradeFisher Scientific, VWRFor Thin Layer Chromatography (TLC).
n-HexaneACS GradeFisher Scientific, VWRFor Thin Layer Chromatography (TLC).
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography, if needed.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Synthesis Workflow

This procedure is based on the successful synthesis of a variety of 2-aminothiazole sulfonamides.[1][6]

A. Reaction Setup (Self-Validation: Initial State)

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.0 eq., e.g., 2.0 mmol, 200 mg).

  • Add anhydrous sodium carbonate (1.5 eq., e.g., 3.0 mmol, 318 mg).

  • Add anhydrous dichloromethane (approx. 10 mL per 2.0 mmol of aminothiazole).

  • Stir the resulting suspension at room temperature for 10-15 minutes to ensure homogeneity.

B. Reagent Addition & Reaction

  • In a single portion, add the desired sulfonyl chloride (1.0 eq., e.g., 2.0 mmol) to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature.

C. Reaction Monitoring (Self-Validation: Progress Check)

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 2-aminothiazole starting material is fully consumed.[1][5]

    • Mobile Phase: A common eluent system is 2:1 n-hexane/ethyl acetate.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product sulfonamide should have a different Rf value than the starting amine.

D. Workup & Extraction

  • Once the reaction is complete, add distilled water (approx. 20 mL) to the flask and stir for 5 minutes to dissolve the sodium carbonate and other inorganic salts.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[1]

E. Purification (Self-Validation: Final Purity)

  • Evaporate the solvent from the filtered organic phase under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the pure sulfonamide.[1]

F. Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6] Determine the melting point and compare it with literature values where available.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product characterization.

G cluster_setup A. Reaction Setup cluster_reaction B. Reaction cluster_monitor C. Monitoring cluster_workup D. Workup cluster_purify E. Purification & Analysis A1 1. Add 2-Aminothiazole & Na₂CO₃ to flask A2 2. Add anhydrous DCM A1->A2 A3 3. Stir for 15 min A2->A3 B1 4. Add Sulfonyl Chloride A3->B1 B2 5. Stir at Room Temp B1->B2 C1 6. Monitor by TLC B2->C1 C1->B2 Incomplete D1 7. Quench with H₂O C1->D1 Reaction Complete D2 8. Extract with DCM (3x) D1->D2 D3 9. Combine & Dry Organic Layers D2->D3 E1 10. Evaporate Solvent D3->E1 E2 11. Recrystallize or Column Chromatography E1->E2 E3 12. Characterize Product (NMR, HRMS, mp) E2->E3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chlorothiazole and its key intermediates. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds, ultimately improving your reaction yields and product purity.

Introduction to this compound Synthesis

This compound and its derivatives, such as 2-chloro-5-(chloromethyl)thiazole (CCMT), are crucial intermediates in the manufacturing of various pharmaceuticals and neonicotinoid insecticides.[1][2] The synthesis of these compounds can be challenging, often plagued by issues of low yield, side-product formation, and purification difficulties. This guide provides a structured approach to troubleshooting the most common synthetic routes.

Troubleshooting Guide 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole (CCMT) from Allyl Isothiocyanate Derivatives

This route often involves the chlorination of an allyl isothiocyanate derivative. A common precursor is 2-chloroallyl isothiocyanate, which is reacted with a chlorinating agent like chlorine or sulfuryl chloride.[3]

Q1: My yield of 2-chloro-5-(chloromethyl)thiazole is consistently low when using sulfuryl chloride. What are the likely causes and how can I improve it?

A1: Low yields in this reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction with sulfuryl chloride is exothermic.[3] Insufficient cooling can lead to a rapid temperature increase, promoting the formation of multiple by-products and reducing the yield of the desired product. Conversely, if the temperature is too low, the reaction may be too slow or incomplete.

    • Solution: Maintain a controlled temperature, typically between 0°C and 100°C, with a more preferred range of 20°C to 60°C for many related processes.[3] Gradual addition of the chlorinating agent is crucial to manage the exotherm.

  • Excessive Chlorinating Agent: While a sufficient amount of chlorinating agent is necessary, a large excess can lead to over-chlorination and the formation of undesired side products, complicating purification and lowering the isolated yield.[3]

    • Solution: Carefully control the stoichiometry. The molar ratio of the chlorinating agent to the allyl isothiocyanate derivative should be optimized, typically ranging from 1 to 2 moles of chlorinating agent per mole of the starting material.

  • Inadequate Reaction Time: The reaction needs sufficient time to go to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or GC. Typical reaction times can range from 1 to 20 hours.[3]

  • Improper Work-up Procedure: The work-up is critical for isolating the product and removing impurities.

    • Solution: After the reaction, the excess sulfuryl chloride and solvent should be removed by distillation. The residue can then be dissolved in a solvent like dichloromethane, washed with an aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash, drying over a desiccant like magnesium sulfate, and finally, purification by distillation under reduced pressure.[3]

Q2: I am observing a significant number of by-products during the synthesis of 2-chloro-5-(chloromethyl)thiazole. How can I minimize their formation?

A2: The formation of by-products is a common challenge. Here's how to address it:

  • Causality: The reaction proceeds through a thiazoline intermediate which, upon heating, yields the desired 2-chloro-5-(chloromethyl)thiazole.[3] If the reaction conditions are not well-controlled, this intermediate can participate in side reactions.

  • Solutions:

    • Controlled Addition: Add the allyl isothiocyanate derivative dropwise to the heated chlorinating agent (e.g., sulfuryl chloride at 50°C) over a prolonged period (e.g., 5 hours) to maintain a steady reaction rate and prevent localized high concentrations of reactants.[3]

    • Solvent Choice: The reaction can be performed neat or in an inert solvent. Halogenated hydrocarbons like dichloromethane, chloroform, or carbon tetrachloride are often preferred as they are inert under the reaction conditions.[3]

    • Post-Reaction Heating: After the initial reaction, a controlled heating step (e.g., at 60°C for 30 minutes) can help to convert the intermediate 2,5-dichloro-5-(chloromethyl)-2-thiazoline to the final product.[3]

Troubleshooting Guide 2: Sandmeyer-Type Synthesis of this compound Derivatives

This approach is commonly used for converting 2-aminothiazole derivatives to their corresponding 2-chloro analogs. The process involves two critical steps: diazotization of the amino group followed by a copper(I) chloride-catalyzed chlorination.[4]

Q1: I am experiencing very low yields in my Sandmeyer reaction. What are the most critical parameters I should focus on?

A1: The Sandmeyer reaction is highly sensitive to reaction conditions. Low yields are often traced back to the following:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable.

    • Causality: If the temperature rises above the optimal range (typically 0-5°C), the diazonium salt will decompose, leading to the formation of phenolic by-products (if water is present) and reducing the amount of intermediate available for the chlorination step.[4]

    • Solution: Strictly maintain the temperature between 0-5°C throughout the diazotization process. This can be achieved using an ice-salt bath. Use a calibrated thermometer to monitor the internal reaction temperature closely.[4]

  • Incomplete Diazotization: Insufficient formation of the diazonium salt will naturally lead to a low yield of the final product.

    • Solution: Ensure the slow, dropwise addition of sodium nitrite to an acidic solution of the 2-aminothiazole derivative.[4] This prevents localized overheating and decomposition. A slight excess of sodium nitrite can be used to ensure the reaction goes to completion.

  • Inefficient Chlorination Step: The second step, the displacement of the diazonium group, is also critical.

    • Solution: Use a suitable and active copper(I) chloride catalyst. The catalyst should be freshly prepared or obtained from a reliable commercial source. Allow for sufficient reaction time for the Sandmeyer reaction to proceed to completion after the addition of the diazonium salt solution.[4]

Q2: My final product is dark and contains many impurities. What is causing this and how can I obtain a cleaner product?

A2: The formation of dark-colored impurities is a common issue in Sandmeyer reactions and is often due to side reactions:

  • Azo-Coupling: If the reaction is not sufficiently acidic, the diazonium salt can couple with unreacted starting material or other aromatic species in the reaction mixture to form colored azo compounds.[5]

    • Solution: Maintain a strongly acidic environment during the diazotization and the addition of the diazonium salt solution to the copper catalyst.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[6] Decomposition of the diazonium salt can initiate various radical side reactions, leading to tarry by-products.[5]

    • Solution: Strict temperature control (0-5°C) is paramount to minimize decomposition.[4] Slow and controlled addition of the diazonium salt to the copper(I) salt solution also helps to manage the reaction rate and suppress these side reactions.[5]

Experimental Protocol: Sandmeyer Synthesis of a 2-Chlorothiazole Derivative

This protocol provides a general guideline. Optimization for specific substrates may be required.

Materials:

  • 2-Aminothiazole derivative

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Extraction Solvent (e.g., Diethyl ether or Ethyl acetate)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2-aminothiazole derivative in a solution of concentrated hydrochloric acid and water.

    • Cool the flask to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.[4]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold, vigorously stirred copper(I) chloride solution.

    • Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography or recrystallization.[4]

Troubleshooting Workflow: Sandmeyer Reaction

TroubleshootingWorkflow Start Low Yield of this compound IncompleteDiazotization Incomplete Diazotization Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition Start->Decomposition InefficientChlorination Inefficient Chlorination Start->InefficientChlorination SideReactions Side Reactions (e.g., Azo Coupling) Start->SideReactions Sol_Nitrite Slow, dropwise addition of NaNO2. Use a slight excess of NaNO2. IncompleteDiazotization->Sol_Nitrite Cause Sol_Temp Maintain 0-5°C with ice-salt bath. Use a calibrated thermometer. Decomposition->Sol_Temp Cause Sol_Catalyst Use fresh, high-purity CuCl. Ensure sufficient reaction time. InefficientChlorination->Sol_Catalyst Cause Sol_Acidity Maintain strong acidic conditions. Slowly add diazonium salt to catalyst. SideReactions->Sol_Acidity Cause

Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when synthesizing this compound and its intermediates?

A1: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10] Many of the reagents used, such as sulfuryl chloride and chlorine, are corrosive and toxic. Diazonium salts can be explosive, especially when isolated in a dry state, so they are typically prepared and used in situ at low temperatures.[11] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are common and effective techniques for monitoring the reaction's progress. For more detailed kinetic studies, low-field NMR spectroscopy can be used for real-time analysis.[12]

Q3: What are the best methods for purifying the final this compound product?

A3: Purification methods depend on the specific derivative and the impurities present. Common techniques include:

  • Distillation under reduced pressure: This is effective for purifying liquid products like 2-chloro-5-(chloromethyl)thiazole.[3]

  • Column chromatography: Useful for removing closely related impurities.[3][4]

  • Recrystallization: An effective method for purifying solid products.[4]

Q4: What are the key considerations when scaling up the synthesis of this compound from a lab scale to a pilot plant?

A4: Scaling up a chemical synthesis presents several challenges:

  • Heat Transfer: Exothermic reactions that are manageable on a small scale can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio. Efficient cooling and controlled addition of reagents are critical.

  • Mixing: Ensuring homogenous mixing in a large reactor can be difficult and may affect reaction rates and selectivity.

  • Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards at a larger scale.[13]

  • Process Optimization: Reaction conditions may need to be re-optimized for the larger scale to maintain yield and purity.[13][14][15][16][17]

References

Technical Support Center: Purification of 5-Chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chlorothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent reactivity and diverse functionalities of these derivatives can present unique purification challenges. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the high purity required for downstream applications, from biological screening to active pharmaceutical ingredient (API) development.

The Critical Role of Purity in this compound Chemistry

This compound and its derivatives are key structural motifs in numerous pharmacologically active molecules, including antivirals, anti-inflammatories, and kinase inhibitors.[1][2] The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to false positives or negatives in screening assays, and pose significant safety risks in drug development.[3] Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of research validity and developmental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound derivatives?

A1: Impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents (like chlorinating agents), and by-products from the synthesis. For instance, syntheses starting from allyl isothiocyanates can result in by-products from incomplete cyclization or over-chlorination.[4]

  • Structurally Similar Impurities: Isomers (positional isomers if the aromatic ring is further substituted) or derivatives with minor structural differences (e.g., a related halogen) can be particularly challenging to separate due to similar polarities.

  • Degradation Products: this compound derivatives can be susceptible to degradation. The electron-rich thiazole ring can be prone to oxidation, especially if it bears electron-donating groups, leading to colored impurities.[5] Hydrolysis of functional groups like esters or amides can also occur during workup or purification under non-neutral pH conditions.

Q2: My purified this compound derivative is yellow or brown. What is the likely cause and how can I fix it?

A2: A yellow or brown hue is a classic sign of oxidation or the presence of polymeric by-products.[5] The thiazole ring system can be sensitive to air and light. To address this, consider the following:

  • Recrystallization with Charcoal: Attempt recrystallization from a suitable solvent system. Adding a small amount of activated charcoal can help adsorb colored impurities.

  • Inert Atmosphere: During synthesis and purification, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Storage: Store the final compound in a cool, dark place under an inert atmosphere to prevent degradation over time.

Q3: Why do I see significant product loss or streaking when using silica gel column chromatography?

A3: This is a common issue with nitrogen-containing heterocycles like thiazoles. The nitrogen atom can be basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible adsorption, product degradation on the column, and poor separation (streaking).[5] To mitigate this, you can:

  • Use Treated Silica: Add a small amount of a neutralizer like triethylamine (~0.5-1%) to your eluent system to "cap" the acidic sites on the silica.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[6]

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a problem/cause/solution format to guide you through the purification process.

Problem 1: Co-elution of Product and Starting Material in Column Chromatography
  • Potential Cause: The polarity of your product is very similar to that of a key starting material or reagent. This is common if the synthetic modification to the molecule is minor (e.g., adding a methyl group).

  • Solution Workflow:

    • Optimize the Solvent System: A single solvent system may not be sufficient. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can often resolve closely eluting spots.[7]

    • Change the Stationary Phase: If optimizing the mobile phase fails, change the stationary phase. If you are using silica gel (normal phase), switching to reverse-phase chromatography (e.g., C18 silica) will separate compounds based on different principles (hydrophobicity vs. polarity), often resolving previously co-eluting species.[8]

    • Chemical Derivatization: In some cases, you can temporarily derivatize your product to drastically change its polarity. For example, if your product has a free amine or alcohol, you could protect it as a Boc-carbamate or a silyl ether, respectively. After purification, the protecting group can be removed to yield the pure product.

Problem 2: Low Recovery After Recrystallization
  • Potential Cause 1: The product is too soluble in the chosen recrystallization solvent, even at low temperatures.

  • Solution 1:

    • Use a Co-solvent System: A two-solvent system is often the solution. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is poorly soluble) dropwise until you see persistent cloudiness. Re-heat slightly to clarify and then allow to cool slowly. This technique allows for fine-tuning of the solubility to maximize recovery.

  • Potential Cause 2: Premature crystallization during hot filtration.

  • Solution 2:

    • Pre-heat Everything: Ensure the filtration funnel (preferably a jacketed funnel) and the receiving flask are pre-heated to prevent the saturated solution from cooling and crystallizing on contact. Use a slight excess of the hot solvent to wash the filter paper and ensure all product is transferred.

Problem 3: Presence of Inorganic Salt Impurities in the Final Product
  • Potential Cause: Inadequate removal of salts from the reaction workup (e.g., from a brine wash or a quenching step).

  • Solution:

    • Liquid-Liquid Extraction: Before concentrating the organic layer, perform several washes with deionized water to remove water-soluble salts.

    • Solvent Trituration/Precipitation: If the product is a solid and the salts have been carried through, dissolve the crude material in a suitable organic solvent in which the product is soluble but the inorganic salts are not (e.g., dichloromethane, ethyl acetate). The salts will remain as a solid and can be removed by filtration.

    • Silica Plug: For smaller amounts, dissolving the crude product in a minimal amount of solvent and passing it through a short plug of silica gel can effectively trap baseline inorganic impurities while allowing the desired compound to pass through quickly.

Data Summary: Analytical Techniques for Purity Assessment

A multi-technique approach is essential for a comprehensive purity assessment of your final compound.[8][9]

Analytical TechniqueInformation ProvidedTypical Use Case & Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity (Area %), impurity profile, retention time.The gold standard for purity determination. Use a C18 reverse-phase column with a gradient of acetonitrile and water (often with 0.1% formic acid or TFA).[8]
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification of impurities with distinct signals.Essential for confirming the identity of the desired product. Integration of signals can provide a semi-quantitative estimate of impurity levels.[9]
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass.Often coupled with HPLC (LC-MS) to get molecular weight information for each peak in the chromatogram, aiding in impurity identification.[9]
Melting Point Indication of purity for crystalline solids.A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Workflow & Protocol Development

Troubleshooting Logic for Purification Method Selection

The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy for a crude this compound derivative.

Purification_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) IsLiquid Is the product a liquid? IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Thermally Stable? IsLiquid->IsThermallyStable  Yes Chromatography Column Chromatography IsLiquid->Chromatography  No CanCrystallize Can it be recrystallized? IsSolid->CanCrystallize  Yes PolarityCheck Polarity of Impurities? IsSolid->PolarityCheck  No Distillation Vacuum Distillation IsThermallyStable->Distillation  Yes IsThermallyStable->Chromatography  No CanCrystallize->PolarityCheck  No Recrystallization Recrystallization CanCrystallize->Recrystallization  Yes PolarityCheck->Chromatography  Different PrepTLC Preparative TLC / HPLC PolarityCheck->PrepTLC  Very Similar AcidBase Acid-Base Extraction (if applicable) PolarityCheck->AcidBase  Similar, but different pKa End Pure Product (Confirm by HPLC, NMR, MS) Distillation->End Chromatography->End Recrystallization->End PrepTLC->End AcidBase->PolarityCheck Impurities remain AcidBase->End Product is pure

Caption: Decision workflow for selecting a purification method.

Experimental Protocol: Flash Column Chromatography

This protocol provides a generalized procedure for purifying a moderately polar, solid this compound derivative that is stable on silica gel.

Objective: To purify a crude this compound derivative by removing less polar and more polar impurities using flash column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (flash grade, 230-400 mesh)

  • Hexanes (or heptane), Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, if streaking is observed)

  • TLC plates, TLC tank, UV lamp

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • Determine the Eluent System via TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes).

    • The ideal solvent system will give your product a Retention Factor (Rf) of 0.25 - 0.35 . This ensures the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume.

  • Prepare the Column (Slurry Packing Method):

    • For every 1 g of crude material, plan to use approximately 50-100 g of silica gel (the 1:50 to 1:100 rule).

    • In a beaker, make a slurry of the required amount of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column. Use gentle air pressure to push the excess solvent through, carefully packing the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Load the Sample (Dry Loading Method):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample onto the sand layer in the column, creating a uniform, level band.

    • Add another thin layer of sand on top of the sample.

  • Run the Column:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Apply gentle, steady air pressure to begin eluting the solvent through the column.

    • Start with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) and collect fractions.

    • Gradually increase the polarity of the eluent as the column runs (step-gradient or linear gradient). For example:

      • 2 column volumes of 5% EtOAc/Hexanes

      • 4 column volumes of 20% EtOAc/Hexanes (your target compound should elute here)

      • 2 column volumes of 50% EtOAc/Hexanes (to flush out highly polar impurities)

    • Collect fractions of a consistent size (e.g., 20 mL).

  • Analyze Fractions and Combine:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in your chosen eluent system and visualize under a UV lamp.

    • Combine all fractions that contain only the pure product.

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified compound.

    • Place the final product under high vacuum to remove residual solvents.

  • Final Purity Assessment:

    • Confirm the purity of the final product using HPLC and its identity using NMR and MS as described in the data summary table.[8][9]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chlorothiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of 5-Chlorothiazole

Welcome to the technical support center for the functionalization of this compound. As a core scaffold in numerous pharmaceuticals and agrochemicals, the targeted modification of the thiazole ring is of paramount importance to researchers in drug discovery and development. This compound, while a versatile building block, presents unique challenges due to the electronic properties of the thiazole ring and the relatively lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and rationally optimize your reaction conditions. We will explore the most common and powerful cross-coupling reactions used to functionalize this important heterocycle.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters. However, coupling an electron-deficient chloro-heterocycle like this compound requires careful selection of the catalytic system to overcome the challenging oxidative addition step.

Troubleshooting and FAQs: Suzuki-Miyaura Coupling

Q1: My reaction yield is low, or I'm only recovering starting material. What's the first thing to check?

A1: The primary bottleneck for this compound is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond. This step is slower than for corresponding bromides or iodides.[1]

  • Catalyst/Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use an electron-rich and sterically hindered phosphine ligand that promotes the formation of a highly reactive, low-coordinate Pd(0) species. Ligands developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points.

  • Insufficient Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition.

  • Base Selection: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step.[2] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous for reproducibility.[1]

Q2: I'm observing significant amounts of a dehalogenated thiazole byproduct. How can I prevent this?

A2: Dehalogenation (hydrodehalogenation) is a common side reaction, particularly with electron-rich catalysts and in the presence of a hydrogen source (e.g., trace water, solvent). It can occur via β-hydride elimination if using alkylboronic acids or through other complex pathways.

  • Scrutinize Your Solvent and Reagents: Ensure you are using dry, degassed solvents. While Suzuki reactions often use aqueous mixtures, excessive water can be detrimental.

  • Re-evaluate the Base: In some cases, a weaker base like KF might suppress dehalogenation, although it may also slow down the desired reaction.[3]

  • Check Boronic Acid Quality: Decomposition of the boronic acid can lead to side reactions. Using boronate esters (e.g., MIDA or pinacol esters) can enhance stability and reproducibility.[4]

Q3: My boronic acid is decomposing under the reaction conditions, leading to homocoupling (biphenyl formation). What can I do?

A3: Protodeborylation (cleavage of the C-B bond) is a major competitive pathway, especially at high temperatures and with prolonged reaction times. The resulting aryl species can then homocouple.

  • Use a Stoichiometric Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some degradation.

  • Switch to Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids and are highly recommended for challenging couplings.[4]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.

Pro-Tips for Optimization: Suzuki-Miyaura Coupling
ParameterStarting Point RecommendationOptimization StrategyRationale
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Screen various Pd(0) or Pd(II) precatalysts.Precatalysts offer stability and consistent generation of the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)Screen other Buchwald ligands (e.g., RuPhos) or NHC ligands (e.g., IPr).Electron-rich, bulky ligands accelerate the rate-limiting oxidative addition step for aryl chlorides.[1]
Base K₃PO₄ (2-3 equiv.)Test Cs₂CO₃, K₂CO₃, or KF.The choice of base influences both transmetalation efficiency and substrate stability.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Screen Toluene/H₂O, DMF, or 2-MeTHF.[5]Solvent polarity and water content affect reagent solubility and the rates of key catalytic steps.
Temperature 80-100 °CIncrementally increase temperature up to reflux.Provides the necessary energy to overcome the activation barrier for oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the boronic acid or ester (1.2 equiv.) and the base (e.g., K₃PO₄, 3 equiv.).

  • Solvent and Substrate: Add this compound (1.0 equiv.) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v).[6]

  • Degassing: Sparge the resulting mixture with argon for 10-15 minutes to ensure all oxygen is removed. Oxygen can lead to catalyst deactivation and boronic acid homocoupling.[4]

  • Reaction: Seal the vessel and heat the mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Track the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle A 1. Add Catalyst, Ligand, Base B 2. Add this compound & Boronic Acid/Ester A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Gas (80-110 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Work-up & Purify E->F Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-Cl (this compound) PdII_Aryl L₂Pd(II)(Aryl)(Cl) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans R'-B(OR)₂ + Base PdII_Both L₂Pd(II)(Aryl)(R') Trans->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Aryl-R' RE->Product

Caption: Suzuki-Miyaura reaction workflow and catalytic cycle.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[7] The reaction's success with this compound is highly dependent on the judicious choice of ligand, base, and solvent, as the amine nucleophile adds another layer of complexity to the catalytic system.[8]

Troubleshooting and FAQs: Buchwald-Hartwig Amination

Q1: My amination reaction is sluggish and gives low conversion. How can I improve it?

A1: Similar to the Suzuki coupling, a slow oxidative addition is the likely culprit. However, the nature of the amine also plays a crucial role.

  • Ligand is Key: The choice of ligand is paramount and depends on the amine class.[9] For primary aliphatic amines or cyclic secondary amines (like morpholine), bulky biaryl phosphine ligands such as XPhos or RuPhos are often excellent choices.[10][11] These ligands create a sterically demanding environment around the palladium center that facilitates reductive elimination.

  • Strong Base Required: These reactions typically require a strong, non-nucleophilic base to deprotonate the amine (or the N-H precursor complex). Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative.

  • Solvent Matters: Anhydrous, non-protic polar aprotic solvents like toluene, 1,4-dioxane, or tert-amyl alcohol are preferred. They effectively solubilize the catalyst and organic reagents.

Q2: I'm seeing side products from reaction with the solvent or ligand.

A2: This can happen at high temperatures. Arylation of the solvent (e.g., toluene) or decomposition of the phosphine ligand can occur.

  • Lower the Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a more active catalyst system (e.g., a palladacycle precatalyst) to maintain a good reaction rate.[9]

  • Use a More Robust Ligand: Some of the newer generation Buchwald ligands are designed for higher thermal stability.

  • Consider a Different Solvent: Switching from toluene to 1,4-dioxane might mitigate solvent-related side reactions.

Q3: Can I use a weaker base to avoid decomposition of my sensitive starting material?

A3: Yes, but it requires careful optimization. While strong bases like NaOtBu are standard, base-sensitive functional groups may necessitate alternatives.

  • Weaker Carbonate/Phosphate Bases: Finely ground K₃PO₄ or Cs₂CO₃ can be effective, but they almost always require higher temperatures and/or higher catalyst loadings to achieve comparable results to NaOtBu.[9]

  • Trade-offs: Expect a slower reaction. The benefit of preserving a sensitive functional group may come at the cost of reaction time and overall yield.

Pro-Tips for Optimization: Buchwald-Hartwig Amination
ParameterStarting Point RecommendationOptimization StrategyRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PalladacycleCompare Pd(OAc)₂ with precatalysts.Palladacycle precatalysts generate the active LPd(0) species more cleanly and efficiently.[9]
Ligand XPhos (2-4 mol%)Screen SPhos, RuPhos, or BrettPhos.The ligand structure must be matched to the amine substrate class for optimal results.[12]
Base NaOtBu (1.5-2.0 equiv.)Test LHMDS or K₃PO₄ (for base-sensitive substrates).A strong base is needed to facilitate the deprotonation step leading to the palladium-amido complex.
Solvent Toluene or 1,4-Dioxane (anhydrous)Screen 2-MeTHF or tert-amyl alcohol.Solvent choice can influence catalyst activity and prevent side reactions.
Temperature 100 °CAdjust between 80-110 °C.Higher temperatures are generally needed for C-Cl activation, but should be minimized to preserve substrate integrity.
Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried reaction vial or flask.[11]

  • Solvent and Reagents: Add anhydrous, degassed toluene. Stir the mixture for 5 minutes at room temperature to allow for precatalyst activation.

  • Substrate Addition: Add the amine (1.5 equiv.) followed by this compound (1.0 equiv.).

  • Reaction: Seal the vessel tightly and place it in a pre-heated aluminum block or oil bath at 100 °C.

  • Monitoring: Follow the consumption of this compound by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography.

Catalytic Cycle Overview

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-Cl PdII_Aryl L-Pd(II)(Aryl)(Cl) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR¹R² PdII_Amine (L)Pd(II)(Aryl)(Cl)(HNR¹R²) Amine_Coord->PdII_Amine Deprotonation Deprotonation (-Base-H⁺Cl⁻) PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Aryl)(NR¹R²) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Aryl-NR¹R² RE->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Section 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful route to arylalkynes, which are valuable intermediates in organic synthesis. The reaction typically employs both palladium and copper catalysts.[13] For this compound, the main challenges are overcoming the inertness of the C-Cl bond and preventing the undesirable homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper co-catalyst.[14][15]

Troubleshooting and FAQs: Sonogashira Coupling

Q1: My reaction is not working. The this compound is unreacted.

A1: This points to a failure in the palladium catalytic cycle, most likely the initial oxidative addition.

  • Catalyst System: The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic starting point, but may not be active enough for a chlorothiazole.[16] Consider a more active palladium source, such as Pd(OAc)₂ with a supporting phosphine ligand (e.g., PPh₃ or a more electron-rich one like P(t-Bu)₃).

  • Temperature: These couplings often require elevated temperatures (60-80 °C or higher) to proceed at a reasonable rate with aryl chlorides.

  • Base and Solvent: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential and often serves as the solvent or co-solvent.[13] It neutralizes the HX byproduct and helps solubilize the copper acetylide intermediate.

Q2: My main product is the alkyne dimer from Glaser homocoupling. How can I suppress this?

A2: Glaser coupling is the most notorious side reaction in Sonogashira chemistry and is promoted by oxygen and excess copper.[15]

  • Strictly Anaerobic Conditions: This is non-negotiable. Rigorously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Any trace of oxygen will facilitate homocoupling.

  • Minimize Copper(I) Iodide: Use the minimum effective amount of CuI (typically 2-5 mol%). In some cases, "copper-free" Sonogashira protocols can be employed, although these usually require a different set of conditions (e.g., a different base or palladium ligand) and may be slower.

  • Add the Alkyne Slowly: If the reaction is still problematic, adding the terminal alkyne slowly via syringe pump can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: The reaction starts but then stalls, leaving a black precipitate.

A3: The formation of "palladium black" indicates that the palladium catalyst has precipitated out of the solution and is no longer active.[17] This can be caused by catalyst decomposition at high temperatures or by impurities.

  • Check Reagent Purity: Ensure your solvent and amine base are pure and anhydrous. Old TEA can contain impurities that poison catalysts.

  • Use a More Stable Ligand: Adding a stabilizing ligand like PPh₃ can sometimes prevent palladium precipitation, especially if you are starting from a ligandless source like Pd(OAc)₂.

  • Lower the Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable rate.

Pro-Tips for Optimization: Sonogashira Coupling
ParameterStarting Point RecommendationOptimization StrategyRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Screen Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂.The choice of catalyst and ligand dictates the efficiency of oxidative addition.
Cu Co-catalyst CuI (4 mol%)Reduce loading to 1-2 mol%; explore copper-free conditions.Minimizes Glaser homocoupling, which is a major side reaction.[15]
Base Triethylamine (TEA)Test Diisopropylethylamine (DIPEA) or Cs₂CO₃.The amine base is crucial for the copper cycle and neutralizing HX byproduct.
Solvent THF or DMF (anhydrous)Use TEA as a co-solvent.Solvent must keep all species, including the polar copper acetylide, in solution.
Temperature 60 °CIncrementally increase to 80-100 °C if needed.Balances the need for C-Cl activation against catalyst stability and homocoupling.
Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).[16]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed THF (or DMF) followed by the amine base (e.g., TEA, 2.5 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Follow the reaction by TLC, watching for the disappearance of the this compound spot.

  • Work-up: Once complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues.[16]

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Overview

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Aryl)(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkyne L₂Pd(II)(Aryl)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu Cycle) PdII_Alkyne->Pd0 Reductive Elimination Product Aryl-C≡CR PdII_Alkyne->Product CuCl CuCl CuAlkyne Cu-C≡CR CuAlkyne->PdII_Aryl Transfers Alkyne Alkyne H-C≡CR Alkyne->CuAlkyne + CuCl, - Base·HCl Base Base (e.g., Et₃N) Base->Alkyne

Caption: Interlinked Palladium and Copper cycles in Sonogashira coupling.

Section 4: Direct C-H Arylation

Direct C-H arylation is an increasingly popular, atom-economical strategy that avoids the need to pre-functionalize the thiazole ring (e.g., as an organometallic reagent).[17] For thiazole derivatives, the key challenge is controlling the regioselectivity, as multiple C-H bonds are available for activation. The C5 position is generally the most reactive site for direct arylation on the thiazole core.[17][18]

Troubleshooting and FAQs: Direct C-H Arylation

Q1: My C-H arylation is giving me a mixture of regioisomers. How can I improve selectivity for the C5 position?

A1: Regioselectivity in C-H activation is dictated by a subtle interplay of electronic and steric factors, which can be influenced by the reaction conditions.

  • Mechanism and Selectivity: For thiazoles, C5 arylation is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, which is sensitive to the acidity of the C-H bond and the nature of the catalyst.[19] The C5-H bond is often the most acidic and sterically accessible.

  • Ligand and Solvent Choice: The ligand on the palladium catalyst and the polarity of the solvent can have a profound impact. For example, in some systems, polar solvents favor C5 arylation.[19] A screen of different phosphine ligands or running the reaction ligand-free with a simple palladium salt like Pd(OAc)₂ is a good first step.[17]

  • Directing Groups: While this compound itself lacks a directing group, if your substrate has other substituents, they can exert a strong directing effect that may override the intrinsic reactivity of the ring.

Q2: The reaction is very slow and requires high catalyst loading and temperature.

A2: C-H activation is inherently a challenging step with a high activation energy.

  • Catalyst Loading: It is not uncommon for these reactions to require higher catalyst loadings (e.g., 2-5 mol% Pd) compared to traditional cross-couplings. However, simply increasing the loading can sometimes lead to catalyst aggregation and lower activity.[17]

  • Acidic Additive: Many C-H activation reactions are accelerated by the addition of a carboxylic acid, such as pivalic acid (PivOH). The carboxylate can act as a proton shuttle in the CMD mechanism, facilitating the C-H cleavage step.

  • Oxidant/Base: These reactions require a base (often a carboxylate like KOAc or K₂CO₃) to regenerate the catalyst. In some variations (oxidative coupling), an explicit oxidant is needed.

Q3: I am coupling this compound with an aryl bromide, but I am getting Suzuki-type coupling with the C-Cl bond instead of C-H activation.

A3: This is a critical selectivity challenge. The palladium catalyst can potentially react with either the C-Cl bond (via oxidative addition) or a C-H bond. To favor C-H activation, you must use conditions that are specifically tailored for that pathway and are less favorable for the traditional cross-coupling.

  • Choose C-H Activation-Specific Conditions: Use a catalyst system known for C-H activation, such as Pd(OAc)₂ with an additive like pivalic acid and a base like K₂CO₃. These conditions are often sub-optimal for C-Cl bond activation.

  • Temperature Control: Carefully controlling the temperature may allow you to find a window where C-H activation occurs preferentially over the higher-energy C-Cl oxidative addition.

Pro-Tips for Optimization: Direct C-H Arylation
ParameterStarting Point RecommendationOptimization StrategyRationale
Pd Catalyst Pd(OAc)₂ (2-5 mol%)Screen other Pd(II) sources like PdCl₂.Pd(OAc)₂ is a common and effective catalyst for C-H activation pathways.[17]
Ligand Often Ligand-freeScreen bulky phosphines (e.g., P(Cy)₃) or N-based ligands if needed.Many C-H arylations work well without a ligand, simplifying the system.[17]
Base K₂CO₃ or KOAc (2-3 equiv.)Test Cs₂CO₃.The carbonate or carboxylate base is crucial for the C-H activation step.
Additive Pivalic Acid (PivOH, 30 mol%)Screen other carboxylic acids; vary loading.The additive acts as a proton shuttle, lowering the activation energy for C-H cleavage.
Solvent DMAc or TolueneScreen NMP, Dioxane.A high-boiling polar aprotic solvent is typically required.
Temperature 110-130 °CAdjust temperature carefully to balance rate and selectivity.High thermal energy is required to cleave the strong C-H bond.
Experimental Protocol: Direct C-H Arylation of the Thiazole Core

Note: This is a general protocol for arylating an available C-H position on a thiazole. For this compound, this reaction would compete with C-Cl activation.

  • Vessel Preparation: To a sealable reaction tube, add the thiazole substrate (1.0 equiv.), the aryl bromide coupling partner (1.5 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent and Additive: Add the solvent (e.g., DMAc) and the acidic additive (e.g., pivalic acid, 30 mol%).

  • Degassing: Seal the tube and briefly purge with argon.

  • Reaction: Place the tube in a pre-heated aluminum block at 130 °C and stir vigorously.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite to remove inorganic salts and precipitated catalyst.

  • Extraction: Wash the filtrate with water several times to remove the high-boiling solvent (e.g., DMAc). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

C-H Activation Workflow

CH_Activation_Workflow A 1. Combine Thiazole, Aryl Halide, Pd(OAc)₂, Base (K₂CO₃) B 2. Add High-Boiling Solvent (DMAc) & Additive (PivOH) A->B C 3. Seal and Heat (110-130 °C) B->C D 4. Monitor for Product Formation C->D E 5. Cool, Dilute, & Filter D->E F 6. Aqueous Wash & Extraction E->F G 7. Column Chromatography F->G

Caption: General experimental workflow for direct C-H arylation.

References

Technical Support Center: Stability and Degradation of 5-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chlorothiazole. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to help you anticipate and address challenges in your experimental workflows.

Introduction to this compound Stability

This compound is a heterocyclic compound with applications as a building block in pharmaceutical synthesis. Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of synthesized products, and the safety of laboratory personnel. This guide will delve into the primary degradation pathways of this compound and provide practical solutions to common stability-related issues.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For enhanced stability, particularly for high-purity standards or in solution, refrigeration is recommended.[3] It is also crucial to protect it from light and moisture.

2. What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are:

  • Hydrolysis: Exposure to acidic or basic aqueous conditions can lead to the cleavage of the thiazole ring.[4][5]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[6][7]

  • Thermal Stress: High temperatures can cause decomposition.[8][9]

  • Oxidation: Contact with strong oxidizing agents can result in degradation.[3][10]

3. What are the common signs of this compound degradation?

Degradation of this compound can manifest in several ways:

  • Physical Changes: Discoloration of the solid material or solution.

  • Chromatographic Impurities: Appearance of new peaks or a decrease in the main peak area in HPLC or GC analysis.

  • Inconsistent Experimental Results: Poor yield or unexpected side products in synthetic reactions.

4. What are the hazardous decomposition products of this compound?

Under high heat or combustion, this compound can decompose to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[3][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Yields in a Synthesis Reaction Using this compound

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Verify Purity of Starting Material:

    • Run an analytical check (e.g., HPLC, GC-MS, or NMR) on your stock of this compound to confirm its purity and identify any potential degradation products.

    • Compare the results to the certificate of analysis.

  • Evaluate Reaction Conditions:

    • pH: If your reaction is conducted in an aqueous or protic solvent, consider if the pH is contributing to hydrolysis. Thiazole rings can be susceptible to cleavage under strongly acidic or basic conditions.[4][5]

    • Temperature: If the reaction is run at elevated temperatures, consider if thermal decomposition is a factor. Some chlorinated thiazoles are known to be heat-sensitive.[9]

    • Light Exposure: Protect your reaction from light, especially if you are running it for an extended period. Photodegradation can be a contributing factor.[6]

Preventative Measures:

  • Always use freshly opened or properly stored this compound.

  • If possible, perform a quick purity check before use.

  • Consider degassing your solvent to remove oxygen, which can participate in oxidative degradation pathways.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a this compound Sample

Possible Cause: Formation of degradation products due to improper sample handling or storage.

Troubleshooting Steps:

  • Review Sample Preparation and Storage:

    • Solvent: Ensure the solvent used for your sample is compatible and does not promote degradation. For example, prolonged storage in a protic or aqueous solvent at room temperature could lead to hydrolysis.

    • Storage of Stock Solutions: Stock solutions of this compound should be stored at low temperatures (refrigerated or frozen) and protected from light.

    • pH of Mobile Phase: If using HPLC, ensure the pH of your mobile phase is not causing on-column degradation.

  • Characterize the Unknown Peaks:

    • Use LC-MS/MS to obtain the mass of the impurity peaks. This can provide clues to the degradation pathway.

    • Common degradation pathways for similar thiazole structures involve hydrolysis of the ring or reactions involving the chloro-substituent.[11]

Workflow for Investigating Degradation

Degradation Investigation Workflow start Start: Inconsistent Results or Unknown Peaks check_purity Step 1: Purity Check of this compound Stock (HPLC, GC-MS, NMR) start->check_purity Observe Anomaly review_conditions Step 2: Review Experimental Conditions (pH, Temp, Light) check_purity->review_conditions Purity Confirmed as Issue analyze_products Step 3: Analyze Degradation Products (LC-MS/MS) review_conditions->analyze_products Identify Stress Factors modify_protocol Step 4: Modify Protocol analyze_products->modify_protocol Characterize Degradants end_point End: Optimized Protocol modify_protocol->end_point Implement Changes

Caption: A logical workflow for troubleshooting issues related to this compound stability.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing its decomposition.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for thiazoles in aqueous environments. The thiazole ring can be cleaved under both acidic and basic conditions.

Proposed Hydrolytic Pathway

Hydrolytic Degradation This compound This compound Ring_Opening Thiazole Ring Opening This compound->Ring_Opening H2O / H+ or OH- Degradation_Products Various Degradation Products (e.g., thioamides, aldehydes) Ring_Opening->Degradation_Products

Caption: Simplified proposed hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to light, particularly UV light, can lead to the formation of reactive species that degrade the this compound molecule. For some thiazole-containing compounds, this can involve a reaction with singlet oxygen.[6]

Proposed Photodegradation Pathway

Photodegradation Pathway 5-Chlorothiazole_Ground This compound (Ground State) 5-Chlorothiazole_Excited This compound (Excited State) 5-Chlorothiazole_Ground->5-Chlorothiazole_Excited hν (Light) Reactive_Oxygen Reactive Oxygen Species (e.g., ¹O₂) 5-Chlorothiazole_Excited->Reactive_Oxygen Energy Transfer to O₂ Degradation_Products Oxidized Degradation Products Reactive_Oxygen->Degradation_Products Reacts with this compound

Caption: A generalized pathway for the photodegradation of this compound.

Thermal Degradation

At elevated temperatures, this compound can undergo decomposition. The presence of impurities can sometimes lower the decomposition temperature. A patented method to avoid high-temperature decomposition of a related compound involves vacuum rectification with a stabilizer.[9]

Oxidative Degradation

Strong oxidizing agents can react with the thiazole ring, leading to a variety of degradation products. The sulfur atom in the thiazole ring is particularly susceptible to oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • UV lamp (for photostability)

  • Oven (for thermal stability)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS) to identify the mass of the degradants.

Data Summary Table

The following table summarizes the key stability information for this compound based on data from related compounds and general chemical principles.

Stress ConditionPotential for DegradationLikely Degradation ProductsPreventative Measures
Acidic pH HighRing-opened productsBuffer solutions, avoid acidic conditions
Alkaline pH HighRing-opened productsBuffer solutions, avoid basic conditions
Oxidation HighOxidized thiazole ringUse degassed solvents, store under inert gas
Heat Moderate to HighVarious decomposition productsStore at recommended temperatures, avoid excessive heat
Light (UV/Vis) ModeratePhoto-oxidation productsStore in amber vials, protect from light

References

troubleshooting common issues in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to support your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during your thiazole synthesis experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am consistently obtaining a low yield in my Hantzsch thiazole synthesis. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch synthesis, a cornerstone reaction for thiazole formation, can be attributed to several factors ranging from reactant quality to suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • α-Haloketones: These reagents can be unstable and should be used when fresh or purified shortly before use. Their reactivity is highly dependent on the polarity of the carbon-halogen bond, which is enhanced by the inductive effect of the carbonyl group.[3]

    • Thioamides/Thioureas: These compounds can degrade over time, especially if exposed to moisture or inappropriate solvents.[4] For instance, in alkaline aqueous media, thioamides can hydrolyze to the corresponding amides.[4] It is advisable to use freshly opened reagents or purify them prior to use. The stability of thioamides is generally better in non-nucleophilic organic solvents like dichloromethane or acetonitrile.[4]

  • Reaction Temperature and Time:

    • Insufficient Heat: The intramolecular cyclization and subsequent dehydration steps of the Hantzsch synthesis often require thermal energy to overcome the activation barrier.[5] If the reaction is sluggish at room temperature, a gradual increase in temperature, for example, to reflux conditions in ethanol or methanol, is recommended.[1][6]

    • Excessive Heat or Prolonged Reaction Time: This can lead to the degradation of starting materials or the desired product, resulting in the formation of tarry by-products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]

  • Stoichiometry of Reactants:

    • While the theoretical stoichiometry is 1:1 for the α-haloketone and thioamide, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[5][6]

  • Solvent Choice:

    • The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used and generally effective.[5][6] In some cases, a mixture of solvents, such as ethanol/water, can be beneficial.[1] The dielectric constant of the solvent mixture can influence the reaction kinetics.[8]

Q2: My reaction appears to stall, leaving a significant amount of an intermediate. How can I promote the final aromatization step?

A2: The formation of a stable intermediate that is slow to convert to the final thiazole product is a common observation. This intermediate is often the hydroxythiazoline resulting from the intramolecular cyclization, which requires dehydration to form the aromatic thiazole ring.[2][9]

Promoting Dehydration:

  • Acid Catalysis: The dehydration step is acid-catalyzed. While the reaction often generates a hydrogen halide (HX) in situ which can catalyze this step, the addition of a catalytic amount of a non-nucleophilic acid can sometimes be beneficial. However, care must be taken as highly acidic conditions can alter the regioselectivity of the reaction with certain substrates.[10][11]

  • Thermal Promotion: As mentioned previously, increasing the reaction temperature can provide the necessary energy for the elimination of water.

Issue 2: Formation of Side Products and Impurities

Q3: I am observing an unexpected isomer in my reaction involving an N-monosubstituted thiourea. How can I control the regioselectivity?

A3: When using N-monosubstituted thioureas, there is a possibility of forming two different isomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, play a critical role in determining the product distribution.[10][11]

Controlling Regioselectivity:

  • Neutral Conditions: Performing the condensation in a neutral solvent, such as ethanol, typically leads exclusively to the formation of the 2-(N-substituted amino)thiazole isomer.[10][11]

  • Acidic Conditions: The use of strongly acidic conditions (e.g., 10M-HCl in ethanol) can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[10][11] The exact ratio of isomers will depend on the specific acid, temperature, and the structure of the reactants.[10][11] Therefore, careful control of the reaction's pH is essential for achieving the desired regioselectivity.

Issue 3: Purification Challenges

Q4: My crude product is a dark, oily residue that is difficult to purify. What are the best strategies for purification?

A4: The purification of thiazole derivatives, especially aminothiazoles, can be challenging due to their polarity and potential for forming colored impurities. A multi-step purification strategy is often necessary.

Purification Techniques:

  • Recrystallization: This is a powerful technique for purifying solid products.[12][13]

    • Solvent Selection: The key is to find a solvent (or solvent system) in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[13] Common solvents for recrystallizing aminothiazoles include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[14]

    • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, this may be due to the melting point of the compound being lower than the boiling point of the solvent or the presence of a high concentration of impurities.[14] To remedy this, you can try re-dissolving the oil in more hot solvent and allowing it to cool more slowly, or switching to a lower-boiling point solvent system.[14]

    • Decolorization: If the crude product is highly colored, adding a small amount of activated charcoal to the hot solution before gravity filtration can help to remove colored impurities.[13]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative.

    • Solvent System Optimization: Before running a column, it is crucial to determine an appropriate mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product to ensure good separation on the column.[15] A common starting point for 2-aminothiazoles is a gradient of hexane and ethyl acetate.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:[16][17][18]

  • S-Alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction.[5][16][18]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered hydroxythiazoline intermediate.[5][16][18]

  • Dehydration: The final step is the elimination of a water molecule from the hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[2][16][18]

Q2: How can I monitor the progress of my thiazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The appropriate solvent system for TLC will depend on the polarity of your specific reactants and products but a mixture of ethyl acetate and hexanes is a good starting point.[6]

Q3: Are there any particular safety precautions I should take when working with α-haloketones?

A3: Yes, α-haloketones are lachrymators (tear-inducing) and are corrosive. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My reaction involves a palladium catalyst for a C-H activation/arylation on a pre-formed thiazole ring, and it is very sluggish. What could be the problem?

A4: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity. This often necessitates the use of a higher catalyst loading to achieve a reasonable reaction rate. If you are experiencing this issue, consider increasing the amount of your palladium catalyst or exploring catalyst systems that are known to be more tolerant to sulfur-containing substrates.

Data Summary and Visualization

Table 1: Common Solvents for Hantzsch Thiazole Synthesis
SolventBoiling Point (°C)Dielectric Constant (20°C)Notes
Ethanol78.424.55Commonly used, good for dissolving a wide range of substrates.
Methanol64.732.7Similar to ethanol, but lower boiling point.[5][6]
Isopropanol82.619.92Can be a good alternative if solubility is an issue in ethanol or methanol.[8]
Ethanol/WaterVariableVariableA "green" solvent system that can be effective for certain substrates.[1]
Acetonitrile81.637.5A polar aprotic solvent that can be suitable for certain thioamides.[4]

Diagrams

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) reagents->sn2 intermediate1 S-Alkylated Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization hydroxythiazoline Hydroxythiazoline Intermediate cyclization->hydroxythiazoline dehydration Dehydration (-H2O) hydroxythiazoline->dehydration product Thiazole dehydration->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow start Low Yield in Thiazole Synthesis check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature & Time check_purity->optimize_temp Purity OK successful Improved Yield check_purity->successful Impurity Found & Rectified check_stoichiometry Verify Stoichiometry optimize_temp->check_stoichiometry No Improvement optimize_temp->successful Optimum Found change_solvent Screen Different Solvents check_stoichiometry->change_solvent No Improvement check_stoichiometry->successful Adjusted monitor_tlc Monitor by TLC change_solvent->monitor_tlc No Improvement change_solvent->successful Better Solvent Found monitor_tlc->successful Reaction Complete

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.[6]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction progress can be monitored by TLC.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water.

  • Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.

Characterization:

  • The purity of the product can be assessed by TLC and melting point determination.

  • The structure can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

References

Technical Support Center: Navigating 5-Chlorothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Decomposition and Maximizing Yield

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-chlorothiazole. My name is Dr. Evelyn Reed, and with over 15 years of experience in heterocyclic chemistry and process optimization, I've frequently encountered the unique stability challenges posed by halogenated thiazoles. This guide is born from extensive laboratory experience and is designed to be a practical resource for troubleshooting and preventing the decomposition of this compound in your synthetic routes.

The thiazole ring, while aromatic, possesses inherent reactivity patterns that can lead to undesired side reactions and degradation, particularly when substituted with an electron-withdrawing group like chlorine at the 5-position. Understanding the underlying mechanisms of decomposition is paramount to designing robust and high-yielding reactions. This guide will provide you with not only the "how" but also the "why" behind the recommended protocols, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section is structured to address specific problems you may encounter during your work with this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction mixture is turning dark brown/black, and I'm observing a significant decrease in the yield of my desired product. What's happening?

Answer: Dark coloration in reactions involving this compound is often an indicator of decomposition or polymerization. Several factors can contribute to this issue:

  • Thermal Instability: this compound and its derivatives can be sensitive to high temperatures.[1] Prolonged heating or localized hot spots in the reaction vessel can initiate decomposition pathways. The thiazole ring itself can undergo cleavage under harsh thermal stress.

  • Oxidation: The thiazole moiety, particularly the sulfur atom, is susceptible to oxidation, which can be exacerbated at elevated temperatures.[2] This can lead to the formation of sulfoxides and other oxidized byproducts, which are often colored.

  • Acid/Base Instability: While the thiazole ring is generally stable to a range of pH, strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or ring-opening reactions.

Recommended Solutions:

Possible Cause Recommended Solution Scientific Rationale
Excessive Heat Maintain a strict and consistent reaction temperature. Use an oil bath or a temperature-controlled mantle for uniform heating. For exothermic reactions, consider adding reagents portion-wise or using a cooling bath to manage the temperature. A Chinese patent suggests that adding epoxy soybean oil during vacuum distillation can prevent high-temperature decomposition of 2-chloro-5-chloromethyl thiazole, a related compound.[1]Minimizing thermal stress reduces the energy available for decomposition pathways. Even distribution of heat prevents localized "hot spots" where degradation can initiate and propagate.
Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] Degas your solvents prior to use.An inert atmosphere displaces oxygen, a key reactant in the oxidation of the thiazole's sulfur atom. This is particularly crucial at higher temperatures where oxidation rates increase.
pH Extremes If possible, perform the reaction under neutral or near-neutral conditions. If acidic or basic conditions are required, consider using milder reagents or running the reaction at a lower temperature. Buffer the reaction mixture if the reaction itself generates acidic or basic byproducts.Avoiding harsh pH conditions minimizes the risk of acid- or base-catalyzed hydrolysis of the thiazole ring or other functional groups in your molecule.

Question 2: I'm attempting a nucleophilic substitution on the 5-chloro position, but the reaction is sluggish, and I'm getting a mixture of products.

Answer: Nucleophilic substitution at the 5-position of the thiazole ring can be challenging due to the electron-rich nature of the ring, which can deactivate it towards nucleophilic attack. The issues you are facing likely stem from a combination of insufficient activation and competing side reactions.

Recommended Solutions:

Possible Cause Recommended Solution Scientific Rationale
Poor Leaving Group Character While chloride is a reasonable leaving group, its departure can be facilitated. Consider the use of a catalyst system that can activate the C-Cl bond, such as a palladium catalyst in the context of cross-coupling reactions.Catalysts can lower the activation energy for the cleavage of the C-Cl bond, making the substitution more favorable.[4]
Ring Deactivation For certain nucleophiles, activation of the thiazole ring might be necessary. This can sometimes be achieved by N-alkylation to form a thiazolium salt, which significantly increases the electrophilicity of the ring carbons.[5] However, this strategy needs to be compatible with your overall synthetic plan.The positive charge on the nitrogen in a thiazolium salt withdraws electron density from the ring, making it more susceptible to nucleophilic attack.
Side Reactions If your nucleophile is also a base, it can deprotonate the thiazole ring, leading to undesired side products. This is particularly relevant at the C2 position.[5] Use a non-nucleophilic base if proton abstraction is a concern.Using a sterically hindered, non-nucleophilic base can selectively deprotonate where desired without competing with the primary nucleophilic substitution reaction.

Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound is giving low yields and several byproducts.

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, their success with heteroaromatic chlorides like this compound depends heavily on the choice of catalyst, ligands, and reaction conditions.

Recommended Solutions:

Possible Cause Recommended Solution Scientific Rationale
Catalyst Deactivation Ensure your palladium catalyst is active. Use fresh catalyst and consider ligands that stabilize the active palladium species and promote oxidative addition to the C-Cl bond. Electron-rich and bulky phosphine ligands are often effective for aryl chlorides.The oxidative addition of palladium to an aryl chloride is often the rate-limiting step.[6] Appropriate ligands can facilitate this step and prevent the formation of inactive palladium black.[7]
Homocoupling of Boronic Acid (Suzuki) Add the boronic acid slowly or use a slight excess. Ensure efficient stirring to avoid high local concentrations.Homocoupling is a common side reaction in Suzuki couplings and can be minimized by controlling the stoichiometry and addition rate of the boronic acid partner.[7]
Dehalogenation The presence of strong reducing agents or certain reaction conditions can lead to the reduction of the C-Cl bond, resulting in the formation of unsubstituted thiazole.[7] Carefully select your reagents and consider the potential for reductive pathways.Dehalogenation is a known side reaction in cross-coupling chemistry. Minimizing potential sources of hydride or other reducing equivalents is crucial.
Poor Regioselectivity (for di- or poly-halogenated thiazoles) The relative reactivity of C-X bonds in palladium catalysis generally follows the trend I > Br > OTf >> Cl.[6] If other halogens are present, the reaction will likely occur at the more reactive site first. Careful selection of the catalyst and reaction conditions can sometimes influence regioselectivity.Understanding the inherent reactivity of different carbon-halogen bonds allows for the strategic design of selective cross-coupling reactions.

Visualizing Decomposition and Prevention

To better understand the chemical transformations discussed, the following diagrams illustrate key concepts.

Diagram 1: Potential Decomposition Pathways of this compound

cluster_conditions Reaction Conditions This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products Ring Cleavage/Polymerization High_Temp High Temperature High_Temp->Decomposition_Products Oxidizing_Agents Oxidizing Agents (O2) Oxidizing_Agents->Decomposition_Products Oxidation (e.g., to Sulfoxide) Strong_Acid_Base Strong Acid/Base Strong_Acid_Base->Decomposition_Products Hydrolysis/Ring Opening Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Reaction_Setup->Inert_Atmosphere Temperature_Control Precise Temperature Control Reaction_Setup->Temperature_Control Reagent_Selection Careful Reagent Selection (pH, etc.) Reaction_Setup->Reagent_Selection Monitoring Monitor by TLC/LC-MS Inert_Atmosphere->Monitoring Temperature_Control->Monitoring Reagent_Selection->Monitoring Workup Appropriate Workup Monitoring->Workup Purification Purification Workup->Purification Stable_Product Stable_Product Purification->Stable_Product

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the topic: solvent effects on the reactivity of 5-Chlorothiazole.

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the critical role of solvents in modulating the reactivity of this compound. The content is structured to address common questions, troubleshoot experimental challenges, and provide actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound and the influence of solvent choice.

Q1: What is the primary mode of reactivity for this compound, and why is solvent selection so critical?

A1: The dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The thiazole ring, being an electron-deficient aromatic system, is primed for such attacks, particularly at the C5 position.[1][2]

Solvent selection is paramount because it directly influences the reaction rate and, in some cases, the reaction mechanism.[3] Solvents can stabilize or destabilize the reactants, transition states, and intermediates involved in the SNAr mechanism. An appropriate solvent can increase reaction rates by orders of magnitude, improve yields, and minimize side reactions. Conversely, a poor solvent choice can lead to sluggish or failed reactions.[4]

Q2: How do different classes of solvents (polar protic, polar aprotic, nonpolar) affect SNAr reactions with this compound?

A2: The effect of the solvent is primarily dictated by its interaction with the nucleophile.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions . They possess large dipole moments that allow them to dissolve charged nucleophiles. However, they lack acidic protons (like O-H or N-H bonds) and are poor hydrogen bond donors.[5][6] This means they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhanced nucleophilicity dramatically accelerates the rate-determining step of the SNAr reaction.[4] For instance, using DMSO can significantly speed up the reaction of a chlorothiazole with a methoxide nucleophile.[2]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and are strong hydrogen bond donors.[5][6] While they can dissolve ionic nucleophiles, they strongly solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage".[4] This caging effect stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the this compound. Consequently, polar protic solvents significantly slow down SNAr reactions.[4][7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor choices for SNAr reactions involving charged or highly polar nucleophiles due to the insolubility of the reactants.

Q3: Can you illustrate the general mechanism for an SNAr reaction on this compound?

A3: Certainly. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate often called a Meisenheimer complex.

SNAr_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Formation of Meisenheimer-like Complex cluster_products Step 3: Elimination of Leaving Group R1 This compound + Nu⁻ TS1 Transition State 1 (Rate-Determining) R1->TS1 Slow INT Meisenheimer-like Intermediate (Resonance Stabilized) TS1->INT TS2 Transition State 2 INT->TS2 Fast P1 5-Substituted Thiazole + Cl⁻ TS2->P1

Caption: General mechanism for SNAr on this compound.

The first step, the nucleophilic attack, is typically the slow, rate-determining step. Polar aprotic solvents accelerate this step by increasing the reactivity of the nucleophile (Nu⁻).

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate Solvent Choice: Using a polar protic solvent (e.g., ethanol) for an SNAr reaction is suppressing the nucleophile's reactivity.[4] 2. Poor Reactant Solubility: Starting materials are not fully dissolved. 3. Deactivated Nucleophile: The nucleophile may have degraded or is not strong enough.1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[2][4] 2. Select a solvent in which all reactants are fully soluble. Gentle heating may be required. 3. Use a fresh batch of the nucleophile. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ or to scavenge the HCl byproduct.
Slow Reaction Rate 1. Suboptimal Solvent: The chosen solvent is not effectively promoting the reaction (see above). 2. Low Reaction Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier.1. As a primary strategy, switch from a protic to a polar aprotic solvent. A screen of different aprotic solvents (e.g., DMF vs. DMSO) may be necessary to find the optimal choice.[8] 2. Increase the reaction temperature. Monitor for potential side product formation at higher temperatures using TLC.
Formation of Side Products 1. Ring-Opening: Under strongly basic conditions, particularly with certain substitution patterns (e.g., nitro groups), the thiazole ring can be susceptible to decomposition.[2] 2. Competing Reactions: The nucleophile or other species may react with the solvent (e.g., hydrolysis with residual water in DMF).1. Use milder reaction conditions (lower temperature, weaker base). If possible, avoid using a large excess of a strong nucleophile/base.[2] 2. Use anhydrous (dry) solvents, especially when working with water-sensitive reagents. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent side reactions with atmospheric moisture and oxygen.[9]
Difficulty in Product Isolation 1. Product is Soluble in Aqueous Phase: This is common for polar products, especially during aqueous workup. 2. Emulsion Formation: An emulsion has formed during the liquid-liquid extraction. 3. High Boiling Point of Solvent: Difficulty in removing a high-boiling solvent like DMSO or DMF.1. Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the polarity of the aqueous phase and drive the product into the organic layer.[10] 2. Add brine to the separatory funnel to help break the emulsion.[10] 3. For DMF, wash the organic layer multiple times with water or a dilute LiCl solution to pull the DMF into the aqueous phase. For DMSO, consider azeotropic distillation with water or heptane under reduced pressure, or perform a workup by precipitating the product by adding the reaction mixture to a large volume of cold water.

Section 3: Experimental Protocols & Data

This section provides a detailed experimental protocol for a typical SNAr reaction and a data table to guide solvent selection.

Protocol: SNAr of this compound with Morpholine

This protocol describes a general procedure for the reaction of this compound with a secondary amine nucleophile, morpholine, using a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, as an acid scavenger)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine solution (saturated NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir the solution until the starting material is fully dissolved.

  • Reagent Addition: Add potassium carbonate (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the this compound spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Experimental_Workflow A 1. Dissolve this compound in anhydrous DMF under N₂ B 2. Add K₂CO₃ and Morpholine A->B C 3. Heat to 80 °C B->C D 4. Monitor by TLC C->D E 5. Cool and Quench with Water D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with Water and Brine F->G H 8. Dry (MgSO₄) and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for the SNAr of this compound.

Data: Solvent Properties and Their Impact on SNAr Reactions

The choice of solvent is a critical parameter that must be considered for optimizing reaction efficiency.[11] The following table summarizes key properties of common solvents and their general suitability for SNAr reactions with this compound.

SolventClassDielectric Constant (ε)Suitability for SNArRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent High polarity dissolves reactants well; effectively solvates cations while leaving the nucleophile highly reactive.[2]
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent Similar to DMSO, provides a polar environment that enhances the reactivity of anionic nucleophiles.[12]
Acetonitrile (MeCN) Polar Aprotic36Good A good polar aprotic option, though sometimes less effective at dissolving certain nucleophilic salts than DMSO or DMF.
Acetone Polar Aprotic21Moderate Can be used, but its lower polarity may result in slower reaction rates compared to DMSO or DMF.[4]
Ethanol (EtOH) Polar Protic25Poor Strongly solvates and deactivates the nucleophile through hydrogen bonding, leading to very slow reaction rates.[4][7]
Methanol (MeOH) Polar Protic33Poor Similar to ethanol, hydrogen bonding significantly reduces nucleophilicity.[4]
Water (H₂O) Polar Protic80Very Poor Extreme hydrogen bonding and potential for hydrolysis side reactions make it unsuitable for most SNAr reactions.
Toluene Nonpolar2.4Unsuitable Fails to dissolve most ionic or polar nucleophiles required for the reaction.

References

Technical Support Center: Managing Reaction Temperature in Chlorothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorothiazoles. Precise temperature management is paramount for ensuring reaction safety, maximizing product yield, and achieving high purity. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during these sensitive synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding temperature control in chlorothiazole synthesis.

Q1: Why is strict temperature control so critical in chlorothiazole synthesis?

A1: Many synthetic routes to chlorothiazoles involve highly exothermic steps, particularly during chlorination and diazotization reactions. Poor temperature control can lead to a cascade of undesirable outcomes, including:

  • Reduced Yield and Purity: Elevated temperatures can promote the formation of unwanted side products and impurities.

  • Reaction Failure: Certain intermediates, such as diazonium salts, are thermally unstable and will decompose if the temperature is not kept sufficiently low, halting the desired reaction pathway.

  • Safety Hazards: The most significant risk is a thermal runaway, a rapid, uncontrolled increase in temperature and pressure that can result in violent reaction outgassing, vessel rupture, and even explosion[1][2].

Q2: What are the typical temperature ranges for key steps in chlorothiazole synthesis?

A2: Optimal temperature ranges are highly dependent on the specific synthetic route and reagents used. However, some general guidelines can be provided based on common methodologies:

Reaction Step/MethodTypical Temperature RangePreferred Temperature RangeReference(s)
Diazotization (e.g., Sandmeyer-type reaction)0-10°C0-5°C[3]
Chlorination with Sulfuryl Chloride-20°C to Room Temperature0°C[1]
Chlorination of Allyl Isothiocyanate-40°C to +30°CNot specified
Cyclization/Rearrangement StepsRoom Temperature to 120°CVaries by specific reaction[4]
Synthesis of 2-chloro-5-methylthiazole (specific example)Below 0°CBelow -10°C[3]

Q3: What are the initial signs of a loss of temperature control?

A3: Be vigilant for the following indicators:

  • A faster than expected rise in the internal reaction temperature, even with cooling applied.

  • A sudden change in the color or viscosity of the reaction mixture.

  • An unexpected increase in pressure or gas evolution.

  • The formation of precipitates or solid masses that were not anticipated.

If any of these signs are observed, it is crucial to immediately take steps to bring the reaction under control, which may involve enhancing cooling, stopping reagent addition, or, in extreme cases, initiating an emergency quenching procedure.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to temperature management during chlorothiazole synthesis.

Problem 1: Low Yield of the Desired Chlorothiazole Product

Symptoms:

  • The isolated product quantity is significantly lower than theoretically expected.

  • TLC or HPLC analysis shows a large amount of starting material remaining or a complex mixture of products.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Product Yield Observed check_temp Was the reaction temperature maintained within the optimal range? start->check_temp temp_high Temperature Was Too High check_temp->temp_high No temp_low Temperature Was Too Low check_temp->temp_low Yes, but still low yield cause_high Possible Causes: - Decomposition of thermally sensitive intermediates (e.g., diazonium salts). - Promotion of side reactions (e.g., polymerization, tar formation). temp_high->cause_high solution_high Solutions: - Ensure efficient cooling and stirring. - Slow the addition rate of reagents. - Use a cryostat for sub-ambient temperatures. cause_high->solution_high cause_low Possible Causes: - Insufficient activation energy for the reaction to proceed at a reasonable rate. - Precipitation of reagents or catalysts. temp_low->cause_low solution_low Solutions: - Gradually increase the temperature to the lower end of the recommended range. - Monitor for reaction initiation via TLC/HPLC. - Ensure adequate solubility of all components at the reaction temperature. cause_low->solution_low

Caption: Troubleshooting logic for low product yield.

Problem 2: Formation of Dark-Colored Impurities or Tar

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A viscous, tar-like substance is formed, making work-up and purification difficult.

  • The final product is off-color and requires extensive purification.

Causality and Resolution:

Dark-colored impurities are often high molecular weight byproducts formed through polymerization or decomposition pathways that are highly temperature-dependent.

  • Likely Cause: Localized "hot spots" within the reaction vessel due to inefficient stirring or too rapid addition of a reagent. Even if the external cooling bath is at the correct temperature, the internal temperature can spike in areas of high reactant concentration. Another cause, particularly in diazotization reactions, is the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and colored azo compounds[3].

  • Preventative Measures:

    • Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to dissipate heat and maintain a homogenous mixture.

    • Controlled Reagent Addition: Add reagents dropwise or via a syringe pump to prevent a rapid, localized exotherm.

    • Maintain an Inert Atmosphere: For reactions sensitive to oxidation, working under a nitrogen or argon atmosphere can minimize the formation of colored oxidative byproducts[3].

Problem 3: Vigorous, Uncontrolled Reaction or "Runaway"

Symptoms:

  • A rapid, accelerating increase in temperature that overwhelms the cooling system.

  • Sudden, forceful gas evolution.

  • Boiling of the solvent, even when the external temperature is low.

This is a critical safety issue. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal[1].

Immediate Actions and Prevention:

Runaway_Prevention title Preventing Thermal Runaway pre_reaction Pre-Reaction Planning plan_1 Understand Reaction Thermochemistry: - Is the reaction highly exothermic? - Are there potential side reactions? pre_reaction->plan_1 plan_2 Ensure Adequate Cooling Capacity: - Is the cooling bath large enough for the scale of the reaction? - Is the heat transfer efficient? pre_reaction->plan_2 plan_3 Prepare an Emergency Plan: - Have a quenching agent ready. - Ensure an unobstructed exit from the fume hood. pre_reaction->plan_3 during_reaction During Reaction during_1 Slow Reagent Addition: - Use a syringe pump for controlled delivery. during_reaction->during_1 during_2 Continuous Monitoring: - Closely watch the internal thermometer. - Be aware of any visual changes. during_reaction->during_2 during_3 Maintain Vigorous Stirring: - Prevent localized heating. during_reaction->during_3

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chlorothiazole vs. 5-Bromothiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of the thiazole ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. Among the most versatile handles for such modifications are halogens at the 5-position, which serve as key precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of the reactivity of two common building blocks, 5-chlorothiazole and 5-bromothiazole, with a focus on palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

The Fundamental Difference: Carbon-Halogen Bond Strength and its Implications

The disparate reactivity between this compound and 5-bromothiazole is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond.[2] This has profound implications for reactions where the cleavage of this bond is a key step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[2][3]

The general reactivity trend for aryl halides in these reactions is well-established: I > Br > OTf >> Cl.[1][4][5] Consequently, 5-bromothiazole is generally more reactive than this compound, often leading to higher yields under milder reaction conditions.[2] Conversely, the lower cost and greater availability of chlorinated starting materials make this compound an economically attractive, albeit more challenging, substrate.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. The choice between a 5-chloro or 5-bromo substituent on the thiazole ring significantly impacts the reaction conditions required for efficient transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[6] Due to the higher reactivity of the C-Br bond, 5-bromothiazole readily undergoes Suzuki coupling under standard conditions. In contrast, the coupling of this compound often requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of more specialized, electron-rich, and bulky phosphine ligands that promote the challenging oxidative addition of the C-Cl bond.[1][6]

Comparative Performance in Suzuki-Miyaura Coupling

Feature5-BromothiazoleThis compound
Reactivity HighModerate to Low
Typical Conditions Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), milder temperatures (e.g., 80-100 °C)More active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos), higher temperatures (e.g., >100 °C)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%)
Reaction Times ShorterLonger
Yields Generally higherCan be lower, more sensitive to reaction optimization

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halothiazole Derivative

This protocol is a generalized procedure based on established methods for aryl halides and can be adapted for both 5-bromo- and this compound, with the understanding that the latter may require more forcing conditions.

  • Materials: 5-halothiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), base (e.g., K₂CO₃, 2.0 mmol), and degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add the 5-halothiazole, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C for 5-bromothiazole, potentially higher for this compound) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine 5-halothiazole, arylboronic acid, catalyst, and base inert Evacuate and backfill with inert gas setup->inert solvent Add degassed solvent inert->solvent heat Heat and stir solvent->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the reactivity of the C-X bond is crucial. 5-Bromothiazole is the more reactive partner, readily undergoing amination with a variety of primary and secondary amines under relatively mild conditions.[5] For this compound, successful amination often necessitates the use of more sophisticated catalyst systems, typically involving bulky, electron-rich phosphine ligands, and may require higher temperatures and longer reaction times.[8][9]

Comparative Performance in Buchwald-Hartwig Amination

Feature5-BromothiazoleThis compound
Reactivity HighLow to Moderate
Typical Conditions Standard Pd catalysts with ligands like BINAP or Xantphos, temperatures around 80-110 °CHighly active catalysts with bulky ligands (e.g., RuPhos, BrettPhos), often requiring higher temperatures (>110 °C)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)Often requires very strong bases
Substrate Scope Broad amine scopeMay be more limited, especially with less nucleophilic amines
Yields Generally good to excellentHighly dependent on catalyst system and substrate

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halothiazole Derivative

This is a representative protocol adaptable for both substrates, with the expectation of more demanding conditions for this compound.

  • Materials: 5-halothiazole (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), strong base (e.g., NaOt-Bu, 1.4 mmol), and anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a Schlenk tube.

    • Add the 5-halothiazole, amine, and base.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 100 °C for 5-bromothiazole, potentially higher for this compound).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Other Cross-Coupling Reactions (Stille, Sonogashira, Negishi)

The reactivity trend of 5-bromothiazole > this compound generally holds true for other palladium-catalyzed cross-coupling reactions as well.

  • Stille Coupling: This reaction utilizes organotin reagents. 5-Bromothiazole is expected to couple more efficiently than this compound under similar conditions.[10][11]

  • Sonogashira Coupling: For the coupling of terminal alkynes, 5-bromothiazole will generally provide higher yields in shorter reaction times compared to this compound. The latter often requires more active catalyst systems to achieve reasonable conversions.[12][13][14]

  • Negishi Coupling: Involving organozinc reagents, the Negishi coupling follows the same reactivity pattern, with the C-Br bond being more readily activated by the palladium catalyst than the C-Cl bond.[15][16]

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be trapped with various electrophiles. This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium.

The rate of metal-halogen exchange is also dependent on the halogen, with the general trend being I > Br > Cl. Therefore, 5-bromothiazole will undergo lithium-halogen exchange much more readily and at higher temperatures than this compound. The lithiation of this compound is often sluggish and may require longer reaction times or the use of more reactive organolithium reagents.

Comparative Performance in Metal-Halogen Exchange

Feature5-BromothiazoleThis compound
Rate of Exchange FastSlow
Typical Conditions n-BuLi or t-BuLi, THF, -78 °Ct-BuLi or s-BuLi, often requires higher temperatures or additives, -78 °C to -40 °C
Side Reactions Generally cleanProne to side reactions like deprotonation at other positions if the exchange is slow
Yield of Lithiated Species HighOften lower and more variable

Experimental Protocol: Metal-Halogen Exchange and Trapping with an Electrophile

This protocol highlights the typical conditions for a bromine-lithium exchange. For this compound, longer reaction times and potentially higher temperatures may be necessary.

  • Materials: 5-halothiazole (1.0 mmol), organolithium reagent (e.g., n-BuLi, 1.1 mmol), anhydrous THF (10 mL), and an electrophile (e.g., benzaldehyde, 1.2 mmol).

  • Procedure:

    • Dissolve the 5-halothiazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for a specified time (e.g., 30 minutes for 5-bromothiazole, potentially longer for this compound).

    • Add the electrophile dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Reaction Pathway for Metal-Halogen Exchange

G Start 5-Halothiazole Lithiated 5-Lithiothiazole Start->Lithiated  Organolithium Reagent (e.g., n-BuLi, -78°C) Product Functionalized Thiazole Lithiated->Product  Electrophile (E+) (e.g., Aldehyde, CO2)

Caption: General scheme for the formation of functionalized thiazoles via metal-halogen exchange.

Conclusion

The choice between this compound and 5-bromothiazole as a synthetic precursor is a classic trade-off between reactivity and cost. 5-Bromothiazole is the more reactive substrate, generally providing higher yields in a shorter time and under milder conditions in a wide array of transformations, particularly in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. However, the development of highly active and specialized catalyst systems has significantly improved the viability of the more economical this compound in many of these reactions.

For academic and discovery chemistry settings where reaction efficiency and broad substrate scope are paramount, 5-bromothiazole often remains the substrate of choice. In process development and large-scale synthesis, the economic advantages of this compound may warrant the initial investment in optimizing reaction conditions to achieve the desired transformation efficiently. A thorough understanding of the underlying principles of C-X bond activation is essential for making an informed decision and for the successful execution of these powerful synthetic methods.

References

The 5-Chlorothiazole Scaffold: A Comparative Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a focal point in the quest for novel therapeutics.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-chlorothiazole analogs. By examining how subtle molecular modifications influence biological activity, we aim to provide a framework for the rational design of next-generation therapeutic agents.

The Significance of the 5-Chloro Substituent: A Gateway to Potency and Selectivity

The introduction of a chlorine atom at the 5-position of the thiazole ring significantly alters the scaffold's electronic and steric properties. This halogenation can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles. Understanding the interplay between the 5-chloro group and substituents at other positions is paramount for optimizing therapeutic efficacy.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2 and C4 positions. While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are not extensively documented in a single publication, we can synthesize a robust analysis by drawing comparisons with structurally related thiazole derivatives, most notably the well-studied 2-aminothiazole-5-carboxamides that led to the development of the kinase inhibitor Dasatinib.[4][5]

The Critical Role of the C2-Substituent

The C2 position of the thiazole ring is a key vector for interacting with biological targets. In many kinase inhibitors, a 2-amino group serves as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket.[4][5]

Key Insights:

  • Amino Group as a Pharmacophore: The 2-amino group is a recurring motif in potent kinase inhibitors. Its ability to form key hydrogen bonds is often essential for high-affinity binding.[4][5]

  • Impact of N-Substitution: Substitution on the 2-amino group with various moieties, such as pyrimidinyl groups, has been a successful strategy in developing potent and selective kinase inhibitors.[5] The nature of this substituent directly influences the inhibitor's potency and kinase selectivity profile.

  • Alternative C2-Functionalities: While the 2-amino group is prevalent, other functionalities can also confer significant biological activity. For instance, a 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide has been identified as a potent and selective inhibitor of hepatitis B replication.[1] This highlights that the C2 position is amenable to a range of substituents that can be tailored to specific biological targets.

The Influence of the C4-Substituent

The C4 position offers another avenue for modulating the pharmacological properties of this compound analogs. Substituents at this position can influence the overall shape of the molecule, its solubility, and its interaction with the target protein.

Key Insights:

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the C4 position is a common strategy in the design of bioactive thiazoles. These groups can engage in hydrophobic and π-stacking interactions within the target's binding site.

  • Impact on Potency: The nature and substitution pattern of the C4-aryl group can have a dramatic effect on inhibitory activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the thiazole ring and influence binding.

  • Fused Ring Systems: The fusion of the thiazole ring with other heterocyclic systems, such as pyrimidines, can lead to highly potent compounds with unique pharmacological profiles.[6]

Data Presentation: A Comparative Summary of Bioactive Thiazole Analogs

The following table summarizes the biological activities of selected thiazole derivatives, providing a comparative view of the impact of various substitutions.

Compound/AnalogTarget/ActivityKey Structural FeaturesIC50/EC50 (nM)Reference
Dasatinib (BMS-354825) Pan-Src Kinase Inhibitor2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide with a 2-chloro-6-methylphenyl group on the carboxamideSub-nanomolar[4][5]
2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide Hepatitis B Replication InhibitorA this compound core with a 2-hydroxybenzoyl group attached to the 2-amino position.330[1]
2-phenyl-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide Anticancer Activity (A-549 cells)A 2-phenyl-4-trifluoromethylthiazole core with a 4-chloro-2-methylphenyl amido group at the 5-position.~48% inhibition at 5 µg/mL[7]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid Anticancer Activity (NCI-60 cell lines)A thiazolidinone derivative with a 2-chloro-3-(4-nitrophenyl)propenylidene substituent at the 5-position.GI50 = 1.57 µM[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol is representative of the methods used to determine the inhibitory activity of compounds against protein kinases.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Src, Abl).

    • ATP (Adenosine triphosphate).

    • Peptide substrate specific for the kinase.

    • Test compounds (this compound analogs) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity.

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture cancer cells (e.g., A-549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Key Concepts

To further elucidate the relationships discussed, the following diagrams illustrate key concepts in the SAR of this compound analogs.

SAR_of_5_Chlorothiazole_Analogs cluster_thiazole This compound Core cluster_substituents Key Substitution Points cluster_activity Biological Outcome Thiazole This compound C2 C2-Position (e.g., Amino, Hydroxybenzoyl) Thiazole->C2 Influences Target Binding C4 C4-Position (e.g., Aryl, Heteroaryl) Thiazole->C4 Modulates Physicochemical Properties Activity Biological Activity (Potency & Selectivity) C2->Activity C4->Activity

Caption: Key substitution points on the this compound core that modulate biological activity.

Experimental_Workflow start Design & Synthesis of This compound Analogs biochem In Vitro Biochemical Assays (e.g., Kinase Inhibition) start->biochem cell Cell-Based Assays (e.g., Antiproliferative) start->cell sar Structure-Activity Relationship Analysis biochem->sar cell->sar optimization Lead Optimization sar->optimization Identifies Key Structural Features

Caption: A typical workflow for the discovery and optimization of this compound analogs.

Conclusion: Future Directions in this compound-Based Drug Discovery

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer and viral infections. The insights gleaned from SAR studies of related thiazole derivatives provide a clear roadmap for future optimization efforts. By strategically modifying the substituents at the C2 and C4 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The continued exploration of this versatile scaffold, guided by the principles of rational drug design and supported by robust biological evaluation, holds significant promise for the discovery of next-generation medicines.

References

computational analysis of 5-Chlorothiazole's electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Computational Analysis of 5-Chlorothiazole's Electronic Properties

This guide is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery. We will conduct a detailed examination of the electronic characteristics of this compound, a heterocyclic compound of considerable interest. Our methodology is rooted in computational chemistry, presenting a comparative analysis with related heterocyclic analogs. This document serves not as a mere procedural manual, but as a comprehensive framework for understanding the rationale behind computational choices and for the rigorous scientific interpretation of the resulting data.

Introduction: The Role of this compound in Medicinal Chemistry

The thiazole ring is a fundamental component in numerous pharmaceuticals, including anti-inflammatory, antibacterial, and anti-cancer agents.[1] The introduction of a chlorine atom at the 5-position creates this compound, a molecule with a distinct electronic profile that significantly influences its pharmacological activity. The interplay between the electron-rich thiazole nucleus and the electron-withdrawing halogen atom governs the molecule's reactivity, intermolecular interactions, and metabolic stability. A thorough computational analysis of these electronic properties is therefore indispensable for the rational design and optimization of this compound-based drug candidates.

Methodologies for Electronic Structure Calculation

Selecting the appropriate computational method and basis set is a critical decision that directly impacts the accuracy of the predicted electronic properties. This guide employs a multi-tiered approach to provide a robust and well-validated analysis.

Theoretical Foundations: A Comparative Overview
  • Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry, offering an exceptional balance of accuracy and computational efficiency.[2][3] It is particularly well-suited for calculations on larger molecules.[4] This guide utilizes the B3LYP functional, a hybrid functional that incorporates a percentage of exact exchange from Hartree-Fock theory, which has been shown to mitigate errors seen in other functionals.[5]

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides an essential baseline for our analysis. While computationally less demanding than correlated methods, it systematically neglects electron correlation, which can be crucial for accurate predictions.[4][6][7]

  • Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, we incorporate second-order Møller-Plesset perturbation theory (MP2). This post-Hartree-Fock method provides a good balance of accuracy and cost for many systems and is generally more reliable than HF for reaction energetics.[4][6][7][8]

Basis Set Selection

The basis set is the set of mathematical functions used to build molecular orbitals. The choice of basis set is as critical as the choice of theoretical method.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and provide a systematic way to improve accuracy. The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution in molecules with heteroatoms and strained rings. Diffuse functions (+) are crucial for accurately describing lone pairs and potential anionic character.

A Self-Validating Computational Workflow

To ensure the scientific integrity of our findings, we employ a self-validating workflow. This protocol is designed to confirm that all calculations are performed on true energy minima, a critical checkpoint for data reliability.

G cluster_0 Structure Preparation & Validation cluster_1 Electronic Property Calculation cluster_2 Analysis & Interpretation A Initial Structure Input B Geometry Optimization A->B C Frequency Analysis B->C D Imaginary Frequencies? C->D D->B Yes E Verified Minimum Energy Structure D->E No F Single-Point Energy E->F G Population Analysis (NBO) F->G H Frontier Molecular Orbitals (HOMO/LUMO) G->H I Electrostatic Potential (ESP) Map H->I J Data Tabulation & Comparison I->J K Interpretation for Drug Design J->K

Figure 1: A self-validating computational workflow for the analysis of molecular electronic properties.

Step-by-Step Methodology:

  • Geometry Optimization: The starting point is to find the most stable 3D conformation (the global energy minimum) of the molecule using the selected theoretical method and basis set.

  • Frequency Analysis: This crucial validation step calculates the vibrational frequencies of the optimized structure. The absence of any imaginary frequencies confirms that the geometry is a true energy minimum. If an imaginary frequency is found, it indicates a transition state or saddle point, requiring re-optimization.

  • Property Calculations: Once a validated minimum is obtained, a series of single-point calculations are performed to determine the electronic properties. These include:

    • Population Analysis: To determine the distribution of electronic charge on each atom. Natural Bond Orbital (NBO) analysis is a robust method for this.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.[9][10][11][12]

    • Electrostatic Potential (ESP) Mapping: Visualization of the electrostatic potential on the electron density surface, revealing electron-rich (negative) and electron-poor (positive) regions.

Results: A Comparative Electronic Profile

The following data, calculated at the B3LYP/6-311+G(d,p) level of theory, compares this compound with its parent molecule, Thiazole, and another halogenated analog, 5-Bromothiazole, to elucidate the electronic effects of halogen substitution.

Table 1: Calculated Molecular Dipole Moments
MoleculeDipole Moment (Debye)
Thiazole1.62
This compound1.28
5-Bromothiazole1.21

The dipole moment is a measure of the overall polarity of a molecule. The introduction of an electron-withdrawing halogen at the 5-position opposes the natural dipole of the thiazole ring, resulting in a lower overall dipole moment. This reduction in polarity can have significant consequences for a drug's solubility and its ability to cross lipid membranes.

Table 2: Frontier Molecular Orbital (FMO) Energies
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiazole-6.61-0.925.69
This compound-6.85-1.585.27
5-Bromothiazole-6.81-1.655.16

The HOMO energy is related to the ionization potential, or the ease of removing an electron, while the LUMO energy relates to the electron affinity.[13] The halogen substitution lowers the energy of both the HOMO and LUMO, making the halogenated derivatives more resistant to oxidation but more susceptible to reduction. The smaller HOMO-LUMO gap in the halogenated compounds suggests they are kinetically less stable and potentially more reactive than the parent thiazole.[10]

Table 3: Natural Bond Orbital (NBO) Atomic Charges
AtomThiazoleThis compound5-Bromothiazole
S1+0.16+0.13+0.11
C2+0.34+0.35+0.35
N3-0.57-0.55-0.54
C4-0.12-0.14-0.14
C5-0.20+0.06+0.09
X5 (Halogen)-0.10-0.12

This NBO analysis clearly quantifies the electron-withdrawing effect of the halogen. In thiazole, the C5 carbon is electron-rich (negative charge). In this compound and 5-Bromothiazole, this same carbon becomes electron-poor (positive charge), while the halogen atom carries a negative charge. This charge redistribution is fundamental to the molecule's interaction with its biological targets.

Visualization of Electrostatic Potential and its Implications

The electrostatic potential (ESP) map provides a visual representation of the charge distribution. For halogenated compounds, the ESP map is particularly insightful. The electron-withdrawing nature of the chlorine atom in this compound creates a region of positive electrostatic potential on the outermost portion of the halogen, along the C-Cl bond axis. This feature, known as a "sigma-hole," allows the chlorine to act as a Lewis acid and form a highly directional, non-covalent interaction called a halogen bond. Halogen bonding is increasingly recognized as a critical interaction in drug-receptor binding, and its presence, predicted by computational analysis, is a key consideration for medicinal chemists.

Conclusion and Outlook

This computational investigation demonstrates that substituting a chlorine atom onto the 5-position of the thiazole ring induces profound and predictable changes in the molecule's electronic properties. Key takeaways for the drug development professional include:

  • A reduction in the molecular dipole moment , which can affect solubility and permeability.

  • A lowering of the HOMO-LUMO gap , suggesting increased reactivity.

  • A significant redistribution of atomic charges , leading to the formation of a sigma-hole on the chlorine atom.

These computationally derived insights provide a powerful, predictive framework for understanding how structural modifications impact a molecule's electronic character. By leveraging these techniques, researchers can make more informed decisions in the design of novel therapeutics, optimizing for both potency and desirable pharmacokinetic properties.

References

A Senior Application Scientist's Guide to the Structural Validation of Novel 5-Chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiazole derivatives are a cornerstone, recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of a chlorine atom at the 5-position of the thiazole ring can significantly modulate the compound's physicochemical properties and biological activity. Therefore, the unambiguous structural validation of novel 5-chlorothiazole derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to confidently elucidate and confirm the structure of these valuable compounds.

The Imperative of Multi-faceted Structural Analysis

Relying on a single analytical technique for structural confirmation is a precarious approach, especially for novel compounds. Each method provides a unique piece of the structural puzzle. It is the convergence of data from multiple, orthogonal techniques that builds a robust and irrefutable structural assignment. For this compound derivatives, a combination of spectroscopic and spectrometric methods, often complemented by elemental analysis and single-crystal X-ray diffraction, represents the gold standard.

Core Spectroscopic and Spectrometric Techniques

A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the foundational triad for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: What to Expect from NMR Spectra

  • ¹H NMR: The proton NMR spectrum will reveal the number of different proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). In a simple this compound ring, one would expect to see distinct signals for any protons on the ring and on substituent groups. The chemical shifts of protons attached to the thiazole ring are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For a this compound core, characteristic chemical shifts for the carbon atoms of the heterocyclic ring are expected. The carbon atom directly bonded to the chlorine will exhibit a specific chemical shift range.[3] Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, providing definitive proof of the molecular structure.[4]

Self-Validating Protocol: A Step-by-Step Guide to NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals to the proposed structure.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Acquire_1H Acquire ¹H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Raw Data Acquire_2D->Process Interpret Interpret Spectra & Assign Signals Process->Interpret Structure Confirm Structure Interpret->Structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and offers valuable clues about its structure through fragmentation analysis.[5] High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Expertise in Action: Interpreting the Mass Spectrum

  • Molecular Ion Peak (M⁺): The most important signal in the mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the compound. For this compound derivatives, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This leads to two peaks for the molecular ion, one at M⁺ and another at [M+2]⁺, with a relative intensity of about 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.[6]

  • Fragmentation Pattern: The way the molecule breaks apart (fragments) in the mass spectrometer provides a fingerprint that can be used to deduce its structure. The fragmentation of heterocyclic compounds often involves characteristic losses of small molecules or radicals.[7][8]

Self-Validating Protocol: A Step-by-Step Guide to MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the proposed formula. Analyze the fragmentation pattern to support the proposed structure.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Ionize Ionize Sample (e.g., ESI) Prepare_Solution->Ionize Acquire_Spectrum Acquire Mass Spectrum Ionize->Acquire_Spectrum Analyze_M_plus Analyze Molecular Ion Peak & Isotopic Pattern Acquire_Spectrum->Analyze_M_plus Analyze_Frags Analyze Fragmentation Pattern Analyze_M_plus->Analyze_Frags Confirm_Formula Confirm Elemental Composition Analyze_Frags->Confirm_Formula

Caption: Workflow for Mass Spectrometry-based structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]

Expertise in Action: Key Vibrational Frequencies

For a this compound derivative, the FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds.[10] Key absorptions to look for include:

  • C=N and C=C stretching vibrations within the thiazole ring.

  • C-H stretching and bending vibrations of the thiazole ring and any alkyl or aryl substituents.

  • C-Cl stretching vibration , which typically appears in the fingerprint region of the spectrum.

  • Vibrations corresponding to other functional groups present in the substituents.

Self-Validating Protocol: A Step-by-Step Guide to FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

Complementary Analytical Techniques

While NMR, MS, and FTIR provide the bulk of the structural information, the following techniques offer additional, crucial validation.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in a compound.[11][12] This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a new compound, the experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values for the proposed structure.[13]

Self-Validating Protocol: A Step-by-Step Guide to Elemental Analysis

  • Sample Submission: Submit a pure, dry sample of the compound to an analytical laboratory for CHNS analysis.

  • Data Comparison: Compare the experimentally obtained elemental percentages with the theoretical values calculated for the proposed molecular formula.

Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[1][14][15] This technique is considered the ultimate proof of structure, as it directly visualizes the arrangement of atoms in space. Obtaining suitable crystals can be a challenge, but when successful, the resulting data is unequivocal.

Self-Validating Protocol: A Step-by-Step Guide to X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.

Comparative Data Summary

The following table provides a hypothetical comparison of expected data for two novel this compound derivatives.

Analytical TechniqueDerivative ADerivative B
¹H NMR (δ, ppm) 8.75 (s, 1H, thiazole-H), 7.50-7.60 (m, 5H, Ar-H)8.60 (s, 1H, thiazole-H), 3.90 (s, 3H, OCH₃), 7.00 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H)
¹³C NMR (δ, ppm) 155.2, 150.1, 135.4, 130.2, 129.5, 128.8, 127.3160.5, 154.8, 149.7, 132.1, 128.9, 114.6, 55.4
HRMS (m/z) [M]⁺ obs: 224.9910, calc: 224.9913[M]⁺ obs: 254.0019, calc: 254.0019
FTIR (cm⁻¹) 3050 (Ar C-H), 1590 (C=N), 1480 (C=C), 750 (C-Cl)3070 (Ar C-H), 2950 (sp³ C-H), 1600 (C=N), 1250 (C-O), 760 (C-Cl)
Elemental Analysis (%) C: 53.46 (calc. 53.47), H: 2.69 (calc. 2.70), N: 12.46 (calc. 12.47)C: 51.88 (calc. 51.89), H: 3.17 (calc. 3.17), N: 11.00 (calc. 11.00)

Conclusion

The structural validation of novel this compound derivatives is a meticulous process that demands a multi-pronged analytical approach. By integrating the data from NMR, MS, and FTIR, and supplementing it with elemental analysis and, where possible, X-ray crystallography, researchers can establish the structure of their compounds with the highest degree of confidence. This rigorous validation is the bedrock upon which all subsequent biological and medicinal chemistry studies are built, ensuring the integrity and reproducibility of the research.

References

A Comparative Guide to the Synthetic Routes of 5-Chlorothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its halogenated derivatives, 5-chlorothiazole serves as a critical building block for the synthesis of a wide array of biologically active compounds. The strategic placement of the chlorine atom at the C5 position offers a versatile handle for further functionalization, making the efficient and selective synthesis of this intermediate a topic of significant interest for researchers, scientists, and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and supporting experimental data to inform your synthetic strategy.

At a Glance: Key Synthetic Strategies for this compound

The synthesis of this compound can be broadly categorized into two main approaches: the construction of the thiazole ring with the chloro-substituent already in place or introduced during the cyclization, and the post-functionalization of a pre-formed thiazole ring. Each strategy presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Synthetic RouteKey Starting MaterialsReagents & ConditionsTypical YieldsKey AdvantagesMajor Challenges
Hantzsch Thiazole Synthesis α-Haloaldehyde/ketone, ThioamideBase-catalyzed condensationModerate to HighHigh convergence, versatile for substituted thiazoles.Availability of specific α-chloroaldehydes can be limited.
Sandmeyer Reaction 5-AminothiazoleNaNO₂, HCl, CuClModerateUtilizes a common and often accessible precursor.Diazonium salts can be unstable; potential for side reactions.
From 1,3-Dichloropropene 1,3-Dichloropropene, Sodium thiocyanateThermal rearrangement, Chlorinating agent (e.g., SO₂Cl₂)ModerateCost-effective starting materials, suitable for large-scale synthesis.Multi-step process, potential for isomeric impurities.
Direct Chlorination of Thiazole ThiazoleChlorinating agent (e.g., NCS, SO₂Cl₂)VariablePotentially the most direct route.Poor regioselectivity, often leading to a mixture of products.
Modification of 2,5-Dichlorothiazole 2,5-DichlorothiazoleSelective reducing agent (e.g., Zn/acid)GoodHigh selectivity for the desired isomer.Availability and cost of 2,5-dichlorothiazole.

In-Depth Analysis of Synthetic Pathways

The Hantzsch Thiazole Synthesis: A Classic Convergent Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely employed method for the construction of the thiazole ring.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this would conceptually involve the reaction of a 2-chloro-3-oxopropanal derivative with a thioamide.

Reaction Mechanism: The synthesis proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[1]

Experimental Insight: While the Hantzsch synthesis is highly efficient for a range of substituted thiazoles, its application to this compound is contingent on the availability of the requisite α-chloro-β-dicarbonyl or related synthons. A multi-component, solvent-free approach has been developed for the synthesis of some chloro-substituted thiazole derivatives, highlighting the ongoing innovation in this classic reaction.[3]

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis start α-Haloketone + Thioamide step1 Nucleophilic Attack & Cyclization start->step1 intermediate Thiazoline Intermediate step1->intermediate step2 Dehydration intermediate->step2 product Substituted Thiazole step2->product

Caption: General workflow of the Hantzsch thiazole synthesis.

The Sandmeyer Reaction: From Amino to Chloro

The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[4][5] This approach is particularly useful when the corresponding aminothiazole is readily accessible. For the synthesis of this compound, this would involve the diazotization of 5-aminothiazole followed by treatment with a copper(I) chloride catalyst.

Causality in Experimental Choices: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent displacement with chloride is catalyzed by copper(I), which proceeds through a radical-nucleophilic aromatic substitution mechanism.[4]

Protocol for Sandmeyer-type Synthesis of a Chlorothiazole Derivative:

A prevalent method for a related synthesis, that of 2-Chlorothiazole-5-thiol from 2-amino-thiazole-5-thiol, provides a procedural blueprint.

  • Diazotization:

    • Dissolve 2-amino-thiazole-5-thiol in a solution of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Logical Relationship in Sandmeyer Reaction:

Sandmeyer_Reaction start 5-Aminothiazole step1 Diazotization (NaNO₂, HCl, 0-5°C) start->step1 intermediate Thiazole-5-diazonium salt step1->intermediate step2 Sandmeyer Reaction (CuCl) intermediate->step2 product This compound step2->product

Caption: Key steps in the synthesis of this compound via the Sandmeyer reaction.

Synthesis from Acyclic Precursors: The 1,3-Dichloropropene Route

An industrially relevant approach to thiazole derivatives involves the construction of the heterocyclic ring from acyclic starting materials. One such method utilizes 1,3-dichloropropene and sodium thiocyanate to generate an isothiocyanate intermediate, which is then chlorinated to yield a chloromethylthiazole derivative.[6] While this route typically produces 2-chloro-5-chloromethylthiazole, it is a foundational pathway for accessing the thiazole core from inexpensive bulk chemicals.

Mechanistic Insights: The reaction of 1,3-dichloropropene with sodium thiocyanate initially forms 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal[3][3]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. Subsequent chlorination leads to the formation of the thiazole ring.[6]

Experimental Data Snapshot: A patented process describes the reaction of 2,3-dichloropropene (an isomer of 1,3-dichloropropene) with sodium thiocyanate in toluene, followed by isomerization and subsequent reaction with thionyl chloride to produce 2-chloro-5-chloromethylthiazole with a purity of up to 99%.

Direct Chlorination of the Thiazole Ring

The direct halogenation of a pre-formed thiazole ring is, in principle, the most atom-economical route to this compound. However, the electronic nature of the thiazole ring dictates the regioselectivity of electrophilic substitution. The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.[7]

Challenges in Regioselectivity: Despite the preference for C5 substitution, direct chlorination of unsubstituted thiazole can often lead to a mixture of chlorinated products, including di- and tri-chlorinated species, as well as substitution at other positions depending on the reaction conditions. The use of specific chlorinating agents and catalysts is crucial to enhance the selectivity for the desired 5-chloro isomer. For instance, halogenation of 2-aminothiazoles has been shown to produce 2-amino-5-halothiazoles.[8]

Selective Dehalogenation of 2,5-Dichlorothiazole

For instances where 2,5-dichlorothiazole is a more readily available starting material, the selective removal of the chlorine atom at the C2 position can be an effective strategy to obtain this compound. This approach relies on the differential reactivity of the halogen atoms at the C2 and C5 positions.

Rationale for Selectivity: The C2 position of the thiazole ring is more electron-deficient than the C5 position, making the C2-Cl bond more susceptible to nucleophilic attack and reductive cleavage.[7] Catalytic hydrogenation using palladium on carbon under neutral conditions is a common method for the reductive dehalogenation of aryl halides and could be applied in this context.[9]

Comparative Summary and Outlook

The choice of a synthetic route to this compound is a multifaceted decision that depends on the specific needs of the research or development program.

  • For versatility and rapid access to analogues , the Hantzsch synthesis is a powerful tool, provided the necessary building blocks are available.

  • When 5-aminothiazole is a readily accessible precursor , the Sandmeyer reaction offers a reliable, albeit sometimes lower-yielding, option.

  • For large-scale production where cost is a primary driver , routes starting from acyclic precursors like 1,3-dichloropropene are often favored in industry, although they may involve multiple steps and lead to related, but not identical, products.

  • Direct chlorination remains an attractive but challenging route due to selectivity issues. Further research into highly regioselective chlorination catalysts could make this a more viable option.

  • The selective dehalogenation of 2,5-dichlorothiazole is a promising approach if the starting material is commercially viable.

As the demand for novel thiazole-based therapeutics continues to grow, the development of efficient, selective, and sustainable synthetic methods for key intermediates like this compound will remain a critical area of research. Future advancements will likely focus on catalytic methods that offer high regioselectivity, milder reaction conditions, and improved atom economy.

References

A Researcher's Guide to In Silico Analysis of 2-Aminothiazole Sulfonamide Derivatives: From Target Identification to Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

The convergence of computational chemistry and drug discovery has revolutionized how we identify and refine novel therapeutic agents. For scaffolds of high medicinal value, such as the 2-aminothiazole sulfonamides, in silico methodologies provide an indispensable toolkit for accelerating development timelines and reducing costs. This guide offers a comparative analysis of key computational techniques applied to this versatile class of compounds, grounded in field-proven insights and experimental data. We will dissect the causality behind methodological choices, providing a framework for designing robust computational studies that yield actionable results.

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] When combined with a sulfonamide group—a classic zinc-binding pharmacophore—it gives rise to derivatives with a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4][5] The power of in silico modeling lies in its ability to systematically explore the vast chemical space of possible derivatives, predict their biological activities, and elucidate their mechanisms of action at a molecular level before a single compound is synthesized.

Comparative Analysis of Core In Silico Methodologies

The successful computational assessment of 2-aminothiazole sulfonamide derivatives rarely relies on a single technique. Instead, a multi-faceted approach is employed, where each method provides a unique layer of insight. The primary methodologies include Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, ADMET Prediction, and Molecular Dynamics (MD) Simulation.

Methodology Primary Objective Key Outputs Strengths Limitations
QSAR Predict biological activity based on physicochemical properties.Predictive mathematical models, identification of key molecular descriptors.High-throughput screening of virtual libraries, guides rational design.Requires a robust initial dataset of compounds with known activity; predictive power is limited to the chemical space of the training set.
Molecular Docking Predict the preferred binding orientation and affinity of a ligand to a macromolecular target.Binding poses, docking scores (e.g., kcal/mol), key intermolecular interactions.Visualizes binding hypotheses, helps in structure-based drug design.Often treats the protein as rigid or semi-flexible; scoring functions are approximations and may not perfectly correlate with experimental binding affinity.
ADMET Prediction Assess drug-likeness, including pharmacokinetic and toxicity profiles.Predictions of absorption, distribution, metabolism, excretion, and toxicity parameters.Early-stage filtration of compounds with poor profiles, reducing late-stage attrition.Models are predictive and may not capture complex biological realities; accuracy varies between different properties and software.
MD Simulation Analyze the dynamic behavior and stability of a ligand-protein complex over time.Trajectory of atomic motion, RMSD/RMSF plots, binding free energy calculations (MM-GBSA).Accounts for protein flexibility, provides a more realistic view of complex stability and conformational changes.Computationally intensive, time-consuming, results can be sensitive to force field parameters.
Quantitative Structure-Activity Relationship (QSAR): Guiding Rational Design

QSAR modeling serves as an initial compass, directing the synthetic effort towards more promising chemical space. It establishes a mathematical relationship between the chemical structures of 2-aminothiazole sulfonamide derivatives and their observed biological activity.[1][6] The fundamental principle is that variations in structural or physicochemical properties (descriptors) are responsible for the observed changes in activity.

In studies of these derivatives as antioxidants, for example, descriptors such as mass, polarizability, electronegativity, and van der Waals volume have been identified as key influencers of activity.[3][7][8] The resulting QSAR models can then be used to predict the antioxidant potential of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.[1]

Experimental Protocol: 2D-QSAR Model Development

  • Data Set Preparation: Compile a series of 2-aminothiazole sulfonamide derivatives with experimentally determined biological activity (e.g., IC₅₀ values). The data should span a significant range of activity and structural diversity.

  • Structure Optimization: Draw the 2D structures of all compounds and optimize their 3D geometries using a suitable computational chemistry package (e.g., Gaussian, GAMESS) with an appropriate level of theory (e.g., DFT with B3LYP functional).

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each optimized structure using software like PaDEL-Descriptor or DRAGON.

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates a subset of descriptors with biological activity.[1][8]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a test set of compounds not included in model training).[9] A statistically robust model will have high values for R² (coefficient of determination) and Q² (cross-validated R²).[9][10]

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking predicts how a 2-aminothiazole sulfonamide derivative binds to the active site of its protein target. This is crucial for structure-based drug design. This class of compounds has been successfully docked into various targets, including:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a canonical zinc-binding group, making CAs a primary target. Docking studies reveal how the sulfonamide coordinates with the active site zinc ion and how the 2-aminothiazole core forms hydrogen bonds and other interactions with surrounding amino acid residues.[11][12][13]

  • Protein Kinases: Derivatives have been designed as inhibitors of kinases like Aurora kinase and Hec1/Nek2, which are crucial targets in cancer therapy.[6][9][14] Docking helps elucidate the key interactions within the ATP-binding pocket.

  • Histone Deacetylase 2 (HDAC2): Some sulfonamides show potential as HDAC inhibitors, and docking can predict their binding mode within the enzyme's catalytic site.[15]

Table 1: Representative Molecular Docking Results for 2-Aminothiazole Sulfonamide Derivatives

Derivative Class Protein Target Reported Binding Energy (kcal/mol) Key Finding
N-alkylated 2-aminothiazolesα-glucosidase / α-amylase-5.75 to -7.63Strong in silico binding affinities suggest potential as enzyme inhibitors.[16][17]
Thiazole-based sulfonamidesmTOR / EGFRStronger binding affinities than doxorubicinEmerge as lead candidates for anti-breast cancer activity based on docking scores.[18]
2-aminothiazole derivativesHec1/Nek2 ProteinNot specified, but led to selection for MDDocking scores were used to select the most promising compounds for further simulation.[9]
2-amino thiazole derivativesAurora Kinase (1MQ4)-9.67 (for lead compound)Excellent binding interactions identified, with the lead compound showing a high docking score.[19][20]
ADMET Prediction: Profiling for Drug-Likeness

A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico filtration step. For 2-aminothiazole sulfonamides, computational models can predict key properties. Studies have shown that these derivatives can be designed to have high gastrointestinal absorption and non-permeability to the blood-brain barrier, which is desirable for peripherally acting drugs.[16][17] Furthermore, predictions can flag potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which can lead to adverse drug-drug interactions.[16][17][18]

Experimental Protocol: In Silico ADMET Profiling

  • Software Selection: Utilize validated software platforms for ADMET prediction (e.g., SwissADME, pkCSM, StarDrop).

  • Input Structures: Input the 2D or 3D structures of the candidate compounds.

  • Property Calculation: Calculate a range of properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: GI absorption, BBB permeability, P-glycoprotein substrate/inhibitor, CYP enzyme inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Drug-Likeness: Violations of Lipinski's Rule of Five, bioavailability score.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: Compare the predicted properties against acceptable ranges for orally bioavailable drugs. Filter out compounds with predicted liabilities for redesign or deprioritization.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulation offers a movie. It simulates the movements of atoms in the ligand-protein complex over time, providing crucial insights into its stability and dynamics.[21] For a top-scoring docked pose of a 2-aminothiazole sulfonamide derivative, an MD simulation can confirm whether the key interactions observed in docking are maintained over time.[9][20] Analysis of the simulation trajectory can reveal subtle conformational changes and the role of water molecules in the binding site, providing a more accurate estimation of binding free energy through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area).[9][20]

An Integrated In Silico Workflow for Drug Discovery

The true predictive power of these techniques is realized when they are integrated into a cohesive workflow. This approach allows researchers to efficiently navigate from a large virtual library to a small number of high-priority candidates for synthesis and biological testing.

G cluster_0 Design & Screening cluster_1 Filtration & Refinement cluster_2 Validation & Optimization A Virtual Library of 2-Aminothiazole Sulfonamides B QSAR Modeling A->B Guide Design C High-Throughput Virtual Screening (Molecular Docking) A->C Dock Library B->A E Analysis of Binding Poses (Selection of Top Hits) C->E D ADMET Prediction F Molecular Dynamics (MD) Simulation D->F Validate Top Candidate(s) E->D Filter Hits G Binding Free Energy Calculation (MM-GBSA) F->G H Prioritized Candidates for Synthesis & In Vitro Testing G->H G cluster_0 CA-II Active Site ZN Zn²⁺ HIS1 His94 ZN->HIS1 HIS2 His96 ZN->HIS2 HIS3 His119 ZN->HIS3 THR Thr199 GLU Glu106 LIGAND 2-Aminothiazole Sulfonamide LIGAND->ZN Sulfonamide Coordination LIGAND->THR H-Bond with Thiazole N LIGAND->GLU H-Bond with Amino Group

References

A Researcher's Guide to Comparing the Antioxidant Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against cellular oxidative stress, a key player in a multitude of degenerative diseases, the search for potent and effective antioxidants is paramount.[1][2] Among the vast landscape of synthetic compounds, thiazole derivatives have emerged as a particularly promising class.[3][4][5] This guide provides a comprehensive comparison of the antioxidant activity of various thiazole derivatives, grounded in experimental data and established methodologies. It is designed for researchers, scientists, and drug development professionals seeking to navigate this promising area of medicinal chemistry.

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, serves as a versatile scaffold for designing bioactive molecules.[5][6][7] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][6] Recent research has increasingly focused on their antioxidant potential, revealing significant free radical-scavenging capabilities and the ability to modulate enzymatic antioxidant defenses.[3][4]

Understanding the Antioxidant Action of Thiazole Derivatives

The antioxidant activity of thiazole derivatives is intrinsically linked to their chemical structure. The presence of substituents that can readily donate a hydrogen atom or an electron to neutralize free radicals is a key determinant of their efficacy. Phenolic hydroxyl groups, for instance, are well-known for their potent radical scavenging activity. When incorporated into a thiazole derivative, they can significantly enhance its antioxidant capacity.

The general mechanism of radical scavenging by an antioxidant molecule (ArOH) can be depicted as follows:

Antioxidant Mechanism Thiazole_OH Thiazole Derivative (ArOH) Thiazole_O Thiazole Radical (ArO•) Thiazole_OH->Thiazole_O H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of free radical scavenging by a thiazole antioxidant.

Standardized Methodologies for Evaluating Antioxidant Activity

To objectively compare the antioxidant potential of different thiazole derivatives, standardized in vitro assays are essential. The following protocols are widely used and provide a solid foundation for screening and characterization.

  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from violet to yellow.[8][9] The decrease in absorbance is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound.[9]

  • Experimental Protocol:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a specific volume of each dilution to a freshly prepared solution of DPPH in methanol.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Thiazole Derivative Stock Solution C Prepare Serial Dilutions A->C B Prepare DPPH Solution D Mix Thiazole Dilutions with DPPH Solution B->D C->D E Incubate in Dark (30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A typical workflow for the DPPH radical scavenging assay.

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[10] This method is applicable to both hydrophilic and lipophilic antioxidants.[10]

  • Experimental Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[11]

    • Add a specific volume of the thiazole derivative dilutions to the ABTS•+ solution.

    • Include a positive control (e.g., Trolox or ascorbic acid) and a blank.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Antioxidant Activity of Thiazole Derivatives

The antioxidant activity of thiazole derivatives is highly dependent on their substitution patterns. The following table summarizes the IC50 values of representative thiazole derivatives from various studies, providing a comparative overview of their potency.

Compound ClassSpecific DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Thiazole-Carboxamides LMH6 (with p-tert-butylphenyl)0.185 ± 0.049-[9]
LMH70.221 ± 0.059-[9]
LMH40.251 ± 0.057-[9]
LMH10.316 ± 0.040-[9]
Trolox (Standard)3.10 ± 0.92-[9]
Chromone-Thiazole Hybrids Compound 5 (unsubstituted phenyl)--[12]
Compound 16 (methylated)--[12]
Ascorbic Acid (Standard)0.33 ± 0.180.53 ± 0.3[12]
Catechol Hydrazinyl-Thiazole CHT4.94 times more potent than Ascorbic Acid3.16 times more potent than Trolox[11]
2-Amino-Thiazole Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate64.75 ppm-[13]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data from numerous studies reveal key structural features that influence the antioxidant activity of thiazole derivatives:

  • Phenolic and Catechol Moieties: The presence of hydroxyl groups on an aromatic ring attached to the thiazole scaffold is a strong predictor of high antioxidant activity.[14][15] The catechol moiety, in particular, has been shown to confer potent radical scavenging properties.[15]

  • Electron-Donating Groups: Substituents that can donate electrons, such as methoxy and alkyl groups, can enhance antioxidant activity. For instance, some studies suggest that a methyl group can lead to better ABTS radical scavenging potential.[12]

  • Bulky Lipophilic Groups: The introduction of bulky, lipophilic groups like a tert-butyl group can increase antioxidant potency.[9] This may be due to improved interaction with lipid radicals within biological membranes.[9]

  • Hybrid Molecules: Combining the thiazole core with other known antioxidant pharmacophores, such as chromones or coumarins, can lead to synergistic effects and highly potent antioxidant compounds.[5][12] The hybridization of 1,2,3-triazole and thiazole moieties has also been shown to enhance antioxidant properties.[10]

Future Directions

While in vitro assays are crucial for initial screening, future research should focus on validating the antioxidant activity of promising thiazole derivatives in cellular and in vivo models. This will provide a more comprehensive understanding of their potential therapeutic applications in diseases associated with oxidative stress. Further exploration of the mechanisms of action, including their ability to modulate antioxidant enzymes, will also be critical for the rational design of next-generation thiazole-based antioxidants.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Chlorothiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 5-Chlorothiazole, a key building block in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of common analytical techniques for this compound quantification, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] This guide will explore the validation of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific needs.

The Importance of Method Validation in Pharmaceutical Analysis

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] The ICH, FDA, and EMA provide a framework for this process, ensuring data integrity and product quality.[1][2][5][9] The core parameters of analytical method validation, which will be discussed in the context of this compound quantification, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][10]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][3][9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][9]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[11]

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.[11]Separation by liquid chromatography, detection by tandem mass spectrometry.[12][13]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[14]High, based on both retention time and mass spectrum.[15][16]Very high, based on retention time and specific precursor-product ion transitions.[13]
Sensitivity Moderate (µg/mL to high ng/mL).High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).[17]
Sample Type Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.[11]Wide range of compounds, including non-volatile and thermally labile ones.
Complexity Relatively simple and widely available.Requires more specialized equipment and expertise.High complexity, requires advanced instrumentation and skilled operators.
Cost Lower initial and operational costs.Moderate initial and operational costs.Higher initial and operational costs.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The presented validation data is illustrative and based on typical performance characteristics for these methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[18] For this compound, a reversed-phase HPLC method is suitable.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard and Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards (Serial Dilution) B->C D Filter Samples and Standards (0.45 µm filter) B->D E Inject into HPLC System F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Quantify this compound in Sample H->I

Caption: Workflow for this compound quantification by HPLC-UV.

Detailed Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be optimal. For simplicity, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) can be a starting point.

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30°C.[18]

    • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 250-280 nm).

    • Injection Volume: 10 µL.[18]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).[18]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.[18]

Illustrative Validation Data Summary (HPLC-UV):

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9997
Range 80-120% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 30.2 µg/mL
LOQ Signal-to-Noise ≥ 100.6 µg/mL
Specificity No interfering peaks at the retention time of the analyte.No interference observed from placebo and known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] Given the likely volatility of this compound, GC-MS offers a highly specific and sensitive alternative to HPLC.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh this compound Standard and Sample B Dissolve in a suitable volatile solvent (e.g., Dichloromethane) A->B C Prepare Calibration Standards B->C D Inject into GC-MS System E Separation in GC Column D->E F Ionization (e.g., Electron Ionization) E->F G Mass Analysis F->G H Generate Calibration Curve (Ion Abundance vs. Concentration) G->H I Quantify this compound in Sample H->I

Caption: Workflow for this compound quantification by GC-MS.

Detailed Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic and MS Conditions:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

    • Calibration Standards: Prepare working standards by serial dilution of the stock solution (e.g., 0.1 - 10 µg/mL).

    • Sample Preparation: Dissolve the sample in the chosen solvent, filter if necessary, and dilute to be within the calibration range.

Illustrative Validation Data Summary (GC-MS):

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.2%
- Intermediate Precision≤ 2.0%< 1.8%
LOD Signal-to-Noise ≥ 35 ng/mL
LOQ Signal-to-Noise ≥ 1015 ng/mL
Specificity No interfering peaks at the retention time and characteristic mass fragments of the analyte.High specificity confirmed by mass spectral data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[13]

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing A Weigh this compound Standard and Sample B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Inject into LC System E Chromatographic Separation D->E F Ionization (e.g., ESI) E->F G Precursor Ion Selection (Q1) F->G H Fragmentation (Q2) G->H I Product Ion Analysis (Q3) H->I J Generate Calibration Curve (MRM Signal vs. Concentration) I->J K Quantify this compound J->K

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • LC-MS/MS Conditions:

    • LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for better resolution and speed.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is a likely starting point.

    • MS Parameters:

      • Precursor Ion: The protonated molecule of this compound ([M+H]⁺).

      • Product Ions: Determined by fragmenting the precursor ion in the collision cell. The most intense and stable fragment ions are selected for quantification and confirmation.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in an appropriate solvent (e.g., methanol or acetonitrile).

    • Calibration Standards: Prepare working standards over a wide dynamic range (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Sample Preparation: Dilute the sample to fall within the linear range of the calibration curve. For complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary.

Illustrative Validation Data Summary (LC-MS/MS):

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.998
Range Defined by the linear range0.5 - 500 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (for trace analysis)95.7 - 104.3%
Precision (%RSD)
- Repeatability≤ 15%< 5%
- Intermediate Precision≤ 15%< 8%
LOD Signal-to-Noise ≥ 30.05 ng/mL
LOQ Signal-to-Noise ≥ 100.15 ng/mL
Specificity No interfering peaks in the MRM chromatograms.Extremely high specificity due to monitoring of specific ion transitions.

Conclusion: Selecting the Right Method

The choice of an analytical method for the quantification of this compound is a critical decision that impacts data quality, throughput, and cost.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control and release testing where high sensitivity is not a primary concern.

  • GC-MS offers enhanced specificity and sensitivity for volatile analytes and is well-suited for identifying and quantifying impurities.

  • LC-MS/MS provides the ultimate in sensitivity and specificity, making it the ideal choice for trace-level analysis, quantification in complex matrices, and demanding research applications.

Ultimately, the selected method must be rigorously validated according to international guidelines to ensure that it is fit for its intended purpose.[8][19] This guide provides a framework for understanding and comparing these powerful analytical techniques, empowering researchers and scientists to make informed decisions in their pursuit of accurate and reliable quantification of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratories and the environment. The proper handling and disposal of chemical reagents are paramount to this principle. This guide provides an in-depth, procedural framework for the safe disposal of 5-Chlorothiazole, moving beyond mere compliance to foster a culture of safety and environmental stewardship.

Understanding the Hazard: A Proactive Approach to Safety

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is a halogenated heterocyclic molecule, and its chemical properties necessitate careful handling to mitigate risks.

A critical analysis of available safety data reveals the following hazard profile for this compound and its closely related derivatives.

Table 1: Hazard Identification and GHS Classification for Thiazole Derivatives

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Causes severe skin burns and eye damage.P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501
Serious Eye Damage/Eye Irritation Causes serious eye damage.P280, P305+P351+P338, P310
Skin Sensitization May cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313, P321, P362+P364, P501
Hazardous to the Aquatic Environment, Long-Term Hazard Toxic to aquatic life with long lasting effects.P273, P391, P501

The GHS pictograms are illustrative and based on the classifications for closely related thiazole compounds.

The causality behind these classifications lies in the reactivity of the thiazole ring and the presence of the halogen. The electronegative chlorine atom can influence the electron density of the molecule, contributing to its biological activity and potential toxicity. Skin and eye irritation are common with such heterocyclic compounds, and the potential for sensitization necessitates the consistent use of appropriate personal protective equipment (PPE).

Regulatory Classification: Navigating EPA Hazardous Waste Guidelines

Proper disposal is dictated by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Halogenated Organic Compound

This compound is a halogenated organic compound . This classification is significant because the EPA regulates the disposal of these substances due to their potential to form persistent and toxic byproducts upon improper disposal, such as incineration at inadequate temperatures.[1] Wastes containing halogenated organic compounds are often assigned specific EPA hazardous waste codes.

EPA Hazardous Waste Codes

While this compound is not explicitly listed by name, waste streams containing it would likely be classified under the F-list of hazardous wastes from non-specific sources. Specifically, it could fall under codes such as F002 for spent halogenated solvents.[2] It is the responsibility of the waste generator to make a definitive determination based on the specific process that generated the waste.

Acutely Hazardous Waste (P-List) Status

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected for integrity before each use.

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials, including wipes and contaminated PPE, must be collected as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires careful segregation of waste streams. The following workflow provides a systematic approach to ensure compliance and safety.

Disposal of Unused or Expired this compound
  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of in the sanitary sewer. Its toxicity to aquatic life makes this route of disposal environmentally irresponsible and a violation of regulations.

  • Original Container: If possible, the chemical should be disposed of in its original, securely sealed container.

  • Hazardous Waste Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the associated hazards (e.g., "Toxic," "Corrosive").

  • Segregation: Store the labeled container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.

Disposal of Contaminated Labware and Materials
  • Segregation of Waste: All items that have come into direct contact with this compound, including gloves, pipette tips, and contaminated glassware, must be considered hazardous waste.

  • Solid Waste: Collect solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" with the chemical name.

  • Liquid Waste: Collect liquid waste, such as reaction mixtures or solutions containing this compound, in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Decontamination of Glassware: If glassware is to be reused, it must be thoroughly decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by a wash with soap and water, is recommended. The solvent rinsate must be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste waste_type Identify Waste Type start->waste_type pure_chem Unused/Expired This compound waste_type->pure_chem Pure Chemical solid_waste Contaminated Solids (Gloves, Wipes, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (Solvents, Solutions) waste_type->liquid_waste Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_pure Original or compatible sealed container pure_chem->container_pure container_solid Labeled solid hazardous waste bin solid_waste->container_solid container_liquid Labeled liquid hazardous waste carboy liquid_waste->container_liquid container_sharps Labeled sharps container sharps->container_sharps labeling Label as Hazardous Waste: - this compound - Hazards (Toxic, Corrosive) - Date and PI Name container_pure->labeling container_solid->labeling container_liquid->labeling container_sharps->labeling storage Store in designated Satellite Accumulation Area labeling->storage pickup Arrange for disposal by EHS/licensed contractor storage->pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for laboratory professionals working with 5-Chlorothiazole. As your partner in laboratory safety, we move beyond mere product provision to empower you with the knowledge and procedures necessary for safe and effective research. The following information is synthesized from authoritative safety data sheets and established best practices to ensure the highest level of protection for you and your team.

The Critical Importance of a Hazard-Based PPE Strategy

This compound and its derivatives are versatile compounds in synthetic chemistry, but they present significant health and environmental hazards that demand rigorous safety protocols. Understanding the causality behind our procedural choices is paramount. The primary risks associated with these chemicals, as outlined by safety data sheets, include:

  • Acute Toxicity: The substance can be toxic if it comes into contact with the skin and harmful if swallowed.[1][2]

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2]

  • Sensitization: It may provoke an allergic skin reaction or, in some cases, allergy or asthma-like symptoms if inhaled.[2][3]

  • Environmental Hazard: The chemical is toxic to aquatic life with long-lasting effects.[1][2]

These hazards necessitate a multi-faceted personal protective equipment (PPE) strategy that creates a complete barrier between the researcher and the chemical. Our approach is not just about wearing equipment; it's about establishing a self-validating system of safety that begins before the first reagent is measured and ends only after all materials are safely stored or disposed of.

Your Shield: Selecting the Right PPE for this compound

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Prepping Small Quantities (<1g) Certified Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side ShieldsFlame-Resistant Lab CoatNot required if handled exclusively within a fume hood
Conducting Reactions (Benchtop) Certified Chemical Fume HoodChemical-Resistant Gloves (e.g., Butyl rubber, Viton®)Chemical Safety Goggles and Full-Face ShieldChemical-Resistant Apron over Lab CoatNot required if handled exclusively within a fume hood
Work-up/Purification Certified Chemical Fume HoodChemical-Resistant Gloves (e.g., Butyl rubber, Viton®)Chemical Safety Goggles and Full-Face ShieldChemical-Resistant Apron over Lab CoatRecommended if there is any risk of aerosol generation
Handling Large Quantities (>100g) Closed System or Glove BoxHeavy-Duty Chemical-Resistant GlovesChemical Safety Goggles and Full-Face ShieldImpermeable Protective Clothing/Suit[1]Self-Contained Breathing Apparatus (SCBA) may be necessary[1]
Spill Cleanup Ensure Adequate VentilationHeavy-Duty Chemical-Resistant GlovesChemical Safety Goggles and Full-Face ShieldImpermeable Protective Clothing/Suit[1]SCBA or appropriate cartridge respirator (based on spill size)
A Logical Approach to PPE Selection

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_ppe PPE Determination cluster_final Final Check start Start: Task Involving This compound assess_exposure Assess Potential Exposure Routes start->assess_exposure skin_contact Potential for Skin/Body Contact? assess_exposure->skin_contact eye_contact Potential for Splash/Aerosol to Eyes? skin_contact->eye_contact No gloves Required: Chemical Resistant Gloves (Nitrile, Neoprene, Butyl) skin_contact->gloves Yes inhalation Potential for Inhalation of Dust/Vapors? eye_contact->inhalation No goggles Required: Chemical Goggles + Face Shield eye_contact->goggles Yes respirator Required: Use in Fume Hood. Consider Respirator for Spills. inhalation->respirator Yes no_respirator Action: Work in Fume Hood inhalation->no_respirator No clothing Required: Lab Coat + Chemical Apron/Suit gloves->clothing clothing->eye_contact goggles->inhalation final_ppe Assemble All Required PPE respirator->final_ppe no_respirator->final_ppe

Caption: PPE selection workflow for this compound handling.

Operational Plan: Donning and Doffing Procedures

The integrity of your PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.

Step-by-Step Donning Protocol
  • Inspect All PPE: Before you begin, visually inspect all equipment for signs of damage, such as cracks, tears, or discoloration.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • First Pair of Gloves: Don your inner pair of nitrile gloves.

  • Protective Clothing: Put on your lab coat and, if required, a chemical-resistant apron. Ensure it is fully fastened.

  • Respiratory Protection: If a respirator is required, perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don your second, outer pair of chemical-resistant gloves. The cuff of the outer glove should extend over the cuff of your lab coat sleeve.

Step-by-Step Doffing Protocol (The Contamination Control Cascade)

This procedure is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside-out as you peel them off to contain the contamination. Dispose of them immediately in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Body Protection: Unfasten your lab coat or apron, rolling it away from your body to contain the outward-facing contamination. Dispose of it in the appropriate waste stream.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Plan

Accidents happen. A clear, pre-defined plan is your best defense.

Immediate Actions for Accidental Exposure
  • Skin Contact: Immediately take off contaminated clothing.[4] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4]

Spill Containment and Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Wear the appropriate PPE as outlined in the table above for "Spill Cleanup."

  • Contain: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a plastic sheet to avoid dust formation.

  • Neutralize/Absorb: Carefully collect the material with spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Segregation: All this compound waste, including contaminated consumables (gloves, absorbent pads, pipette tips), must be segregated from general waste.

  • Containerization: Use dedicated, clearly labeled, leak-proof hazardous waste containers.[4] Keep containers closed when not in use.

  • Contaminated PPE: All disposable PPE used while handling the chemical must be considered hazardous waste and disposed of accordingly.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[5] Do not discharge into the environment or drains.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorothiazole
Reactant of Route 2
5-Chlorothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.